molecular formula C63H88CoN14O14P B1669377 Vitamin B12 CAS No. 68-19-9

Vitamin B12

Katalognummer: B1669377
CAS-Nummer: 68-19-9
Molekulargewicht: 1355.4 g/mol
InChI-Schlüssel: FDJOLVPMNUYSCM-SYUKHSAKSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

vitamin B12 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cyanocobalamin (commonly known as this compound) is the most chemically complex of all the vitamins. Cyanocobalamin's structure is based on a corrin ring, which, although similar to the porphyrin ring found in heme, chlorophyll, and cytochrome, has two of the pyrrole rings directly bonded. The central metal ion is Co (cobalt). Cyanocobalamin cannot be made by plants or by animals, as the only type of organisms that have the enzymes required for the synthesis of cyanocobalamin are bacteria and archaea. Higher plants do not concentrate cyanocobalamin from the soil and so are a poor source of the substance as compared with animal tissues. Cyanocobalamin is naturally found in foods including meat (especially liver and shellfish), eggs, and milk products. [HMDB]
A cobalt-containing coordination compound produced by intestinal micro-organisms and found also in soil and water. Higher plants do not concentrate vitamin B 12 from the soil and so are a poor source of the substance as compared with animal tissues. INTRINSIC FACTOR is important for the assimilation of vitamin B 12.

Eigenschaften

Key on ui mechanism of action

Vitamin B12 serves as a cofactor for _methionine synthase_ and _L-methylmalonyl-CoA mutase_ enzymes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA. L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to _succinyl-CoA_ in the degradation of propionate, an important reaction required for both fat and protein metabolism. It is a lack of vitamin B12 cofactor in the above reaction and the resulting accumulation of methylmalonyl CoA that is believed to be responsible for the neurological manifestations of B12 deficiency. Succinyl-CoA is also necessary for the synthesis of hemoglobin. In tissues, vitamin B12 is required for the synthesis of _methionine_ from homocysteine. Methionine is required for the formation of S-adenosylmethionine, a methyl donor for nearly 100 substrates, comprised of DNA, RNA, hormones, proteins, as well as lipids. Without vitamin B12, tetrahydrofolate cannot be regenerated from 5-methyltetrahydrofolate, and this can lead to functional folate deficiency,. This reaction is dependent on methylcobalamin (vitamin B12) as a co-factor and is also dependent on folate, in which the methyl group of methyltetrahydrofolate is transferred to homocysteine to form _methionine_ and _tetrahydrofolate_. Vitamin B12 incorporates into circulating folic acid into growing red blood cells;  retaining the folate in these cells. A deficiency of vitamin B12 and the interruption of this reaction leads to the development of megaloblastic anemia.
CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES.
Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis.

CAS-Nummer

68-19-9

Molekularformel

C63H88CoN14O14P

Molekulargewicht

1355.4 g/mol

IUPAC-Name

cobalt(3+);[(2R,3S,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52?,53-,56-,57+,59-,60+,61+,62+;;/m1../s1

InChI-Schlüssel

FDJOLVPMNUYSCM-SYUKHSAKSA-L

Isomerische SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Kanonische SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Aussehen

Solid powder

Siedepunkt

300
> 300 °C

Color/Form

Dark red crystals or an amorphous or crystalline red powder
Dark-red crystals or red powde

melting_point

> 300

Andere CAS-Nummern

68-19-9
13422-55-4

Physikalische Beschreibung

Dark red odorless solid;  Hygroscopic;  [Merck Index] Dark red powder;  [Sigma-Aldrich MSDS]

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5
Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C.
Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity.
Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity.

Löslichkeit

Soluble in alcohol;  insoluble in acetone, chloroform, ether.
In water, 1,25X10+4 mg/l @ 25 °C

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

B 12, Vitamin
B12, Vitamin
Cobalamin
Cobalamins
Cyanocobalamin
Eritron
Vitamin B 12
Vitamin B12

Dampfdruck

2.06X10-11 mm Hg at 25 °C

Herkunft des Produkts

United States

Foundational & Exploratory

The Crossroads of Cellular Energy and Longevity: A Technical Guide to Cobalamin's Role in Mitochondrial Function and Aging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12, or cobalamin, is a vital micronutrient with profound implications for cellular energy metabolism and the aging process. Its role extends beyond hematopoiesis and neurological function, directly impacting the powerhouse of the cell—the mitochondria. This technical guide provides an in-depth exploration of the molecular mechanisms by which cobalamin influences mitochondrial function and how its deficiency, a condition increasingly prevalent in the elderly, contributes to the hallmarks of aging. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this critical area. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating therapeutic strategies targeting mitochondrial health and age-related decline.

Introduction: Cobalamin and the Mitochondrion

Cobalamin exists in several forms, with methylcobalamin and adenosylcobalamin being the two biologically active coenzymes in humans. While methylcobalamin functions in the cytoplasm as a crucial cofactor for methionine synthase in the one-carbon metabolism pathway, adenosylcobalamin plays an indispensable role within the mitochondria.[1][2][3] It is the essential cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MMUT) .[1][2][3]

The aging process is characterized by a progressive decline in physiological function, and at the cellular level, is associated with several hallmarks, including mitochondrial dysfunction.[1][3] A significant portion of the elderly population experiences subclinical or overt cobalamin deficiency, creating a critical intersection between this nutritional inadequacy and age-associated mitochondrial decline.[1][2][3] This guide will elucidate the intricate relationship between cobalamin, mitochondrial bioenergetics, and the molecular pathways that underscore the aging process.

Core Signaling Pathways

The influence of cobalamin on mitochondrial function is primarily mediated through the activity of MMUT and its impact on the tricarboxylic acid (TCA) cycle.

The Methylmalonyl-CoA to Succinyl-CoA Conversion

The canonical role of adenosylcobalamin in the mitochondria is to facilitate the isomerization of L-methylmalonyl-CoA to succinyl-CoA by MMUT.[1][2][3] Succinyl-CoA is a key intermediate in the TCA cycle, contributing to the pool of reducing equivalents (NADH and FADH2) that fuel the electron transport chain (ETC) for ATP synthesis.

In cobalamin deficiency, the lack of adenosylcobalamin leads to impaired MMUT function. This results in the accumulation of methylmalonyl-CoA, which is subsequently hydrolyzed to methylmalonic acid (MMA) .[4] Elevated levels of MMA are a hallmark of this compound deficiency and are increasingly recognized as a mitochondrial toxin.[4][5]

Propionyl_CoA Propionyl-CoA (from odd-chain fatty acids, amino acids) Methylmalonyl_CoA L-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA MMA Methylmalonic Acid (MMA) Methylmalonyl_CoA->MMA Hydrolysis in B12 deficiency MMUT Methylmalonyl-CoA Mutase (MMUT) Methylmalonyl_CoA->MMUT Succinyl_CoA Succinyl-CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Cobalamin Adenosylcobalamin (this compound) Cobalamin->MMUT Cofactor MMUT->Succinyl_CoA

Cobalamin-Dependent Conversion of Methylmalonyl-CoA to Succinyl-CoA.
Impact of MMA on Mitochondrial Function

Elevated MMA levels have been shown to directly impair mitochondrial function through several mechanisms:

  • Inhibition of the Electron Transport Chain: MMA can inhibit complex II (succinate dehydrogenase) of the ETC, thereby reducing electron flow and subsequent ATP production.[5]

  • Induction of Oxidative Stress: The accumulation of MMA is associated with increased production of reactive oxygen species (ROS), leading to oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids.[3][6]

  • Alterations in Mitochondrial Dynamics: Cobalamin deficiency and the resultant MMA accumulation can disrupt the delicate balance of mitochondrial fission and fusion, leading to a fragmented mitochondrial network, a common feature of cellular senescence.[3]

B12_Deficiency Cobalamin (B12) Deficiency MMA_Accumulation Methylmalonic Acid (MMA) Accumulation B12_Deficiency->MMA_Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction MMA_Accumulation->Mitochondrial_Dysfunction ETC_Inhibition ETC Inhibition (Complex II) Mitochondrial_Dysfunction->ETC_Inhibition ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Mitochondrial_Dynamics Altered Mitochondrial Dynamics Mitochondrial_Dysfunction->Mitochondrial_Dynamics Aging Accelerated Aging Mitochondrial_Dysfunction->Aging Start Seed Cells in XF Plate Prepare_Assay Prepare Assay Medium Start->Prepare_Assay Hydrate Hydrate Sensor Cartridge Load_Compounds Load Inhibitors into Cartridge Hydrate->Load_Compounds Run_Assay Run Seahorse XF Assay Prepare_Assay->Run_Assay Load_Compounds->Run_Assay Analyze Analyze OCR Data Run_Assay->Analyze

References

A Technical Guide to Prokaryotic Vitamin B12 Biosynthesis: Aerobic vs. Anaerobic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12 (cobalamin), a structurally complex cobalt-containing cofactor, is indispensable for a variety of metabolic processes, including DNA synthesis and amino acid metabolism. Its biosynthesis is exclusively confined to certain bacteria and archaea, which synthesize it via two distinct and evolutionarily divergent routes: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway. This technical guide provides an in-depth exploration of these two prokaryotic pathways, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. A central focus is the critical divergence in the timing of cobalt insertion, which defines the two routes. This document includes quantitative kinetic data for key enzymes, detailed experimental protocols for their characterization, and visual diagrams of the biosynthetic and experimental workflows to serve as a comprehensive resource for researchers in microbiology, enzymology, and drug development.

Introduction

This compound is the most complex non-polymeric biomolecule in nature, essential for enzymes such as methionine synthase and methylmalonyl-CoA mutase.[1][2] Prokaryotes have evolved two fundamentally different strategies for its de novo synthesis. The aerobic pathway, exemplified by Pseudomonas denitrificans, requires molecular oxygen and inserts the central cobalt ion at a late stage of the pathway.[3] In contrast, the anaerobic pathway, studied in organisms like Salmonella typhimurium and Bacillus megaterium, operates in the absence of oxygen and is characterized by the early insertion of cobalt into the macrocycle.[3][4] Both pathways originate from the common tetrapyrrole precursor, uroporphyrinogen III (Uro'gen III), the same starting point for hemes and chlorophylls.[1]

This guide will dissect each pathway, focusing on the unique enzymatic machinery and biochemical transformations that culminate in the synthesis of adenosylcobalamin.

The Common Trunk: From Uro'gen III to Precorrin-2

The biosynthesis of cobalamin diverges from other tetrapyrroles after the formation of Uro'gen III. The first two steps, common to both pathways, involve the sequential methylation of Uro'gen III at the C2 and C7 positions by the S-adenosyl-L-methionine (SAM)-dependent enzyme Uroporphyrinogen-III C-methyltransferase. This creates the intermediate known as precorrin-2.[3]

  • Enzyme: Uroporphyrinogen III methyltransferase (CobA in aerobes, CysG or CbiL in anaerobes)

  • Substrate: Uroporphyrinogen III

  • Product: Precorrin-2

  • Cofactor: 2 SAM

The Anaerobic Pathway: Early Cobalt Insertion

The anaerobic route is defined by its immediate commitment of precorrin-2 to the cobalt branch of the tetrapyrrole pathway. This oxygen-independent strategy is considered the more ancient of the two.

Cobalt Insertion and Corrin Ring Formation

The key differentiating step is the chelation of Co²⁺ into precorrin-2, a reaction catalyzed by the ATP-independent enzyme CbiK (sirohydrochlorin cobaltochelatase).[1][4][5] Following cobalt insertion, a series of methylation, reduction, and ring contraction steps occur on the cobalt-containing intermediates to form the corrin ring. The enzymes are designated with a "Cbi" prefix.

The general progression is as follows: Precorrin-2 → Cobalt-precorrin-2 → ... → Cobalt-precorrin-5 → ... → Cob(II)yrinic acid a,c-diamide.[2]

Diagram of the Anaerobic Pathway Core Logic

Anaerobic_Pathway cluster_start Common Pathway cluster_anaerobic Anaerobic Pathway UrogenIII Uroporphyrinogen III Precorrin2 Precorrin-2 UrogenIII->Precorrin2 CobA/CysG +2 SAM Co_Precorrin2 Cobalt-precorrin-2 Precorrin2->Co_Precorrin2 CbiK + Co²⁺ Co_Precorrin3 Cobalt-precorrin-3 Co_Precorrin2->Co_Precorrin3 CbiL + SAM Co_Precorrin4 Cobalt-precorrin-4 Co_Precorrin3->Co_Precorrin4 CbiH Co_Precorrin5 Cobalt-precorrin-5 Co_Precorrin4->Co_Precorrin5 CbiF Cobyrinic_acid_diamide Cob(II)yrinic acid a,c-diamide Co_Precorrin5->Cobyrinic_acid_diamide CbiG, CbiD, CbiJ, CbiE, CbiT, CbiA

Caption: Core steps of the anaerobic this compound pathway.

The Aerobic Pathway: Late Cobalt Insertion

The aerobic pathway, found in organisms like Pseudomonas denitrificans, is distinguished by its requirement for molecular oxygen and the late insertion of cobalt. The enzymes are designated with a "Cob" prefix.

Oxygen-Dependent Ring Contraction and Cobalt Insertion

In this pathway, precorrin-2 undergoes further methylation and an oxygen-dependent ring contraction to form hydrogenobyrinic acid. The cobalt ion is inserted much later into the modified, metal-free macrocycle, hydrogenobyrinic acid a,c-diamide. This step is catalyzed by the ATP-dependent multi-subunit cobaltochelatase, CobNST.[6][7] The CobN subunit is responsible for substrate binding, while the CobS and CobT subunits form a complex that facilitates the ATP-dependent metal insertion.[6][8]

The general progression is as follows: Precorrin-2 → Precorrin-3A → ... → Hydrogenobyrinic acid → Hydrogenobyrinic acid a,c-diamide → Cob(II)yrinic acid a,c-diamide.[3]

Diagram of the Aerobic Pathway Core Logic

Aerobic_Pathway cluster_start Common Pathway cluster_aerobic Aerobic Pathway UrogenIII Uroporphyrinogen III Precorrin2 Precorrin-2 UrogenIII->Precorrin2 CobA +2 SAM Precorrin3A Precorrin-3A Precorrin2->Precorrin3A CobI + SAM Precorrin4 Precorrin-4 Precorrin3A->Precorrin4 CobG + O₂ Precorrin5 Precorrin-5 Precorrin4->Precorrin5 CobJ HBA Hydrogenobyrinic acid Precorrin5->HBA CobM, CobF, CobK, CobL, CobH, CobB HBA_diamide Hydrogenobyrinic acid a,c-diamide HBA->HBA_diamide CobB Cobyrinic_acid_diamide Cob(II)yrinic acid a,c-diamide HBA_diamide->Cobyrinic_acid_diamide CobNST + Co²⁺ + ATP

Caption: Core steps of the aerobic this compound pathway.

The Final Steps: Adenosylation and Nucleotide Loop Assembly

From cob(II)yrinic acid a,c-diamide, the pathways converge. The final stages involve the reduction of Co(II) to Co(I), adenosylation, amidation of the remaining carboxyl groups to form cobyric acid, and finally, the attachment of the nucleotide loop (containing 5,6-dimethylbenzimidazole, DMB) to complete the active coenzyme, adenosylcobalamin.

Diagram of the Final Common Pathway

Final_Steps CobII_diamide Cob(II)yrinic acid a,c-diamide CobI_diamide Cob(I)yrinic acid a,c-diamide CobII_diamide->CobI_diamide CobR (reductase) Ado_Cby_acid Adenosylcobyric acid CobI_diamide->Ado_Cby_acid CobO (adenosyltransferase) + ATP Ado_Cbi Adenosylcobinamide Ado_Cby_acid->Ado_Cbi CobQ/CobP (amidase) Ado_Cbl Adenosylcobalamin (Coenzyme B12) Ado_Cbi->Ado_Cbl CobU, CobS, CobT, CobC + Nucleotide Loop

Caption: Convergent final steps in cobalamin biosynthesis.

Quantitative Data Presentation

The kinetic parameters of the key cobaltochelatase enzymes from both pathways have been characterized, highlighting their different substrate affinities and mechanisms.

Table 1: Kinetic Parameters of Cobaltochelatase Enzymes
Enzyme ComplexOrganismPathwaySubstrate(s)KmVmaxNotes
CobNST Pseudomonas denitrificansAerobicHydrogenobyrinic acid a,c-diamide0.085 ± 0.015 µMNot ReportedATP-dependent reaction.[6][8]
Co²⁺4.2 ± 0.2 µMNot Reported[6][8]
ATP220 ± 36 µMNot Reported[6][8]
CbiK Salmonella entericaAnaerobicCo²⁺ (in presence of Sirohydrochlorin)0.79 nM0.60 min⁻¹ATP-independent.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Protocol: Spectrophotometric Assay for Anaerobic Cobaltochelatase (CbiK)

This protocol is adapted from studies on Salmonella enterica CbiK and measures the insertion of cobalt into sirohydrochlorin (SHC).[1]

Principle: The insertion of Co²⁺ into the tetrapyrrole ring of SHC causes a significant shift in the UV-visible absorbance spectrum. The reaction can be monitored by the decrease in absorbance at 375 nm.[1]

Materials:

  • Anaerobic glove box or chamber

  • UV-visible spectrophotometer with cuvette holder inside the chamber

  • Quartz cuvettes (1.0 cm path length)

  • Purified CbiK enzyme

  • Sirohydrochlorin (SHC) stock solution

  • CoCl₂ stock solution

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, degassed and stored anaerobically.

  • Dithiothreitol (DTT)

Procedure:

  • Perform all steps under strictly anaerobic conditions.

  • Prepare the reaction mixture in a quartz cuvette directly inside the anaerobic chamber.

  • To the cuvette, add Reaction Buffer to a final volume of 1 mL.

  • Add SHC to a final concentration of 5 µM.

  • Add CoCl₂ to a final concentration of 100 µM.

  • Place the cuvette in the spectrophotometer and record a baseline spectrum (200-800 nm).

  • Initiate the reaction by adding purified CbiK enzyme to a final concentration of 0.3 - 0.5 µM. Mix gently by pipetting.

  • Immediately begin monitoring the change in absorbance at 375 nm over time (e.g., every 10 seconds for 2-5 minutes).

  • Calculate the initial rate (v₀) from the linear portion of the absorbance vs. time plot.

  • Convert the rate from ΔAbs/min to µM/min using the molar extinction coefficient change (Δε₃₇₅ nm = -140,000 M⁻¹cm⁻¹).[1]

Diagram: CbiK Assay Workflow

CbiK_Assay_Workflow A Prepare Reaction Mix (Buffer, 5µM SHC, 100µM CoCl₂) B Place in Spectrophotometer (Anaerobic) A->B C Record Baseline B->C D Initiate with CbiK Enzyme (0.4 µM) C->D E Monitor Absorbance at 375 nm D->E F Calculate Initial Rate (v₀) E->F G Convert Rate using Δε F->G

Caption: Workflow for the spectrophotometric assay of CbiK.

Protocol: Anaerobic Reconstitution of Iron-Sulfur [Fe-S] Clusters

Several enzymes in the B12 pathways are [Fe-S] proteins. This protocol provides a general method for the in vitro chemical reconstitution of [4Fe-4S] clusters into an apoprotein under anaerobic conditions.[9]

Principle: An apoprotein is incubated with a source of iron (FeCl₃) and sulfur (Na₂S or L-Cysteine with a cysteine desulfurase) in the presence of a reducing agent (DTT) under strictly anaerobic conditions to facilitate the spontaneous assembly of the [Fe-S] cluster.

Materials:

  • Anaerobic glove box

  • Purified apoprotein

  • Reconstitution Buffer: 50 mM HEPES, pH 7.5, 300 mM KCl, 20% glycerol, degassed.

  • Dithiothreitol (DTT) stock solution (e.g., 500 mM)

  • Ferric chloride (FeCl₃) stock solution (e.g., 100 mM in 10 mM HCl)

  • Sodium sulfide (Na₂S) stock solution (e.g., 100 mM, freshly prepared anaerobically)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with anaerobic Storage Buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM KCl, 5 mM DTT, 20% glycerol).

Procedure:

  • Perform all steps in a strictly anaerobic environment.

  • Dilute the apoprotein to a concentration of ~100 µM in Reconstitution Buffer.

  • Add DTT to a final concentration of 5 mM. Incubate on ice for 1 hour, adding the DTT in increments every 20 minutes.

  • Slowly add FeCl₃ to a 20-fold molar excess over the protein (e.g., 2 mM final concentration). Add in 5 increments over 25 minutes. Incubate for an additional 30 minutes on ice. The solution may turn reddish-brown.

  • Slowly add Na₂S to a 20-fold molar excess over the protein (e.g., 2 mM final concentration). Add in 5 increments over 2.5 hours (one addition every 30 minutes). The solution should darken significantly.

  • Allow the reconstitution reaction to proceed for 2-4 hours or overnight at 4°C.

  • Remove excess iron and sulfide by passing the reaction mixture over a pre-equilibrated anaerobic size-exclusion column.

  • Collect the dark-colored fractions containing the reconstituted holoprotein.

  • Confirm cluster incorporation using UV-visible spectroscopy (characteristic absorbance around 420 nm) and by performing iron and sulfide content analysis.[9]

Conclusion and Future Directions

The dual biosynthetic pathways for this compound in prokaryotes represent a remarkable example of evolutionary divergence to solve a complex biochemical problem under different environmental conditions. The aerobic and anaerobic routes, while converging on the same final product, employ distinct enzymatic strategies, particularly for cobalt chelation and corrin ring modification. Understanding these differences is crucial for metabolic engineering efforts aimed at enhancing B12 production and for the development of novel antimicrobial agents targeting these essential pathways. While significant progress has been made in elucidating the individual steps, further research is needed to fully characterize the kinetics and structures of all enzymes involved, particularly the unstable intermediates of the anaerobic pathway. Such knowledge will pave the way for the rational design of microbial cell factories and the discovery of new enzymatic functions.

References

The Central Role of Methylcobalamin in Methionine Synthase: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine synthase (EC 2.1.1.13), also known as 5-methyltetrahydrofolate-homocysteine S-methyltransferase (MTR), is a critical enzyme in cellular metabolism, positioned at the nexus of the folate and methionine cycles.[1][2][3] This enzyme's activity is fundamental for the synthesis of the essential amino acid methionine and for the regeneration of tetrahydrofolate, a key player in one-carbon metabolism.[2][3] The catalytic function of methionine synthase is absolutely dependent on its cofactor, methylcobalamin, an active form of vitamin B12.[1] This guide provides an in-depth technical exploration of the mechanism of action of methylcobalamin within methionine synthase, detailing the catalytic cycle, quantitative kinetic parameters, and the experimental protocols utilized in its study.

The Biochemical Machinery: Structure and Function

Cobalamin-dependent methionine synthase is a large, modular protein. In humans, it is a monomeric protein with a molecular weight of approximately 140-155 kDa.[4][5] The enzyme is organized into several distinct domains, each with a specific function:

  • Homocysteine-binding domain (Hcy domain): Binds the substrate homocysteine.

  • N5-methyltetrahydrofolate-binding domain (MTHF domain): Binds the methyl donor, 5-methyltetrahydrofolate.

  • Cobalamin-binding domain (Cob domain): Houses the methylcobalamin cofactor.

  • S-adenosylmethionine-binding or reactivation domain (Act domain): Binds S-adenosylmethionine (SAM) and is crucial for the reactivation of the enzyme.[6]

These domains undergo significant conformational changes to bring the substrates and the cofactor into proximity for the sequential methyl transfer reactions to occur.[7]

The Catalytic Cycle: A Tale of Two Methyl Transfers

The primary function of methionine synthase is to catalyze the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, producing methionine and tetrahydrofolate (THF).[2] This process involves methylcobalamin as an intermediate methyl carrier and can be broken down into two main steps:

  • Methylation of Cob(I)alamin: The catalytic cycle begins with the enzyme in the methylcobalamin (CH3-Cbl), or Co(III), state. The sulfur atom of homocysteine performs a nucleophilic attack on the methyl group of methylcobalamin. This reaction yields methionine and reduces the cofactor to the highly reactive cob(I)alamin (Co(I)) state.[3][7]

  • Remethylation of Cob(I)alamin: The potent nucleophile, cob(I)alamin, then attacks the methyl group of 5-methyltetrahydrofolate, regenerating methylcobalamin and releasing tetrahydrofolate.[7]

This catalytic cycle is not flawless. Approximately once every 2,000 turnovers, the highly reactive cob(I)alamin intermediate can be oxidized to the inactive cob(II)alamin (Co(II)) state.[8]

The Reactivation Pathway: Rescuing an Inactive Enzyme

The formation of inactive cob(II)alamin necessitates a separate reactivation pathway to maintain enzyme function. This process involves:

  • Reduction: The cob(II)alamin is reduced back to the cob(I)alamin state. In humans, this reduction is carried out by methionine synthase reductase (MTRR), a diflavin enzyme that uses NADPH as the ultimate electron donor.[2]

  • Remethylation: The newly formed cob(I)alamin is then remethylated by S-adenosylmethionine (SAM), which binds to the reactivation domain, to regenerate the active methylcobalamin cofactor.[8]

This reactivation cycle ensures the long-term catalytic competency of methionine synthase.

Quantitative Data on Methionine Synthase

While extensive research has been conducted on methionine synthase, specific kinetic parameters for the human enzyme are not widely reported in readily available literature. The following table summarizes available data, including values for homologous enzymes to provide context.

Enzyme SourceSubstrateKm (µM)kcat (s-1)Specific ActivityReference(s)
E. coliMethylcob(III)alamin~240~60-[9]
E. coliL-homocysteine~50--[9]
Pig Liver---1.6-1.7 µmol/min/mg[4]
Human Placenta--->100-fold lower than pig liver[4]

Note: The kinetic mechanism for the porcine liver enzyme has been described as an ordered sequential mechanism where 5-methyltetrahydrofolate binds before homocysteine, and methionine is released before tetrahydrofolate.[10]

Experimental Protocols

A variety of experimental techniques are employed to study the mechanism and kinetics of methionine synthase.

Expression and Purification of Recombinant Human Methionine Synthase

A common method for obtaining human methionine synthase for in vitro studies involves its expression in insect cells using a baculovirus system, followed by a multi-step purification process.[1]

Protocol Outline:

  • Cell Culture and Infection: High Five™ insect cells are cultured to a specific density and then infected with a recombinant baculovirus containing the human methionine synthase gene.

  • Cell Harvest: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation.

  • Lysis: The cell pellet is resuspended in a lysis buffer containing protease inhibitors and lysozyme to break open the cells.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto an amylose resin column. The methionine synthase, expressed as a fusion protein with a maltose-binding protein tag, binds to the resin.

  • Elution and Tag Cleavage: The fusion protein is eluted from the column using maltose. The maltose-binding protein tag is then cleaved off using a specific protease, such as TEV protease.

  • Size-Exclusion Chromatography: The final purification step involves separating the methionine synthase from the cleaved tag and any remaining impurities using a size-exclusion chromatography column (e.g., Superdex 200).

  • Concentration and Storage: The purified protein is concentrated and stored at -80°C in a buffer containing a cryoprotectant like glycerol.

Methionine Synthase Enzyme Assays

The activity of methionine synthase can be measured using both radioactive and non-radioactive assays.

1. Non-Radioactive Spectrophotometric Assay [1][5]

This assay measures the formation of tetrahydrofolate (THF), which is then converted to a stable derivative that can be quantified by absorbance.

Materials:

  • Potassium phosphate buffer, pH 7.2

  • Dithiothreitol (DTT)

  • S-adenosylmethionine (AdoMet)

  • L-homocysteine

  • Hydroxocobalamin (OH₂Cbl)

  • 5-Methyltetrahydrofolate (CH₃-H₄folate)

  • 5 N HCl in 60% formic acid

Procedure:

  • Prepare a reaction mixture containing buffer, DTT, AdoMet, L-homocysteine, and the enzyme sample.

  • Add OH₂Cbl and pre-incubate at 37°C. This step helps to create a semi-anaerobic environment.

  • Initiate the reaction by adding CH₃-H₄folate and incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding the acidic formic acid solution.

  • Heat the mixture at 80°C for 10 minutes to convert the THF product to 5,10-methenyltetrahydrofolate (CH⁺=H₄folate).

  • Cool the samples to room temperature and centrifuge to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 350 nm. The concentration of the product is calculated using the extinction coefficient of CH⁺=H₄folate (26,500 M⁻¹cm⁻¹).

2. Radioactive Assay [1]

This assay tracks the transfer of a radiolabeled methyl group from [¹⁴CH₃]-H₄folate to homocysteine to form [¹⁴C]methionine.

Materials:

  • [¹⁴CH₃]-H₄folate

  • AdoMet

  • L-homocysteine

  • DTT

  • Aquocobalamin (OH₂Cbl)

  • Potassium phosphate buffer, pH 7.2

  • AG 1-X8 anion exchange resin

Procedure:

  • Prepare a reaction mixture containing buffer, homocysteine, AdoMet, DTT, OH₂Cbl, and the enzyme.

  • Pre-incubate the mixture at 37°C.

  • Start the reaction by adding [¹⁴CH₃]-H₄folate and incubate at 37°C for a set time.

  • Terminate the reaction by heating at 90°C.

  • Separate the radiolabeled methionine product from the unreacted radiolabeled substrate using an anion exchange column.

  • Quantify the radioactivity in the eluate corresponding to methionine using a scintillation counter.

Signaling Pathways and Logical Relationships

The intricate catalytic and reactivation cycles of methionine synthase can be visualized to better understand the flow of substrates and the conformational changes of the enzyme.

Catalytic and reactivation cycles of Methionine Synthase.

Experimental_Workflow cluster_protein_production Protein Production & Purification cluster_activity_assay Enzyme Activity Assay expr Expression in Insect Cells lysis Cell Lysis expr->lysis affinity Affinity Chromatography lysis->affinity cleavage Tag Cleavage affinity->cleavage sec Size-Exclusion Chromatography cleavage->sec pure_protein Purified Human Methionine Synthase sec->pure_protein reaction_setup Reaction Setup with Substrates & Cofactors pure_protein->reaction_setup incubation Incubation at 37°C reaction_setup->incubation quenching Reaction Quenching incubation->quenching detection Product Detection (Spectrophotometry or Radioactivity) quenching->detection kinetics Kinetic Parameter Calculation (Km, kcat) detection->kinetics

General workflow for recombinant protein production and activity analysis.

Conclusion

Methylcobalamin is an indispensable cofactor for methionine synthase, acting as an intermediate methyl carrier in the synthesis of methionine from homocysteine. The intricate mechanism involves a tightly regulated catalytic cycle and a crucial reactivation pathway to maintain enzyme activity. While detailed protocols for the study of this enzyme are established, further research is needed to fully elucidate the specific quantitative kinetic parameters of the human enzyme. A deeper understanding of the mechanism of action of methylcobalamin in methionine synthase is vital for researchers in the fields of biochemistry, nutrition, and drug development, particularly for targeting diseases associated with dysfunctional one-carbon metabolism.

References

The Architectural Blueprint of Vitamin B12's Journey: A Structural Guide to its Transport Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12, or cobalamin (Cbl), is an essential micronutrient with a complex journey from dietary intake to cellular utilization. Its transport is orchestrated by a sophisticated network of binding proteins and receptors, each with a unique structural architecture designed for specific functions. Understanding the three-dimensional structures of these proteins is paramount for elucidating the mechanisms of B12 absorption and trafficking, and for developing novel therapeutic strategies that hijack this pathway for targeted drug delivery. This technical guide provides an in-depth analysis of the structural biology of the key proteins involved in this compound transport, complete with quantitative data, experimental methodologies, and visual representations of the underlying processes.

The transport of this compound is a multi-step process involving several key proteins.[1][2][3] In mammals, this pathway begins in the digestive system with haptocorrin and intrinsic factor, continues in the bloodstream with transcobalamin, and culminates in cellular uptake via specific receptors.[4][5][6][7] Defects in any of these transport components can lead to severe this compound deficiency, highlighting their critical physiological roles.[4][8]

Mammalian this compound Transport Proteins: A Structural Overview

The mammalian transport system for this compound relies on three primary soluble proteins—Haptocorrin, Intrinsic Factor, and Transcobalamin—and a cell surface receptor complex, Cubam.[4][6][9]

Soluble Transport Proteins

Haptocorrin (HC) , also known as Transcobalamin I, is a glycoprotein found in saliva and other bodily fluids.[10][11] It plays a crucial role in protecting the acid-sensitive this compound from degradation in the stomach's harsh environment.[11] Structurally, HC, like other mammalian B12 transporters, adopts a two-domain architecture.[12][13] It exhibits a broad specificity, binding not only to true this compound but also to various corrinoid analogues.[12][14]

Intrinsic Factor (IF) is a glycoprotein secreted by parietal cells in the stomach.[10][11] After HC is degraded by pancreatic proteases in the duodenum, IF binds to the released this compound.[11][14] The crystal structure of the human IF-Cbl complex reveals a two-domain protein with the cobalamin molecule bound at the interface.[15][16][17] The overall fold consists of an α6/α6 barrel.[15][16]

Transcobalamin (TC) , or Transcobalamin II, is the primary plasma transport protein that delivers this compound to all cells in the body.[4][6][10] The crystal structures of human and bovine holo-TCs show a two-domain architecture, with an N-terminal α6-α6 barrel and a smaller C-terminal domain.[4][5][6] A single this compound molecule is buried at the interface of these two domains.[4][5][6] A notable feature of TC is the coordination of a histidine residue from the protein to the cobalt ion of cobalamin, displacing the water ligand.[4][9]

The Cubam Receptor Complex

Cellular uptake of the IF-B12 complex in the terminal ileum is mediated by the Cubam receptor , a complex of two proteins: Cubilin and Amnionless (AMN) .[18][19][20][21] Cubilin is a large, 460 kDa peripheral membrane protein that contains multiple CUB (Complement C1r/C1s, Uegf, Bmp1) domains and is responsible for binding the IF-B12 complex.[18][19] Amnionless is a 45 kDa transmembrane protein that anchors Cubilin to the membrane and is essential for the endocytosis of the receptor-ligand complex.[18][19][20]

Bacterial this compound Transport: The BtuB Transporter

In Gram-negative bacteria such as E. coli, the uptake of this compound across the outer membrane is handled by the BtuB protein .[22] BtuB is a TonB-dependent transporter, a class of proteins that utilize the energy of the proton motive force of the inner membrane, transduced by the TonB protein, to transport substrates.[22] The crystal structure of BtuB reveals a 22-stranded β-barrel that forms a channel through the outer membrane, which is occluded by an N-terminal "plug" or "hatch" domain.[23] The binding of this compound to the extracellular loops of BtuB is calcium-dependent and induces conformational changes that are thought to signal the recruitment of TonB for active transport.[22][23][24][25]

Quantitative Data on this compound Transport Proteins

The following tables summarize key quantitative data for the discussed this compound transport proteins, facilitating a comparative analysis of their properties.

ProteinOrganismPDB IDResolution (Å)Molecular Weight (kDa)
Transcobalamin (TC) Homo sapiens2BB5-93.9
Transcobalamin (TC) Bos taurus2BB6--
Intrinsic Factor (IF) Homo sapiens2PMV2.6-
IF-Cbl in complex with Cubilin Homo sapiens3KQ43.3-
Haptocorrin (HC) Homo sapiens4KKJ3.0054.79
BtuB Escherichia coli1NQE2.0068.56

Table 1: Structural Data of Key this compound Transport Proteins. Data sourced from the RCSB Protein Data Bank.[5][13][17][24][26]

Interacting MoleculesMethodAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Dissociation Constant (KD)
Transcobalamin & Cyanocobalamin Surface Plasmon Resonance3 x 10⁷6 x 10⁻⁴20 pM
BtuB & Cyanocobalamin ---~0.3 nM

Table 2: Kinetic and Affinity Data for this compound-Protein Interactions.[24][27]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in this compound transport and its study, the following diagrams have been generated using the DOT language.

VitaminB12_Transport_Pathway cluster_lumen Stomach & Intestinal Lumen cluster_enterocyte Ileal Enterocyte Dietary B12 Dietary B12 HC-B12 HC-B12 Dietary B12->HC-B12 Binds Haptocorrin (Stomach) Haptocorrin Haptocorrin Haptocorrin->HC-B12 IF-B12 IF-B12 HC-B12->IF-B12 HC degraded, B12 binds IF (Duodenum) Intrinsic Factor Intrinsic Factor Intrinsic Factor->IF-B12 Cubam Receptor Cubam Receptor IF-B12->Cubam Receptor Binds Cubam Endocytosis Endocytosis Cubam Receptor->Endocytosis Receptor-mediated Lysosome Lysosome Endocytosis->Lysosome IF degraded TC-B12 TC-B12 Lysosome->TC-B12 B12 released, binds TC TC Transcobalamin TC->TC-B12 Bloodstream Bloodstream TC-B12->Bloodstream Enters circulation Peripheral Tissues Peripheral Tissues Bloodstream->Peripheral Tissues TC-B12 uptake

Caption: The mammalian this compound transport pathway from ingestion to cellular delivery.

Experimental_Workflow Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Crystallization Crystallization Protein Purification->Crystallization Binding Assays Binding Assays Protein Purification->Binding Assays X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Structure Determination Structure Determination X-ray Diffraction->Structure Determination Structural & Functional Insights Structural & Functional Insights Structure Determination->Structural & Functional Insights SPR/ITC SPR/ITC Binding Assays->SPR/ITC Kinetic Analysis Kinetic Analysis SPR/ITC->Kinetic Analysis Kinetic Analysis->Structural & Functional Insights

Caption: A typical experimental workflow for studying this compound transport proteins.

Key Experimental Protocols

A detailed understanding of the structural biology of this compound transport proteins has been made possible through a combination of molecular biology, biochemistry, and biophysical techniques. Below are overviews of the key experimental protocols.

Recombinant Protein Expression and Purification
  • Cloning: The genes encoding the target transport proteins (e.g., human transcobalamin, intrinsic factor) are cloned into suitable expression vectors, often with affinity tags (e.g., His-tag) to facilitate purification.

  • Expression System: The choice of expression system is critical. E. coli is commonly used for bacterial proteins like BtuB. For mammalian glycoproteins like intrinsic factor and haptocorrin, eukaryotic systems such as insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293) are often necessary to ensure proper folding and post-translational modifications.[28]

  • Purification: A multi-step purification strategy is typically employed. This often involves:

    • Affinity Chromatography: Using the engineered affinity tag (e.g., Ni-NTA for His-tagged proteins).

    • Ion-Exchange Chromatography: Separating proteins based on their net charge.

    • Size-Exclusion Chromatography: Separating proteins based on their size and providing a final polishing step.

X-ray Crystallography
  • Crystallization: Purified protein, in complex with this compound (holo-form), is subjected to crystallization screening using techniques like vapor diffusion (hanging or sitting drop). This involves testing a wide range of conditions (precipitants, pH, temperature, additives) to find those that promote the formation of well-ordered crystals. For instance, human transcobalamin has been crystallized using polyethylene glycol and ethanol as precipitants.[29][30]

  • Data Collection: Crystals are cryo-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[29][30] The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing. An initial model of the protein is built into the electron density map and then refined to best fit the experimental data, resulting in a high-resolution atomic model.[28]

Binding Affinity and Kinetic Analysis (Surface Plasmon Resonance - SPR)
  • Principle: SPR is a label-free technique used to measure biomolecular interactions in real-time.[27][31][32]

  • Methodology:

    • Immobilization: One of the binding partners (e.g., transcobalamin or a this compound analogue) is immobilized onto a sensor chip surface.[27]

    • Analyte Injection: A solution containing the other binding partner (the analyte, e.g., this compound) is flowed over the sensor surface.

    • Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

    • Kinetic Analysis: By monitoring the association of the analyte during injection and its dissociation during a subsequent buffer flow, the association rate constant (ka) and dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (KD) is then calculated as kd/ka.[27] Both direct binding assays and competition assays can be employed to determine binding affinities.[27]

Conclusion and Future Directions

The structural elucidation of this compound transport proteins has provided invaluable insights into the intricate mechanisms governing the uptake and delivery of this essential nutrient. The detailed atomic models of transcobalamin, intrinsic factor, haptocorrin, the Cubam receptor, and BtuB have not only defined the molecular basis of their function but also provided a framework for understanding the pathophysiology of this compound deficiency disorders. Furthermore, this structural knowledge is being leveraged for the rational design of this compound-based bioconjugates for targeted drug delivery to cancer cells, which often overexpress receptors for transcobalamin. Future research will likely focus on capturing these proteins in different conformational states to create molecular movies of the transport process, further refining our understanding and opening new avenues for therapeutic intervention.

References

Adenosylcobalamin as a Cofactor for Methylmalonyl-CoA Mutase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmalonyl-CoA mutase (MCM) is a critical mitochondrial enzyme that plays a central role in the catabolism of several amino acids and odd-chain fatty acids. Its catalytic activity is strictly dependent on the cofactor adenosylcobalamin (AdoCbl), a derivative of vitamin B12. This technical guide provides a comprehensive overview of the intricate relationship between adenosylcobalamin and methylmalonyl-CoA mutase, detailing the enzyme's structure, the radical-based catalytic mechanism, and the severe clinical manifestations of its deficiency, known as methylmalonic aciduria. Furthermore, this guide presents detailed experimental protocols for the purification of recombinant human MCM and the subsequent analysis of its enzymatic activity, serving as a valuable resource for researchers in the fields of enzymology, metabolic disorders, and drug development.

Introduction

Methylmalonyl-CoA mutase (EC 5.4.99.2) is a mitochondrial homodimer that catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA.[1][2] This reaction is a key step in the metabolic pathway that funnels catabolites from the breakdown of branched-chain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol into the tricarboxylic acid (TCA) cycle.[3][4] The catalytic function of MCM is absolutely reliant on its cofactor, adenosylcobalamin (AdoCbl), which participates directly in the radical-based rearrangement reaction.

Genetic defects in the MUT gene, which encodes for MCM, or in the cellular machinery responsible for the synthesis of AdoCbl, lead to the accumulation of methylmalonic acid and other toxic metabolites, resulting in the life-threatening inborn error of metabolism known as methylmalonic aciduria (MMA).[2][5] Understanding the precise role of adenosylcobalamin in the catalytic cycle of methylmalonyl-CoA mutase is therefore of paramount importance for the development of therapeutic strategies for this devastating disease.

Structure and Function of Methylmalonyl-CoA Mutase

Human methylmalonyl-CoA mutase is a homodimer with each subunit having a molecular weight of approximately 77.5 kDa.[6][7] The enzyme is located in the mitochondrial matrix.[1][2] The structure of MCM from Propionibacterium shermanii has been extensively studied and serves as a model for the human enzyme.[8] Each subunit of the dimer contains a TIM barrel domain that houses the active site and a separate C-terminal domain responsible for binding the adenosylcobalamin cofactor.

The binding of AdoCbl to the apoenzyme induces a significant conformational change, enclosing the cofactor within the active site.[8] A conserved histidine residue from the enzyme displaces the dimethylbenzimidazole ligand of the cobalamin, coordinating to the cobalt ion. This "base-off/His-on" conformation is crucial for the catalytic activity of the enzyme.[9]

The Catalytic Mechanism: A Radical-Based Rearrangement

The isomerization of methylmalonyl-CoA to succinyl-CoA proceeds through a fascinating and complex radical-based mechanism, initiated by the homolytic cleavage of the cobalt-carbon (Co-C) bond of the adenosylcobalamin cofactor.

The key steps of the catalytic cycle are as follows:

  • Homolytic Cleavage: Upon substrate binding, the Co-C bond of AdoCbl undergoes homolysis, generating a highly reactive 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin.[9]

  • Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the methyl group of methylmalonyl-CoA, forming 5'-deoxyadenosine and a methylmalonyl-CoA radical intermediate.

  • Radical Rearrangement: The substrate radical rearranges, involving the migration of the thioester group to form a succinyl-CoA radical.

  • Hydrogen Re-abstraction: The succinyl-CoA radical re-abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the 5'-deoxyadenosyl radical and forming the product, succinyl-CoA.

  • Reformation of the Cofactor: The 5'-deoxyadenosyl radical and cob(II)alamin recombine to reform the intact adenosylcobalamin cofactor, ready for the next catalytic cycle.

This intricate radical mechanism allows for the seemingly simple isomerization reaction to occur under physiological conditions.

Quantitative Data

The following tables summarize the key quantitative data for wild-type human methylmalonyl-CoA mutase.

ParameterValueReference(s)
Specific Activity
Purified recombinant human MCM23-26 U/mg[8]
Human liver MCM12-14 µmol succinyl-CoA/(min·mg)[1]
Kinetic Parameters
Km for adenosylcobalamin4.7 nM[10]
Km for methylmalonyl-CoA23.19 µM - 1.5 mM[1][10]
Physical Properties
Subunit Molecular Weight~77.5 kDa[6][7]
Native Molecular Weight~145 kDa[7]
Cellular LocalizationMitochondrial matrix[1][2]

One unit (U) of activity is defined as the amount of enzyme that produces 1 µmol of succinyl-CoA per minute at 37°C.[6]

Experimental Protocols

Purification of Recombinant Human Methylmalonyl-CoA Mutase from E. coli

This protocol describes a simplified method for the purification of recombinant human MCM expressed in E. coli.[6]

Materials:

  • E. coli cell paste expressing human MCM

  • Lysis Buffer: 50 mM Tris/phosphate, pH 7.4, 1 mM EDTA

  • Ammonium sulfate

  • Cibacron Blue chromatography column (e.g., Econo-Pac Blue Cartridge, Bio-Rad)

  • Wash Buffer: 0.3 M and 0.4 M potassium phosphate, pH 7.4

  • Elution Buffer: 1.1 M potassium phosphate, pH 7.4

  • Gel filtration column (e.g., Superose 12 or Sepharose 12)

  • Gel Filtration Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer and disrupt the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 35% saturation while stirring on ice. After stirring for 30 minutes, centrifuge to remove precipitated proteins. Increase the ammonium sulfate concentration of the supernatant to 75% saturation and stir for another 30 minutes. Collect the precipitated protein by centrifugation.

  • Resuspension: Resuspend the protein pellet in a minimal volume of Lysis Buffer.

  • Cibacron Blue Affinity Chromatography:

    • Equilibrate the Cibacron Blue column with Lysis Buffer.

    • Load the resuspended protein sample onto the column.

    • Wash the column sequentially with the 0.3 M and 0.4 M potassium phosphate Wash Buffers to remove non-specifically bound proteins.

    • Elute the MCM protein with the 1.1 M potassium phosphate Elution Buffer.

  • Gel Filtration Chromatography:

    • Concentrate the eluted fractions containing MCM.

    • Equilibrate the gel filtration column with Gel Filtration Buffer.

    • Load the concentrated sample onto the column and elute with Gel Filtration Buffer.

  • Purity Analysis: Analyze the purified fractions by SDS-PAGE to assess purity. Pool the fractions containing pure MCM.

Methylmalonyl-CoA Mutase Activity Assays

This method allows for the direct quantification of the product, succinyl-CoA, separated from the substrate, methylmalonyl-CoA, by reverse-phase HPLC.[11][12][13]

Materials:

  • Purified MCM or cell/tissue homogenate

  • Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4

  • Adenosylcobalamin (AdoCbl) solution

  • Methylmalonyl-CoA solution

  • Trichloroacetic acid (TCA) solution for quenching the reaction

  • HPLC system with a C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18)[11]

  • Mobile Phase A: 100 mM sodium phosphate buffer, pH 7.0, with 100 mM acetic acid[11]

  • Mobile Phase B: 18% (v/v) methanol in Mobile Phase A[11]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Assay Buffer, AdoCbl solution, and the enzyme sample. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the methylmalonyl-CoA solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Quench Reaction: Stop the reaction by adding a cold TCA solution.

  • Sample Preparation: Centrifuge the quenched reaction to pellet precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the equilibrated C18 column.

    • Separate the CoA esters using a linear gradient of Mobile Phase B. An example gradient is: 0–3 min (44% B); 3–9 min (44–75% B); 9–12 min (75–100% B); 12–17 min (100–44%); and 17–35 min (44% B) with a flow rate of 0.2 mL/min.[11]

    • Detect the eluting compounds by UV absorbance at 254 nm or 260 nm.[11][13]

  • Quantification: Determine the amount of succinyl-CoA produced by comparing the peak area to a standard curve of known succinyl-CoA concentrations.

This is a more traditional, though less direct, method for measuring MCM activity.[6][14] It relies on the differential oxidation of methylmalonyl-CoA and succinyl-CoA by potassium permanganate.

Materials:

  • Purified MCM or cell/tissue homogenate

  • Assay Buffer: As described for the HPLC assay

  • Adenosylcobalamin (AdoCbl) solution

  • Radiolabeled [14C]methylmalonyl-CoA

  • Potassium permanganate (KMnO4) solution

  • Scintillation fluid and counter

Procedure:

  • Enzyme Reaction: Perform the enzyme reaction as described in steps 1-3 of the HPLC-based assay, using [14C]methylmalonyl-CoA as the substrate.

  • Oxidation: After the incubation period, add a solution of potassium permanganate to oxidize the remaining methylmalonyl-CoA. The succinyl-CoA product is resistant to oxidation under these conditions.

  • Separation: Separate the radiolabeled succinyl-CoA from the oxidized products of methylmalonyl-CoA. This can be achieved by various methods, including paper chromatography or extraction.[14]

  • Quantification: Quantify the amount of [14C]succinyl-CoA by liquid scintillation counting.

Visualizations

Methylmalonyl_CoA_Mutase_Pathway cluster_input Catabolic Sources Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (AdoCbl-dependent) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Isoleucine Isoleucine Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Catalytic_Cycle E_AdoCbl_S E-AdoCbl-Substrate E_CobII_Ado_S E-Cob(II)alamin-Ado•-Substrate E_AdoCbl_S->E_CobII_Ado_S Homolytic Cleavage of Co-C bond E_CobII_AdoH_S_radical E-Cob(II)alamin-AdoH-Substrate• E_CobII_Ado_S->E_CobII_AdoH_S_radical H• abstraction from Substrate E_CobII_AdoH_P_radical E-Cob(II)alamin-AdoH-Product• E_CobII_AdoH_S_radical->E_CobII_AdoH_P_radical Radical Rearrangement E_CobII_Ado_P E-Cob(II)alamin-Ado•-Product E_CobII_AdoH_P_radical->E_CobII_Ado_P H• re-abstraction by Product• E_AdoCbl_P E-AdoCbl-Product E_CobII_Ado_P->E_AdoCbl_P Co-C bond reformation E_AdoCbl_P->E_AdoCbl_S Product release, Substrate binding Experimental_Workflow start Start: E. coli culture expressing hMCM lysis Cell Lysis (Sonication) start->lysis centrifugation1 Centrifugation lysis->centrifugation1 supernatant1 Clarified Lysate centrifugation1->supernatant1 precipitation Ammonium Sulfate Precipitation (35-75%) supernatant1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 pellet Protein Pellet centrifugation2->pellet resuspension Resuspension pellet->resuspension affinity_chrom Cibacron Blue Affinity Chromatography resuspension->affinity_chrom gel_filtration Gel Filtration Chromatography affinity_chrom->gel_filtration pure_enzyme Pure MCM Apoenzyme gel_filtration->pure_enzyme assay Enzyme Activity Assay (e.g., HPLC-based) pure_enzyme->assay data Kinetic Data (Km, Vmax, etc.) assay->data

References

The Crossroads of Nutrition and Cellular Function: A Technical Guide to Vitamin B12 Deficiency and its Impact on One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12, or cobalamin, is an essential water-soluble vitamin that plays a pivotal role as a cofactor for two critical enzymes in one-carbon metabolism: methionine synthase and L-methylmalonyl-CoA mutase.[1][[“]] Its deficiency disrupts a network of interconnected biochemical pathways responsible for the transfer of one-carbon units, which are fundamental for DNA synthesis, methylation of DNA and other macromolecules, and amino acid homeostasis.[3][4][5] This guide provides an in-depth technical overview of the profound impact of this compound deficiency on one-carbon metabolism, presenting quantitative data on metabolite alterations, detailed experimental protocols for key assays, and visual representations of the affected biochemical pathways and experimental workflows. Understanding these intricate molecular consequences is paramount for researchers and professionals in drug development focused on a spectrum of associated pathologies, including hematological disorders, neurological dysfunction, and developmental abnormalities.[6][7]

Core Biochemical Pathways of One-Carbon Metabolism: The Central Role of this compound

One-carbon metabolism comprises a series of interlinked pathways, primarily the folate and methionine cycles, that are crucial for cellular function. This compound is a linchpin in this metabolic network, acting as an indispensable cofactor for two key enzymatic reactions.

The Methionine Cycle and Methionine Synthase

The methionine cycle is responsible for regenerating the essential amino acid methionine from homocysteine. This reaction is catalyzed by methionine synthase (MS) , an enzyme that requires methylcobalamin, the active form of this compound, as a cofactor.[8] The enzyme facilitates the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, yielding methionine and tetrahydrofolate (THF).[9] Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][10]

A deficiency in this compound leads to the functional inactivation of methionine synthase. This "methyl-folate trap" results in the accumulation of homocysteine and 5-MTHF, while simultaneously depleting the pool of THF required for purine and pyrimidine synthesis, thereby impairing DNA synthesis and repair.[11][12]

Propionate Metabolism and L-Methylmalonyl-CoA Mutase

In the mitochondria, another active form of this compound, adenosylcobalamin, serves as a cofactor for the enzyme L-methylmalonyl-CoA mutase .[9] This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle.[13] This reaction is a critical step in the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, and methionine).[14]

This compound deficiency results in the functional impairment of L-methylmalonyl-CoA mutase, leading to the accumulation of its substrate, L-methylmalonyl-CoA. This is subsequently hydrolyzed to methylmalonic acid (MMA), a hallmark biomarker of B12 deficiency.[13]

Quantitative Impact of this compound Deficiency on One-Carbon Metabolites

This compound deficiency leads to characteristic and quantifiable changes in the levels of key metabolites in blood and urine. These alterations serve as critical biomarkers for diagnosing and monitoring the deficiency.

MetaboliteChange in B12 DeficiencyTypical Fold Change/Range in DeficiencyNormal Reference Range
Homocysteine (Hcy) Increased2-10 fold5-15 µmol/L
Methylmalonic Acid (MMA) Increased>10 fold70-270 nmol/L
S-adenosylmethionine (SAM) DecreasedVariable, often subtle80-120 nmol/L
S-adenosylhomocysteine (SAH) IncreasedVariable, often subtle10-30 nmol/L
SAM:SAH Ratio DecreasedSignificant decrease>4
Serum this compound Decreased<148 pmol/L (deficient)148-664 pmol/L

Note: Reference ranges can vary slightly between laboratories.

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

The biochemical disruptions caused by this compound deficiency can be visualized as a cascade of events within the interconnected pathways of one-carbon metabolism.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_mitochondria Mitochondrial Metabolism THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR DHF Dihydrofolate (DHF) MethyleneTHF->DHF TYMS DNA_Synth DNA Synthesis (Purines, dTMP) MethyleneTHF->DNA_Synth Hcy Homocysteine MethylTHF->Hcy Methionine Synthase (B12-dependent) DHF->THF DHFR Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation (DNA, RNA, Proteins) SAM->Methylation SAH->Hcy SAHH Hcy->Met PropionylCoA Propionyl-CoA MethylmalonylCoA L-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA MM-CoA Mutase (B12-dependent) TCA TCA Cycle SuccinylCoA->TCA B12_Met This compound (Methylcobalamin) B12_Met->MethylTHF B12_Ado This compound (Adenosylcobalamin) B12_Ado->MethylmalonylCoA Deficiency B12 Deficiency (Block) Deficiency->MethylTHF Inhibits Deficiency->MethylmalonylCoA Inhibits

Caption: Impact of B12 deficiency on one-carbon metabolism.
Experimental Workflow for Investigating this compound Deficiency

A typical experimental workflow to study the effects of this compound deficiency in a cell culture model involves several key stages, from inducing the deficiency to analyzing its metabolic and molecular consequences.

Experimental_Workflow cluster_setup I. Experimental Setup cluster_analysis II. Biochemical and Molecular Analysis cluster_data III. Data Interpretation Cell_Culture 1. Cell Culture (e.g., Neuronal cells, Hepatocytes) B12_Deficient_Medium 2. Culture in B12-deficient medium Cell_Culture->B12_Deficient_Medium Control_Medium 2. Culture in B12-sufficient medium (Control) Cell_Culture->Control_Medium Time_Course 3. Time-course sampling (e.g., 24, 48, 72 hours) B12_Deficient_Medium->Time_Course Control_Medium->Time_Course Metabolite_Extraction 4. Metabolite Extraction (Cell lysates and media) Time_Course->Metabolite_Extraction Enzyme_Assay 6. Methionine Synthase Activity Assay Time_Course->Enzyme_Assay DNA_Extraction 7. DNA/RNA Extraction Time_Course->DNA_Extraction LC_MS 5. LC-MS/MS Analysis (Hcy, MMA, SAM, SAH) Metabolite_Extraction->LC_MS Data_Analysis 10. Statistical Analysis LC_MS->Data_Analysis Enzyme_Assay->Data_Analysis Methylation_Analysis 8. Global DNA Methylation Analysis DNA_Extraction->Methylation_Analysis Gene_Expression 9. Gene Expression Analysis (RT-qPCR) DNA_Extraction->Gene_Expression Methylation_Analysis->Data_Analysis Gene_Expression->Data_Analysis Pathway_Analysis 11. Pathway and Network Analysis Data_Analysis->Pathway_Analysis Conclusion 12. Conclusion and Hypothesis Generation Pathway_Analysis->Conclusion

References

The Architecture of a Giant: A Technical Guide to the Discovery and Chemical Synthesis of Cyanocobalamin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the landmark discovery and monumental chemical synthesis of cyanocobalamin (Vitamin B12), a molecule of profound biological importance and structural complexity. We will delve into the historical context of its discovery, the intricate details of its total synthesis by the Woodward and Eschenmoser groups, and the industrial-scale production methods that make this essential vitamin widely available. This guide is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and logical workflows for professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

The Discovery and Structural Elucidation of Cyanocobalamin: A Historical Perspective

The journey to understand cyanocobalamin began with the study of pernicious anemia, a once-fatal autoimmune disorder. In the 1920s, physicians George Minot and William Murphy demonstrated that a diet rich in liver could effectively treat the disease, suggesting the presence of a curative "extrinsic factor."[1][2] This pivotal discovery set in motion a decades-long quest to isolate and identify this elusive compound.

In 1948, two research groups, one led by Karl Folkers at Merck and the other by E. Lester Smith at Glaxo Laboratories, independently succeeded in isolating a crystalline red compound from liver extracts, which they named this compound.[1] Shortly thereafter, it was discovered that this new vitamin contained a cobalt atom, a unique feature among vitamins known at the time.[1]

The true architectural magnificence of this compound was unveiled by Dorothy Hodgkin and her team in 1956 through the use of X-ray crystallography.[3] This groundbreaking work, which earned her the Nobel Prize in Chemistry in 1964, revealed a complex corrin ring system chelating a central cobalt atom, a structure far more intricate than any natural product elucidated before.[4] The determination of this three-dimensional structure was a monumental achievement in chemistry and provided the definitive roadmap for the synthetic chemists who dared to construct it from scratch.

Table 1: Key Milestones in the Discovery of Cyanocobalamin

YearMilestoneKey Contributor(s)
1926Demonstration that liver can treat pernicious anemiaGeorge Minot, William Murphy
1948Isolation of crystalline this compoundKarl Folkers (Merck), E. Lester Smith (Glaxo)
1948Discovery of cobalt in the this compound moleculeMerck and Glaxo teams
1956Elucidation of the complete 3D structure by X-ray crystallographyDorothy Hodgkin

The Total Chemical Synthesis of Cyanocobalamin: A Monument of Organic Chemistry

The total synthesis of cyanocobalamin, a feat accomplished through a collaborative effort between the research groups of Robert Burns Woodward at Harvard University and Albert Eschenmoser at the Swiss Federal Institute of Technology (ETH), stands as one of the most significant achievements in the history of organic synthesis.[5] The endeavor, spanning over a decade and involving more than 100 chemists, culminated in the successful construction of this intricate molecule in 1972.[5]

The synthesis was approached through a convergent strategy, with the molecule being conceptually dissected into two major fragments: a "western" half (the A-D rings) and an "eastern" half (the B-C rings). Two distinct strategies were pursued for the crucial macrocyclization step: the "A/B variant" and the "A/D variant," which involved forming the final ring closure between the respective pyrrole rings.[5]

Retrosynthetic Analysis and Key Strategies

The retrosynthetic analysis of cobyric acid, a key intermediate that had previously been converted to cyanocobalamin, guided the synthetic plan. The immense stereochemical challenge, with nine stereocenters, required meticulous planning and the development of novel synthetic methodologies.

Retrosynthesis Cyanocobalamin Cyanocobalamin (this compound) CobyricAcid Cobyric Acid Cyanocobalamin->CobyricAcid Partial Synthesis (Bernhauer) AD_Fragment Western Half (A-D Rings) CobyricAcid->AD_Fragment BC_Fragment Eastern Half (B-C Rings) CobyricAcid->BC_Fragment RingA Ring A Precursor AD_Fragment->RingA RingD Ring D Precursor AD_Fragment->RingD RingB Ring B Precursor BC_Fragment->RingB RingC Ring C Precursor BC_Fragment->RingC

Caption: Retrosynthetic analysis of cyanocobalamin.

Experimental Protocols for Key Transformations

The following represent illustrative, high-level protocols for some of the key reaction types employed in the Woodward-Eschenmoser synthesis. The original publications should be consulted for precise experimental details.

Eschenmoser Sulfide Contraction: This novel reaction was pivotal for the formation of the vinylogous amidine systems within the corrin ring.

  • General Protocol: A thioamide and an α-haloketone are reacted in the presence of a phosphine, such as triphenylphosphine, and a base. The resulting episulfide extrudes sulfur to form a carbon-carbon double bond.

Photochemical A/D Ring Closure: The Eschenmoser group developed a photochemically-induced sigmatropic rearrangement to forge the direct link between the A and D rings.

  • General Protocol: A seco-corrin precursor is irradiated with light of a specific wavelength, typically in an inert solvent, to induce a 1,16-hydrogen shift and subsequent cyclization.

Table 2: Selected Key Reactions and Reagents in the Woodward-Eschenmoser Synthesis

TransformationKey Reagents and ConditionsPurpose
Eschenmoser Sulfide ContractionThioamide, α-haloketone, PPh3, baseFormation of vinylogous amidine systems
Photochemical A/D CyclizationUV irradiationFormation of the direct A-D ring linkage
Diels-Alder ReactionDiene, dienophile, Lewis acid (e.g., SnCl4)Construction of six-membered ring precursors
Beckmann RearrangementOxime, acid catalystRing expansion to form lactams
Wittig ReactionPhosphonium ylide, aldehyde/ketoneCarbon-carbon double bond formation

Quantitative Data: Due to the complexity and length of the synthesis, overall yields were very low. The primary value of this work lies in the development of new synthetic methods and the demonstration that even the most complex natural products are amenable to total synthesis.

Industrial Production of Cyanocobalamin via Fermentation

Given the extreme complexity and low yield of the total chemical synthesis, the industrial production of cyanocobalamin relies exclusively on microbial fermentation.[6] Certain bacteria and archaea are the only organisms known to possess the intricate enzymatic machinery required for the de novo biosynthesis of this vitamin.

Microbial Strains and Fermentation Process

The primary microorganisms employed for the commercial production of cyanocobalamin are strains of Propionibacterium shermanii and Pseudomonas denitrificans.[6] These bacteria are cultivated in large-scale fermenters under controlled conditions.

Fermentation_Workflow Inoculum Inoculum Preparation Fermentation Large-Scale Fermentation Inoculum->Fermentation Harvest Cell Harvesting Fermentation->Harvest Lysis Cell Lysis Harvest->Lysis Conversion Conversion to Cyanocobalamin Lysis->Conversion Purification Purification Conversion->Purification Crystallization Crystallization Purification->Crystallization FinalProduct Cyanocobalamin Crystals Crystallization->FinalProduct

Caption: Industrial production workflow for cyanocobalamin.

Experimental Protocol for Isolation and Purification

The following is a generalized protocol for the extraction and purification of cyanocobalamin from a fermentation broth. Specific parameters will vary depending on the microbial strain and industrial process.

  • Cell Harvesting: The bacterial cells are separated from the fermentation broth by centrifugation or microfiltration.

  • Cell Lysis: The cells are lysed to release the intracellular cobalamins. This is often achieved by heat treatment at a controlled pH.

  • Conversion to Cyanocobalamin: The various cobalamin forms present in the lysate are converted to the more stable cyanocobalamin by treatment with potassium cyanide.[7]

  • Purification: The crude cyanocobalamin solution is subjected to a series of purification steps, which may include:

    • Adsorption Chromatography: Using resins to capture and concentrate the cyanocobalamin.

    • Solvent Extraction: To remove lipids and other nonpolar impurities.

    • Ion-Exchange Chromatography: To separate cyanocobalamin from other charged molecules.

  • Crystallization: The purified cyanocobalamin solution is concentrated, and the vitamin is crystallized, often from an aqueous acetone or ethanol mixture. The resulting crystals are then washed and dried.

Table 3: Typical Parameters in Cyanocobalamin Fermentation and Purification

ParameterTypical Value/Method
Fermentation
MicroorganismPropionibacterium shermanii or Pseudomonas denitrificans
Carbon SourceGlucose, corn steep liquor
Key SupplementCobalt salts
Temperature28-30 °C
pH6.0-7.0
Purification
Cell LysisHeat treatment (80-120 °C)
Conversion ReagentPotassium cyanide (KCN)
Primary ChromatographyAdsorption on non-ionic resins
Crystallization SolventAqueous acetone or ethanol

Modern Approaches and Future Outlook

While the Woodward-Eschenmoser synthesis remains a monumental academic achievement, research into more efficient synthetic routes continues. Modern approaches may leverage advances in catalysis, chemoenzymatic methods, and a deeper understanding of the biosynthetic pathway to develop more practical synthetic strategies. Furthermore, ongoing research in metabolic engineering aims to improve the yields and efficiency of microbial fermentation for a more sustainable and cost-effective production of this vital nutrient.

Conclusion

The story of cyanocobalamin, from its discovery as a cure for a deadly disease to its masterful synthesis and industrial production, is a testament to the power of interdisciplinary scientific inquiry. The elucidation of its structure pushed the boundaries of analytical techniques, its total synthesis redefined the art of the possible in organic chemistry, and its biotechnological production highlights the ingenuity of harnessing microbial metabolism. For researchers, scientists, and drug development professionals, the journey of cyanocobalamin serves as both a source of inspiration and a rich repository of chemical and biological knowledge.

References

The Indispensable Role of Vitamin B12 in Central Nervous System Myelination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12, or cobalamin, is a crucial micronutrient for the proper functioning and maintenance of the central nervous system (CNS). Its role extends beyond general neurological health to the intricate process of myelination, the formation of the lipid-rich myelin sheath that insulates nerve axons and facilitates rapid nerve impulse conduction. This technical guide provides an in-depth exploration of the biochemical and cellular mechanisms through which this compound supports CNS myelination. It details the critical this compound-dependent enzymatic reactions, their impact on the methylation potential of oligodendrocytes, and the downstream consequences for myelin protein and lipid synthesis. Furthermore, this guide presents quantitative data from key experimental studies, outlines detailed methodologies for replicating this research, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Myelination in the central nervous system is a complex and highly regulated process orchestrated by specialized glial cells known as oligodendrocytes. The myelin sheath is a vital component of the CNS, ensuring the rapid and efficient transmission of electrical signals between neurons. Disruptions in myelination can lead to severe neurological deficits, as seen in demyelinating diseases like multiple sclerosis. Emerging evidence has solidified the critical role of this compound in the maintenance and integrity of the myelin sheath.[1] this compound deficiency is associated with a range of neurological symptoms, including demyelination, highlighting its importance in this fundamental process.[2] This guide will dissect the molecular underpinnings of this compound's influence on CNS myelination, providing a technical resource for researchers and professionals in the field.

Biochemical Pathways: The Methionine Cycle and Methylation

The primary mechanism through which this compound influences myelination is its role as an essential cofactor for the enzyme methionine synthase.[3] This enzyme is a central player in the methionine cycle, a critical biochemical pathway for the regeneration of the amino acid methionine from homocysteine.

The Methionine Synthase Reaction

Methionine synthase utilizes methylcobalamin, a form of this compound, to transfer a methyl group from 5-methyltetrahydrofolate to homocysteine, yielding methionine and tetrahydrofolate.[4] This reaction is not only vital for amino acid homeostasis but is also intrinsically linked to the cellular methylation potential.

S-Adenosylmethionine (SAM): The Universal Methyl Donor

The methionine produced by the methionine synthase reaction is subsequently converted to S-adenosylmethionine (SAM). SAM is the universal methyl donor in a vast array of biological reactions, including the methylation of DNA, RNA, proteins, and lipids.[5] In the context of myelination, SAM is indispensable for the methylation of key components of the myelin sheath, most notably Myelin Basic Protein (MBP).

Impact of this compound Deficiency

A deficiency in this compound leads to a functional inactivation of methionine synthase. This enzymatic block has two major consequences:

  • Accumulation of Homocysteine: The inability to convert homocysteine to methionine results in its accumulation, a condition known as hyperhomocysteinemia, which has been linked to neurological and vascular pathologies.

  • Depletion of SAM: The reduced synthesis of methionine leads to a significant decrease in the cellular pool of SAM. This depletion of the universal methyl donor impairs essential methylation reactions required for proper myelin formation and maintenance, a state often referred to as "hypomethylation."[6]

Below is a diagram illustrating the central role of this compound in the methionine cycle.

Methionine_Cycle B12 This compound (Methylcobalamin) MS Methionine Synthase B12->MS THF Tetrahydrofolate (THF) MS->THF Methionine Methionine MS->Methionine MTHF 5-Methyl-THF MTHF->MS Methyl Group Homocysteine Homocysteine Homocysteine->MS MAT Methionine Adenosyltransferase (MAT) Methionine->MAT SAM S-Adenosylmethionine (SAM) MAT->SAM Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-Adenosyl- homocysteine (SAH) SAHH SAH Hydrolase SAH->SAHH SAHH->Homocysteine Methyltransferases->SAH Methylated_Acceptor Methylated Acceptor Methyltransferases->Methylated_Acceptor Acceptor Acceptor (e.g., MBP, DNA) Acceptor->Methyltransferases

Caption: The Methionine Cycle and its dependence on this compound.

Cellular Mechanisms: Oligodendrocyte Function and Myelin Synthesis

Oligodendrocytes are the myelin-producing cells of the CNS. Their proper differentiation, maturation, and function are paramount for effective myelination. This compound deficiency can directly impact these cells, leading to impaired myelin synthesis and stability.

Oligodendrocyte Differentiation

The differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes is a tightly regulated process involving a cascade of transcription factors. One of the key transcription factors in this process is Olig2 . Studies have shown that this compound can influence the expression of Olig2, suggesting a role for the vitamin in promoting oligodendrocyte differentiation.[7][8] Another critical transcription factor for oligodendrocyte maturation and myelin gene expression is Sox10 . The expression of Sox10 is regulated by Olig2, and both are essential for the activation of myelin-specific genes.[9][10]

Myelin Basic Protein (MBP) and Myelin Stability

Myelin Basic Protein (MBP) is a major structural protein of the myelin sheath, crucial for the compaction and stability of the myelin layers. The post-translational methylation of arginine residues on MBP is a critical modification for its proper function. This methylation is catalyzed by protein arginine methyltransferases (PRMTs), which utilize SAM as the methyl donor.

In a state of this compound deficiency, the reduced availability of SAM leads to hypomethylation of MBP. This undermethylated MBP is thought to be less stable, potentially contributing to the demyelination observed in B12 deficiency.

Quantitative Data from Experimental Studies

A body of research utilizing animal models has provided quantitative evidence for the role of this compound in CNS myelination.

Table 1: Effects of this compound Deficiency on CNS Parameters
ParameterAnimal ModelMethodFinding in B12 Deficient GroupReference
Nerve Conduction Velocity RatElectrophysiologyDecreased sensory nerve conduction velocity[2]
S-Adenosylmethionine (SAM) Levels RatHPLCDecreased SAM levels in the liver[3]
Global DNA Methylation Mouse (TCblR/CD320 knockout)Immunoassay40% decrease in global DNA methylation in the brain[6]
Olig2 Expression MouseWestern BlotDecreased Olig2 expression in the cerebral cortex[7][8]
Myelin Sheath Thickness Fruit BatElectron MicroscopyDistension, separation, and vacuolation of myelin lamellae[11]
Oxidative Stress Markers Human SubjectsSpectrophotometryDecreased glutathione (GSH) and total antioxidant capacity (TAC); Increased malondialdehyde (MDA)

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in this guide.

Induction of this compound Deficiency in an Animal Model

Objective: To create a reliable animal model of this compound deficiency to study its effects on CNS myelination.

Protocol (Adapted from rodent models):

  • Animal Selection: Use weanling rats (e.g., Wistar strain) to maximize the impact of a deficient diet during a critical period of development.

  • Dietary Regimen:

    • House the animals in a controlled environment.

    • Provide a custom-formulated this compound-deficient diet. The diet should be complete in all other nutrients.

    • The control group receives the same diet supplemented with an adequate amount of this compound (e.g., cyanocobalamin).

  • Duration: Maintain the animals on their respective diets for a period sufficient to induce deficiency, typically 8-12 weeks.

  • Confirmation of Deficiency:

    • Monitor serum this compound levels using an appropriate assay (e.g., ELISA).

    • Measure levels of methylmalonic acid (MMA) and homocysteine in serum or urine, as these are sensitive functional markers of B12 deficiency.[10]

  • Tissue Collection: At the end of the experimental period, euthanize the animals and collect CNS tissues (brain, spinal cord) for subsequent analysis.

Western Blot Analysis of Myelin Basic Protein (MBP)

Objective: To quantify the expression of MBP in CNS tissue from control and this compound-deficient animals.

Protocol:

  • Protein Extraction:

    • Homogenize CNS tissue (e.g., cerebral cortex) in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for MBP.

    • Wash the membrane thoroughly with TBST.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection and Quantification:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensity using densitometry software. Normalize the MBP signal to a loading control protein (e.g., β-actin or GAPDH).

Measurement of Myelin Sheath Thickness by Transmission Electron Microscopy (TEM)

Objective: To assess the ultrastructural changes in myelin sheaths in response to this compound deficiency.

Protocol:

  • Tissue Preparation:

    • Perfuse the animal with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde).

    • Dissect the CNS region of interest (e.g., optic nerve or spinal cord) and immerse it in the fixative.

    • Post-fix the tissue in osmium tetroxide.

    • Dehydrate the tissue through a graded series of ethanol concentrations.

    • Embed the tissue in an epoxy resin.

  • Ultrathin Sectioning:

    • Cut ultrathin sections (60-80 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

  • Staining and Imaging:

    • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

    • Examine the sections using a transmission electron microscope and capture images of myelinated axons at high magnification.

  • G-ratio Analysis:

    • For each myelinated axon, measure the axon diameter (d) and the total fiber diameter (D, including the myelin sheath).

    • Calculate the g-ratio (g = d/D). A lower g-ratio indicates a thicker myelin sheath relative to the axon diameter. Compare the g-ratios between control and B12-deficient groups.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for studying this compound deficiency and the logical cascade of events leading to demyelination.

Experimental_Workflow cluster_0 Experimental Design and Induction of Deficiency cluster_1 Analysis of Myelination A Animal Model (e.g., Rats) B B12-Deficient Diet A->B C Control Diet (B12-Sufficient) A->C D Monitor Serum B12, MMA, and Homocysteine B->D C->D E Tissue Collection (Brain, Spinal Cord) D->E F Western Blot (MBP, Olig2, Sox10) E->F G Electron Microscopy (Myelin Thickness, g-ratio) E->G H Electrophysiology (Nerve Conduction Velocity) E->H I Biochemical Assays (SAM, SAH levels) E->I

Caption: A typical experimental workflow for studying this compound deficiency and myelination.

Logical_Flow cluster_0 Cascade of Events in this compound Deficiency-Induced Demyelination A This compound Deficiency B Reduced Methionine Synthase Activity A->B C Decreased Methionine Increased Homocysteine B->C D Decreased S-Adenosylmethionine (SAM) Levels C->D E Impaired Methylation (Hypomethylation) D->E F Hypomethylation of Myelin Basic Protein (MBP) E->F G Altered Gene Expression in Oligodendrocytes (e.g., Olig2, Sox10) E->G I Unstable Myelin Sheath F->I H Impaired Oligodendrocyte Differentiation and Function G->H H->I J Demyelination of CNS Axons I->J

Caption: Logical flow from B12 deficiency to CNS demyelination.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the profound and multifaceted role of this compound in the myelination of the central nervous system. Its function as a cofactor for methionine synthase is central to maintaining the methylation capacity of oligodendrocytes, which is essential for the synthesis and stability of the myelin sheath. This compound deficiency disrupts this delicate biochemical balance, leading to hypomethylation, impaired oligodendrocyte function, and ultimately, demyelination.

For researchers and drug development professionals, a thorough understanding of these mechanisms is crucial for several reasons:

  • Identifying Therapeutic Targets: The components of the methionine cycle and downstream methylation pathways represent potential targets for therapeutic interventions aimed at promoting remyelination in demyelinating diseases.

  • Developing Diagnostic Tools: Monitoring biomarkers of this compound status and methylation capacity could aid in the early diagnosis and management of neurological disorders associated with myelination defects.

  • Optimizing Nutritional Strategies: This knowledge reinforces the importance of adequate this compound intake for neurological health, particularly in vulnerable populations.

Future research should continue to elucidate the precise downstream targets of SAM-dependent methylation in oligodendrocytes and explore the potential for therapeutic strategies that bypass the this compound-dependent step to restore methylation potential. Furthermore, investigating the interplay between this compound deficiency, neuroinflammation, and oxidative stress will provide a more complete picture of the pathophysiology of demyelination. By continuing to unravel the complexities of this compound's role in the CNS, we can pave the way for novel approaches to prevent and treat a range of debilitating neurological conditions.

References

Methodological & Application

Application Note: Quantification of Vitamin B12 in Serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin B12, or cobalamin, is a water-soluble vitamin essential for neurological function, red blood cell formation, and DNA synthesis. Deficiency can lead to serious health issues, making accurate quantification in serum a critical diagnostic tool. While immunoassays are commonly used, they can suffer from interferences, leading to inaccurate results.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, emerging as a robust method for the precise measurement of total this compound in serum.[1][2] This application note provides a detailed protocol for the quantification of this compound in human serum using LC-MS/MS.

The analytical challenge in this compound measurement lies in its low physiological concentrations and complex serum matrix.[3][4] The described method addresses this by employing a sample preparation procedure that releases this compound from its binding proteins, converts all forms to the more stable cyanocobalamin (CN-Cbl), and purifies the analyte prior to analysis.[1][2][5][6]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in serum is depicted below. This process includes sample pretreatment, protein precipitation, conversion to cyanocobalamin, solid-phase extraction, and subsequent analysis by LC-MS/MS.

This compound Quantification Workflow Figure 1: Experimental Workflow for Serum this compound Quantification serum Serum Sample Collection pretreatment Sample Pretreatment (Release from binding proteins) serum->pretreatment conversion Conversion to Cyanocobalamin (CN-Cbl) (Addition of KCN) pretreatment->conversion precipitation Protein Precipitation (e.g., with Ethanol) conversion->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 spe Solid-Phase Extraction (SPE) (Cleanup and Concentration) centrifuge1->spe Supernatant drydown Evaporation to Dryness spe->drydown reconstitution Reconstitution in Mobile Phase drydown->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis and Quantification lcms->data

Caption: Figure 1: Experimental Workflow for Serum this compound Quantification.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the LC-MS/MS method for this compound analysis as compiled from various validated methods.

ParameterResultReference
Linearity Range 20 - 4,000 pmol/L[1][2]
5 - 4,000 ng/mL (ppb)[3]
Limit of Detection (LOD) 10 pmol/L[7]
0.03 µg/L[8]
2 ng/mL (ppb)[3]
Limit of Quantitation (LOQ) 20 pmol/L[7]
0.1 µg/L[8]
1.2 ng/mL[6]
Intra-Assay Precision (CV%) 2.6 - 4.1%[1][2]
Inter-Assay Precision (CV%) 9.3 - 9.8%[1][2]
Recovery 89.3 - 109.5%[1][2]

Detailed Experimental Protocols

1. Sample Preparation

This protocol is based on the principle of releasing this compound from endogenous binding proteins and converting all forms to the stable cyanocobalamin (CN-Cbl) for consistent quantification.[1][2]

  • Materials:

    • Human serum samples

    • Potassium cyanide (KCN) solution (Caution: Highly toxic)

    • Sodium acetate buffer (pH 4.5)

    • Ethanol

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

    • Methanol

    • Deionized water

    • Nitrogen gas evaporator

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 200 µL of serum in a microcentrifuge tube, add an internal standard solution.

    • Add 200 µL of sodium acetate buffer (pH 4.5) and 20 µL of KCN solution. Vortex briefly.

    • Incubate the mixture at 100°C for 30 minutes to release bound this compound and convert it to CN-Cbl.[6] Cool the tubes in an ice bath.

    • Add 600 µL of ethanol to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube for Solid-Phase Extraction (SPE).

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water.

    • Elute the CN-Cbl with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., water/acetonitrile with formic acid).[6][8] Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 10 µL
Column Temperature 35 - 40°C
Gradient A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte, followed by re-equilibration.
  • Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Desolvation Gas Flow 1000 L/h
Cone Voltage Optimized for specific instrument (e.g., 50-80 V)[3][4]
MRM Transitions Precursor Ion (m/z) -> Product Ion (m/z) (e.g., for CN-Cbl)

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, specific, and reliable approach for the quantification of total this compound in human serum. The robust sample preparation, coupled with the analytical power of tandem mass spectrometry, overcomes the limitations of traditional immunoassays, ensuring accurate diagnostic results for researchers and clinicians. This method is well-suited for clinical research, nutritional studies, and drug development applications where precise this compound measurement is paramount.

References

Application Notes: Measurement of Holotranscobalamin (Active B12) in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Holotranscobalamin (holoTC), often referred to as active B12, is the complex of vitamin B12 (cobalamin) bound to its transport protein, transcobalamin.[1][2] This complex represents the biologically active fraction of this compound that is available for uptake by cells in the body.[1][2][3] Unlike haptocorrin, which binds the majority of circulating B12, the holoTC complex is the sole form that can be internalized by cells via specific receptor-mediated endocytosis, making it a crucial co-enzyme for essential cellular functions like DNA synthesis.[1][3] Consequently, the measurement of holoTC is considered an early and more reliable indicator of this compound deficiency compared to total serum B12 levels.[1][4] These application notes provide a detailed protocol for the quantitative determination of holotranscobalamin in human plasma using the enzyme-linked immunosorbent assay (ELISA) method.

Principle of the Assay

The most common method for measuring holotranscobalamin is a sandwich ELISA.[5][6] This immunoassay typically involves the following steps:

  • Capture: A microtiter plate is pre-coated with a monoclonal antibody specific for human holotranscobalamin.

  • Binding: When the plasma sample is added to the wells, the holoTC present in the sample binds to the immobilized antibody.

  • Detection: A second antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), is added. This detection antibody binds to a different epitope on the captured holoTC.

  • Signal Generation: A substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the concentration of holotranscobalamin in the sample.

  • Quantification: The optical density is measured using a microplate reader, and the concentration of holoTC is determined by comparison to a standard curve.

Experimental Protocols

1. Sample Collection and Preparation

  • Plasma Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[5][7]

  • Centrifugation: Centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5][7]

  • Aliquoting and Storage: Carefully aspirate the plasma supernatant and transfer it to clean, labeled cryovials. For immediate analysis, plasma can be stored at 2-8°C. For long-term storage, aliquots should be stored at -20°C or -80°C.[5][7] It is crucial to avoid repeated freeze-thaw cycles.[7]

  • Sample Pre-treatment: Some assay kits may require a pre-treatment step to denature other this compound binding proteins. This typically involves diluting the plasma sample with a provided pre-treatment solution.[1][8]

2. Reagent Preparation

  • Wash Buffer: Dilute the concentrated wash buffer with deionized water to the working concentration as specified in the kit manual.

  • Standards and Controls: Reconstitute the lyophilized standards and controls with the provided diluent to create a standard curve and for quality control purposes.

  • Detection Antibody: Prepare the working solution of the enzyme-conjugated detection antibody according to the manufacturer's instructions.

3. ELISA Procedure

  • Well Preparation: Determine the number of wells required for standards, controls, and samples.

  • Sample/Standard Addition: Pipette 50-100 µL of standards, controls, and prepared plasma samples into the appropriate wells of the microtiter plate.[1][7]

  • First Incubation: Cover the plate and incubate for 60 minutes at 37°C or as specified by the manufacturer.[7]

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with the prepared wash buffer.[6][7]

  • Detection Antibody Addition: Add 100 µL of the working detection antibody solution to each well.[7]

  • Second Incubation: Cover the plate and incubate for 30-60 minutes at 37°C.[6][7]

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 90-100 µL of the substrate solution (e.g., TMB) to each well.[6][7]

  • Third Incubation: Incubate the plate in the dark at room temperature or 37°C for 15-20 minutes, allowing for color development.[6][7]

  • Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will typically change from blue to yellow.[5][7]

  • Absorbance Measurement: Read the optical density of each well at 450 nm using a microplate reader.[5]

4. Data Analysis

  • Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.

  • Concentration Calculation: Determine the concentration of holotranscobalamin in the plasma samples by interpolating their mean absorbance values from the standard curve.

  • Quality Control: Ensure that the values obtained for the controls fall within the expected range to validate the assay results.

Data Presentation

Table 1: Comparison of Holotranscobalamin Assay Performance Characteristics

ParameterMethod 1 (ELISA)Method 2 (Automated Immunoassay)
Detection Range 0.16-10 ng/mL[7]5.00–146.00 pmol/L[2]
Sensitivity 0.045 ng/mL[7]Limit of Quantitation: 5.00 pmol/L[2]
Sample Type Serum, Plasma, other biological fluids[7]Human Serum[2]
Incubation Time ~2.5 hours~47 minutes (first result)[9]
Sample Volume 50 µL50 µL[9]
Precision (CV%) < 10%Not specified

Table 2: Typical Holotranscobalamin Reference Ranges

StatusConcentration (pmol/L)
Deficient < 35
Indeterminate 35 - 50
Sufficient > 50

Note: Reference ranges can vary between laboratories and different assay methods. It is recommended that each laboratory establishes its own reference intervals.

Visualizations

Holotranscobalamin_ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis SampleCollection 1. Plasma Sample Collection & Preparation AddSample 3. Add Standards, Controls & Samples to Plate SampleCollection->AddSample ReagentPrep 2. Reagent Preparation ReagentPrep->AddSample Incubate1 4. First Incubation (Binding of HoloTC) AddSample->Incubate1 Wash1 5. Wash Incubate1->Wash1 AddDetectionAb 6. Add HRP-conjugated Detection Antibody Wash1->AddDetectionAb Incubate2 7. Second Incubation (Antibody Binding) AddDetectionAb->Incubate2 Wash2 8. Wash Incubate2->Wash2 AddSubstrate 9. Add TMB Substrate Wash2->AddSubstrate Incubate3 10. Third Incubation (Color Development) AddSubstrate->Incubate3 AddStop 11. Add Stop Solution Incubate3->AddStop ReadPlate 12. Read Absorbance at 450 nm AddStop->ReadPlate DataAnalysis 13. Calculate Results ReadPlate->DataAnalysis

Caption: Workflow for the measurement of holotranscobalamin using a sandwich ELISA protocol.

HoloTC_Metabolic_Pathway DietB12 Dietary this compound HoloTC Holotranscobalamin (HoloTC) (Active B12 in Plasma) DietB12->HoloTC Absorption & Binding HoloHC Holohaptocorrin (HoloHC) (Inactive B12) DietB12->HoloHC Binding TC Transcobalamin (TC) TC->HoloTC CellularUptake Cellular Uptake HoloTC->CellularUptake Binding CellReceptor Cell Surface Receptor CellReceptor->CellularUptake IntracellularB12 Intracellular B12 CellularUptake->IntracellularB12 Internalization DNA_Synthesis DNA Synthesis IntracellularB12->DNA_Synthesis Co-enzyme function HC Haptocorrin (HC) HC->HoloHC

References

Application Notes and Protocols for the Microbiological Assay of Vitamin B12

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin B12, or cobalamin, is a water-soluble vitamin essential for various metabolic processes, including DNA synthesis and the normal functioning of the nervous system.[1] Its quantification in food, pharmaceuticals, and biological samples is crucial for quality control and nutritional assessment. Microbiological assays have historically been the reference method for determining the biological activity of this compound.[2] These assays are based on the principle that certain microorganisms require this compound for growth, and the extent of their growth is proportional to the concentration of the vitamin in the growth medium.[2][3] Lactobacillus delbrueckii subsp. lactis (formerly Lactobacillus leichmannii) is a commonly used test organism for this purpose.[4][5] This document provides detailed protocols for the quantification of this compound using microbiological methods.

Principle of the Assay

The microbiological assay for this compound relies on the specific growth requirement of a test microorganism, such as Lactobacillus delbrueckii subsp. lactis ATCC 7830, for this compound.[4][6] The assay is performed using a basal medium that contains all the necessary nutrients for the growth of the microorganism except for this compound.[4][5] When a sample containing this compound is added to this medium and inoculated with the test organism, the resulting growth is directly proportional to the amount of this compound present. The growth can be measured by turbidimetric (measuring the cloudiness of the culture) or titrimetric (measuring the amount of acid produced) methods.[7][8] A standard curve is generated using known concentrations of a this compound standard (cyanocobalamin), and the this compound concentration in the unknown sample is determined by interpolating its growth response on this curve.[4][7]

Experimental Protocols

Materials and Reagents

A comprehensive list of materials and reagents required for the microbiological assay of this compound is provided in the table below.

Category Item Specifications/Notes
Microorganism Lactobacillus delbrueckii subsp. lactisATCC 7830 (also known as Lactobacillus leichmannii)[9]
Culture Media This compound Assay MediumDehydrated medium, free of this compound[4][7][10]
B12 Culture Agar / Lactobacilli Agar AOACFor maintenance of stock cultures[4]
B12 Inoculum Broth / Micro-Inoculum-BrothFor preparation of the inoculum[4][5]
Reagents CyanocobalaminUSP Reference Standard[4]
Sodium AcetateAnhydrous[10]
Ascorbic Acid[10]
Polysorbate 80 (Tween® 80)[5][10]
Sodium Hydroxide (NaOH)For pH adjustment[1]
Hydrochloric Acid (HCl)For pH adjustment[1]
Sodium MetabisulfiteFor sample extraction buffer[10]
Disodium Hydrogen PhosphateFor sample extraction buffer[10]
Citric AcidFor sample extraction buffer[10]
Papain and AmylaseFor enzymatic hydrolysis of samples[10][11]
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)For sample preparation (use with extreme caution)[1]
Glassware & Equipment Test tubesWith caps[10]
Petri plates[12]
Pipettes and micropipettesSterile
Volumetric flasks
Centrifuge
Autoclave
IncubatorCapable of maintaining 37°C ± 1°C[5][10]
Spectrophotometer or Microplate ReaderFor turbidimetric measurements (530-660 nm)[4][13]
Water bath
Preparation of Media and Solutions

This compound Assay Medium:

  • Suspend the amount of dehydrated medium specified by the manufacturer (e.g., 8.3 g) in 100 mL of distilled water.[7][10]

  • Add Tween® 80 (e.g., 2 mL per liter) and heat to boiling to dissolve completely.[10][11]

  • Check and adjust the pH to 6.0 if necessary.[10]

  • Dispense 5 mL of the medium into test tubes.[7]

  • Sterilize by autoclaving at 121°C for 5-10 minutes.[7][10]

Inoculum Broth:

  • Prepare according to the manufacturer's instructions. A typical composition includes proteose peptone, yeast extract, glucose, potassium dihydrogen phosphate, and Tween 80.[5]

Standard this compound Stock Solution (100 µg/mL):

  • Accurately weigh and dissolve 100 mg of cyanocobalamin in 1 liter of distilled water.[5][10]

Standard this compound Working Solution (e.g., 100 pg/mL):

  • Perform serial dilutions of the stock solution to obtain a working solution with a concentration of 100 pg/mL.[5][10]

Preparation of Inoculum
  • Activate Culture: Transfer the stock culture of Lactobacillus delbrueckii subsp. lactis ATCC 7830 to a tube of inoculum broth.[5]

  • Incubate: Incubate at 37°C for 18-24 hours.[5]

  • Harvest Cells: Centrifuge the culture to pellet the bacterial cells.[5]

  • Wash Cells: Decant the supernatant and wash the cells three times by resuspending in sterile physiological saline (0.85% NaCl) and centrifuging.[5]

  • Prepare Inoculum Suspension: After the final wash, resuspend the cells in sterile saline and adjust the bacterial count to approximately 10^8 bacteria/mL.[5][10] A 1:100 dilution of this suspension is often used for inoculation.

Sample Preparation

The method of sample preparation depends on the nature of the sample matrix.[10][11]

For Water-Soluble Samples (e.g., powders, tablets):

  • Dissolve a known amount of the sample in distilled water.[10]

For Samples with Bound this compound (e.g., food products):

  • Buffer Extraction: Homogenize 1 g of the sample in 50 mL of an extraction buffer (e.g., containing disodium hydrogen phosphate, citric acid, and sodium metabisulfite).[10][11] Autoclave at 121°C for 10 minutes.[10][11] After cooling, adjust the pH to 6.0 and bring the volume to 100 mL with sterile distilled water.[10]

  • Enzymatic Hydrolysis: Homogenize 1 g of the sample in 80 mL of acetate buffer. Add enzymes like papain and amylase. Incubate for approximately 24 hours at 37°C, then heat at 100°C for 30 minutes. After cooling, adjust the pH and bring the volume to 100 mL.[10][11]

  • Clarification: Centrifuge or filter the extracts to remove any particulate matter.[10]

Assay Procedure (Tube Method)
  • Prepare Standard and Sample Tubes:

    • Set up several series of test tubes.

    • To each tube, add 5 mL of the prepared this compound Assay Medium.[7]

    • Standard Curve Tubes: Add increasing volumes of the standard this compound working solution to achieve final concentrations typically ranging from 0 to 0.2 ng per 10 mL tube.[4][7]

    • Sample Tubes: Add different dilutions of the prepared sample extract to a separate set of tubes.

    • Blank Tubes: Include tubes with only the medium and water (no this compound) to serve as blanks.

  • Adjust Volume: Add sterile distilled water to all tubes to bring the final volume to 10 mL.[7]

  • Sterilization: Sterilize all tubes by autoclaving at 121°C for 5 minutes, then cool immediately.[4][7]

  • Inoculation: Aseptically inoculate each tube (except for the uninoculated blanks) with one drop of the prepared inoculum suspension.[10]

  • Incubation: Incubate all tubes at 37°C for 18-24 hours.[5][7]

  • Measurement:

    • Turbidimetric: Stop the growth by refrigerating the tubes. Measure the turbidity (absorbance or % transmittance) using a spectrophotometer at a wavelength between 530 nm and 660 nm.[4]

    • Titrimetric: After incubation (typically 72 hours for this method), titrate the contents of each tube with 0.1 N NaOH to a specific pH endpoint.

Assay Procedure (96-Well Microplate Method)

This method is a miniaturized version of the tube assay, offering higher throughput and reduced reagent consumption.[13][14]

  • Plate Setup: In a 96-well microplate, add the this compound Assay Medium to each well.

  • Add Standards and Samples: Add the standard this compound solutions and diluted sample extracts to designated wells in duplicate or triplicate. A typical standard curve range is 0-5 pg/well.[13]

  • Inoculation: Add the prepared inoculum to each well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]

  • Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 595 nm or similar.[13]

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize key quantitative parameters for the microbiological assay of this compound.

Table 1: Composition of this compound Assay Medium

Ingredient Concentration (g/L)
Casein Hydrolysate (Vitamin-free)15.0
Dextrose40.0
Sodium Acetate (anhydrous)20.0
Ascorbic Acid4.0
L-Cystine0.4
DL-Tryptophan0.4
Asparagine0.2
Adenine Sulfate0.02
Guanine Hydrochloride0.02
Uracil0.02
Xanthine0.02
Riboflavin0.001
Thiamine Hydrochloride0.001
Niacin0.002
p-Aminobenzoic Acid (PABA)0.002
Calcium Pantothenate0.001
Pyridoxine Hydrochloride0.004
Pyridoxal Hydrochloride0.004
Pyridoxamine Hydrochloride0.0008
Folic Acid0.0002
Biotin0.00001
Monopotassium Phosphate1.0
Dipotassium Phosphate1.0
Magnesium Sulfate0.4
Sodium Chloride0.02
Ferrous Sulfate0.02
Manganese Sulfate0.02
Polysorbate 802.0
Source:[7]

Table 2: Typical Standard Curve Concentrations

Method Standard Concentration Range per Tube/Well Final Volume
Tube Assay0 - 0.25 ng[4]10 mL
Microplate Assay0 - 5 pg[13]200-400 µL
Data Analysis
  • Standard Curve: Plot the absorbance (or % transmittance, or titration volume) of the standards against their corresponding concentrations.[4][7]

  • Interpolation: Determine the amount of this compound in each dilution of the sample extract by interpolating from the standard curve.[4]

  • Calculation: Calculate the concentration of this compound in the original sample by averaging the results from the different dilutions and accounting for the dilution factors. Only use values that do not vary by more than ±10% from the average.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare Assay Medium & Inoculum Broth setup_tubes Set up Assay Tubes/Plate (Standards & Samples) prep_media->setup_tubes prep_std Prepare this compound Standard Solutions prep_std->setup_tubes prep_inoculum Prepare Inoculum (L. delbrueckii) inoculate Inoculate with Test Organism prep_inoculum->inoculate prep_sample Prepare Sample (Extraction & Dilution) prep_sample->setup_tubes setup_tubes->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate measure Measure Growth (Turbidimetry/Titrimetry) incubate->measure plot_curve Plot Standard Curve measure->plot_curve calculate Calculate this compound Concentration in Sample measure->calculate plot_curve->calculate

Caption: Workflow for the microbiological assay of this compound.

Logical Relationship of Assay Components

assay_principle node_factor node_factor node_response node_response node_organism node_organism node_medium node_medium vitB12 This compound (in Sample/Standard) growth Bacterial Growth (Turbidity / Acid Production) vitB12->growth is the limiting factor for medium Basal Medium (Lacks this compound) medium->growth provides other nutrients for organism L. delbrueckii (Requires this compound) organism->growth is the indicator of quantification Quantification growth->quantification is proportional to B12, allowing

Caption: Principle of the this compound microbiological assay.

References

Application Notes and Protocols for Tracing Vitamin B12 Metabolism In Vivo Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12, or cobalamin, is a vital micronutrient essential for numerous physiological processes, including DNA synthesis, red blood cell formation, and neurological function. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for diagnosing and treating deficiencies, as well as for developing new therapeutic interventions. The use of stable isotope-labeled this compound, particularly ¹³C-labeled cyanocobalamin, coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), offers a powerful and safe alternative to traditional radioisotope methods for tracing this compound metabolism in vivo. This document provides detailed application notes and experimental protocols for conducting such studies.

Data Presentation

The following tables summarize quantitative data from studies utilizing stable isotope-labeled this compound to assess its bioavailability in humans.

Table 1: Bioavailability of Oral [¹³C]-Cyanocobalamin in Healthy Adults

Oral Dose (µg)Number of Subjects (n)Mean Bioavailability (%)Standard Deviation (±)
~2.3 - 2.51146.2 - 50.48.2 - 12.8
5924.07.0
10912.04.0
~18.3 - 2046.0 - 7.61.2 - 1.7

Data compiled from studies measuring the plasma appearance of ¹³C-labeled this compound.[1][2][3][4][5][6][7]

Table 2: Effect of this compound Body Stores on the Bioavailability of a ~2.5 µg Oral Dose of [¹³C]-Cyanocobalamin

ConditionNumber of Subjects (n)Mean Bioavailability (%)Change in Bioavailability
Before Replenishment345.6-
After Parenteral Replenishment367.81.5 to 1.9-fold increase

Parenteral replenishment involved intramuscular injection of 1 mg hydroxocobalamin.[1][2][3][4][5][6]

Table 3: this compound Turnover Rates in Humans

ConditionDaily Turnover Rate (% of Body Pool)
Normal Absorption and Reabsorption0.1
Atrophic Gastritis (Impaired Absorption)~0.15
Pernicious Anemia (No Absorption/Reabsorption)0.2

Data based on studies using labeled this compound to estimate body stores and loss rates.[6][8][9]

Signaling Pathways and Experimental Workflows

This compound Absorption and Cellular Uptake Pathway

The following diagram illustrates the key steps involved in the absorption and cellular uptake of this compound.

VitaminB12_Metabolism cluster_lumen GI Lumen cluster_enterocyte Enterocyte (Ileum) cluster_blood Bloodstream Dietary B12 Dietary B12 B12-HC Complex B12-HC Complex Dietary B12->B12-HC Complex Binds to HC Salivary Gland Salivary Gland Haptocorrin (HC) Haptocorrin (HC) Salivary Gland->Haptocorrin (HC) Stomach Stomach Intrinsic Factor (IF) Intrinsic Factor (IF) Stomach->Intrinsic Factor (IF) Stomach->B12-HC Complex Acid & Pepsin release B12 from food Pancreas Pancreas B12-IF Complex B12-IF Complex Pancreas->B12-IF Complex Intrinsic Factor (IF)->B12-IF Complex B12 binds to IF B12-HC Complex->B12-IF Complex Pancreatic proteases degrade HC Cubam Receptor Cubam Receptor B12-IF Complex->Cubam Receptor Binds to receptor Endocytosis Endocytosis Cubam Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Internalization Free B12 Free B12 Lysosome->Free B12 Degradation of IF, release of B12 B12-TCII Complex B12-TCII Complex Free B12->B12-TCII Complex Transcobalamin II (TCII) Transcobalamin II (TCII) Transcobalamin II (TCII)->B12-TCII Complex Portal Vein Portal Vein B12-TCII Complex->Portal Vein B12-TCII to Tissues B12-TCII to Tissues Portal Vein->B12-TCII to Tissues Transport to liver and other tissues Experimental_Workflow Subject Recruitment Subject Recruitment Fasting Fasting Subject Recruitment->Fasting Baseline Blood Sample Baseline Blood Sample Fasting->Baseline Blood Sample Oral Administration of 13C-B12 Oral Administration of 13C-B12 Baseline Blood Sample->Oral Administration of 13C-B12 Serial Blood Sampling Serial Blood Sampling Oral Administration of 13C-B12->Serial Blood Sampling e.g., hourly for 12h Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation Protein precipitation, extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification of 13C-B12 Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation

References

Application of Fluorescent Vitamin B12 Analogs for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12 (cobalamin) is an essential nutrient that is actively taken up by cells, particularly those with high proliferation rates, such as cancer cells.[1][2] This preferential uptake makes this compound an attractive vehicle for the targeted delivery of imaging agents and therapeutics.[1] Fluorescently labeling this compound creates powerful probes for visualizing and quantifying its uptake and trafficking within living cells. These fluorescent analogs, also known as CobalaFluors, enable researchers to study the intricate pathways of this compound metabolism and to develop novel diagnostic and therapeutic strategies.[2][3]

This document provides detailed application notes and protocols for the use of fluorescent this compound analogs in cellular imaging, covering their synthesis, photophysical properties, and application in various experimental setups.

Data Presentation

Photophysical Properties of Fluorescent this compound Analogs

The selection of a fluorescent this compound analog is critically dependent on its photophysical properties. The ideal probe should possess high fluorescence quantum yield, significant Stokes shift, and excitation/emission wavelengths compatible with standard fluorescence microscopy equipment. The following table summarizes the photophysical properties of several common fluorescent this compound analogs.

Fluorescent AnalogFluorophoreExcitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Quantum Yield (Φf)Solvent/ConditionsReference(s)
This compound (native) (intrinsic)38843345LowDMSO[4]
R6G-B12-Pt1*Rhodamine 6G306414108Not ReportedDMSO[4]
B12-Pt1 -36741649Not ReportedDMSO[4]
B12-Pt2 -36841345Not ReportedDMSO[4]
Dansyl-imidazole-B12 Dansyl330455125Not ReportedWater/Methanol[5]
Oregon Green-Cobalamin Oregon GreenNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[2][6]
Fluorescein-Cobalamin FluoresceinNot ReportedNot ReportedNot Reported~0.13 (7-fold lower than free fluorescein)Not Reported[2]
Naphthofluorescein-Cobalamin NaphthofluoresceinNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]
BoDIPY-Cobalamin BoDIPYNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[6]
Cytotoxicity of this compound Analogs

Assessing the cytotoxicity of fluorescent this compound analogs is crucial to ensure that the observed cellular effects are due to the biological processes under investigation and not to the toxicity of the probe itself. The following table presents the half-maximal inhibitory concentration (IC50) values for selected this compound analogs in different cancer cell lines.

CompoundCell LineIC50 (µM)Reference(s)
R6G-B12-Pt1PC-3 (prostate)~40-70[1][4]
R6G-B12-Pt2PC-3 (prostate)~40-70[1][4]
Aquacobalamin BT-474 (breast)>200 nM (~0.27 µM)[7]
Aquacobalamin A549 (lung)>200 nM (~0.27 µM)[7]
Heptamethyl cyanoaquacobyric acid ester (hydrophobic derivative) BT-474 (breast)~100 nM (~0.1 µM)[7]
Heptamethyl cyanoaquacobyric acid ester (hydrophobic derivative) A549 (lung)~100 nM (~0.1 µM)[7]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent this compound Analog (General Procedure)

This protocol describes a general method for conjugating a fluorophore to the ribose moiety of this compound, a common strategy that often preserves the biological activity of the vitamin.[2][6]

Materials:

  • This compound (cyanocobalamin)

  • N-hydroxysuccinimide (NHS) ester of the desired fluorophore (e.g., Oregon Green NHS ester, Fluorescein NHS ester)

  • β-(3-aminopropyl)cobalamin (can be synthesized from this compound)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • C-18 Sep-Pak cartridge

  • Methanol

  • Water

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Synthesis of β-(3-aminopropyl)cobalamin: This intermediate is synthesized from this compound according to established literature procedures.

  • Conjugation Reaction: a. Dissolve β-(3-aminopropyl)cobalamin in anhydrous DMF. b. Add the NHS ester of the chosen fluorophore to the solution. The molar ratio of the NHS ester to the cobalamin derivative should be optimized, but a slight excess of the NHS ester is typically used. c. Stir the reaction mixture at room temperature in the dark for 2-4 hours, or until the reaction is complete as monitored by HPLC.

  • Purification: a. Precipitate the crude product by adding diethyl ether to the reaction mixture. b. Centrifuge the mixture to collect the precipitate. c. Wash the precipitate with diethyl ether to remove unreacted starting materials. d. For further purification, dissolve the crude product in a minimal amount of water and load it onto a C-18 Sep-Pak cartridge. e. Wash the cartridge with water to remove salts and other polar impurities. f. Elute the fluorescent this compound analog with methanol. g. Collect the colored fractions and evaporate the solvent under reduced pressure.

  • Characterization: a. Confirm the identity and purity of the final product using HPLC, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Cellular Imaging of Fluorescent this compound Uptake

This protocol provides a step-by-step guide for labeling live cells with a fluorescent this compound analog and visualizing its uptake using fluorescence microscopy. This protocol is adapted from general live-cell imaging procedures.[8][9]

Materials:

  • Cells of interest (e.g., HeLa, PC-3)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Fluorescent this compound analog

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS (for fixed-cell imaging, optional)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: a. Plate the cells on glass-bottom dishes or coverslips at a suitable density to achieve 50-70% confluency on the day of the experiment. b. Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Labeling: a. On the day of the experiment, remove the complete culture medium and wash the cells once with warm PBS. b. Add serum-free medium to the cells and incubate for 30-60 minutes to starve the cells and enhance subsequent uptake. c. Prepare a working solution of the fluorescent this compound analog in serum-free medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM. d. Remove the starvation medium and add the medium containing the fluorescent this compound analog to the cells. e. Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C to allow for internalization of the probe.

  • Washing: a. After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unbound fluorescent probe.

  • Live-Cell Imaging: a. Add fresh, warm culture medium or PBS to the cells. b. Immediately proceed to image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

  • Fixed-Cell Imaging (Optional): a. After the washing step, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. b. Wash the cells three times with PBS. c. Mount the coverslips onto microscope slides using a mounting medium, with or without a nuclear counterstain like DAPI. d. Image the fixed cells using a fluorescence microscope.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxicity of fluorescent this compound analogs.[10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Fluorescent this compound analog

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. b. Incubate the plate overnight at 37°C with 5% CO2 to allow the cells to attach.

  • Treatment: a. Prepare a series of dilutions of the fluorescent this compound analog in complete culture medium. b. Remove the medium from the wells and replace it with the medium containing the different concentrations of the analog. Include a vehicle control (medium with the same concentration of solvent used to dissolve the analog) and a negative control (untreated cells). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. After the treatment period, add 10-20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the concentration of the fluorescent this compound analog to determine the IC50 value.

Mandatory Visualization

VitaminB12_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space B12_analog Fluorescent This compound Analog B12_TCII_complex B12 Analog-TCII Complex B12_analog->B12_TCII_complex Binds to TCII Transcobalamin II (TCII) TCII->B12_TCII_complex CD320 CD320 Receptor B12_TCII_complex->CD320 Binds to endosome Endosome CD320->endosome Receptor-mediated endocytosis lysosome Lysosome endosome->lysosome Fuses with free_B12 Free Fluorescent B12 Analog lysosome->free_B12 Release of B12 Analog cytoplasm Cytoplasm free_B12->cytoplasm Enters

Caption: Cellular uptake pathway of fluorescent this compound analogs.

Experimental_Workflow_Cellular_Imaging start Start plate_cells Plate cells on glass-bottom dishes start->plate_cells incubate_cells Incubate cells (37°C, 5% CO2) plate_cells->incubate_cells starve_cells Serum starve cells incubate_cells->starve_cells label_cells Label with fluorescent B12 analog starve_cells->label_cells wash_cells Wash cells with PBS label_cells->wash_cells image_cells Image cells with fluorescence microscope wash_cells->image_cells end End image_cells->end

Caption: Experimental workflow for cellular imaging.

Logical_Relationship_Synthesis B12 This compound aminopropyl_B12 β-(3-aminopropyl)cobalamin B12->aminopropyl_B12 Modification conjugate Fluorescent B12 Analog aminopropyl_B12->conjugate Reacts with fluorophore_NHS Fluorophore NHS Ester fluorophore_NHS->conjugate purification Purification (HPLC) conjugate->purification characterization Characterization (MS, UV-Vis) purification->characterization

Caption: Synthesis and purification of fluorescent B12 analogs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Cobalamin Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12, or cobalamin, is a vital water-soluble vitamin that exists in several forms, including cyanocobalamin (CNCbl), hydroxocobalamin (OHCbl), methylcobalamin (MeCbl), and adenosylcobalamin (AdoCbl). The accurate separation and quantification of these forms are crucial in pharmaceutical quality control, nutritional analysis, and clinical research. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of cobalamins. This application note provides detailed protocols and comparative data for the separation of various cobalamin forms using reversed-phase HPLC.

Introduction

Cobalamin plays a critical role in various metabolic processes, including DNA synthesis and neurological function. Different forms of cobalamin have distinct roles and stability profiles. For instance, cyanocobalamin is a synthetic and stable form commonly used in supplements, while methylcobalamin and adenosylcobalamin are the active coenzyme forms in the human body.[1] The ability to separate and quantify these various forms is essential for assessing the quality of pharmaceutical preparations, determining the nutritional content of foods and supplements, and conducting research into this compound metabolism.[2] HPLC is a powerful analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[3] This document outlines effective HPLC methodologies for the separation and quantification of key cobalamin analogues.

Experimental Protocols

Protecting cobalamin solutions from light is crucial to prevent photolytic degradation. The use of amber vials and subdued lighting during all experimental procedures is highly recommended.[4]

Protocol 1: Isocratic HPLC Method for Cyanocobalamin in Pharmaceutical Injections

This protocol is designed for the rapid, isocratic separation and quantification of cyanocobalamin in injection formulations.[1][5]

1. Materials and Reagents:

  • Cyanocobalamin reference standard

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Ascorbic acid (internal standard)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., Hypersil BDS C18, 150 mm x 4.6 mm, 5 µm)[1]

3. Chromatographic Conditions:

  • Mobile Phase: Methanol / Phosphate buffer pH 7.0 (30/70 v/v)[1]

  • Flow Rate: 1.4 mL/min[1]

  • Column Temperature: Ambient

  • Detection Wavelength: 278 nm[1][5]

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve cyanocobalamin reference standard in the mobile phase to obtain a known concentration.

  • Internal Standard Stock Solution: Prepare a stock solution of ascorbic acid in the mobile phase.[1]

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.005% to 0.03%).[5]

  • Sample Preparation: Dilute the cyanocobalamin injection formulation with the mobile phase to a concentration within the calibration range. Add the internal standard to both standards and samples.

5. Analysis:

  • Inject the calibration standards and sample solutions into the HPLC system.

  • Quantify the cyanocobalamin peak based on the calibration curve generated from the peak area ratios of cyanocobalamin to the internal standard.

Protocol 2: Gradient HPLC Method for Separation of Multiple Cobalamin Forms

This protocol is suitable for the separation of cyanocobalamin, hydroxocobalamin, adenosylcobalamin, and methylcobalamin in dietary supplements.[4][6]

1. Materials and Reagents:

  • Reference standards for CNCbl, OHCbl, AdoCbl, and MeCbl

  • Methanol (HPLC grade)

  • Formic acid (0.1%) in water (Mobile Phase A)

  • Formic acid (0.1%) in methanol (Mobile Phase B)

  • Sodium acetate buffer

  • Pepsin and α-amylase enzymes[4]

2. Instrumentation:

  • HPLC or UPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Reversed-phase C8 or C18 column (e.g., Zorbax Eclipse XDB-C8, 150 mm x 3 mm, 3.5 µm)[4]

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient Program: 5% to 50% B over 15 minutes, hold at 50% B for 1 minute, then return to initial conditions.[4]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detection: DAD at 361 nm or MS detection for higher specificity.

4. Sample Preparation for Dietary Supplements:

  • Homogenization: Finely grind tablets or capsules.[4]

  • Enzymatic Extraction: Weigh a portion of the homogenized sample into an amber centrifuge tube. Add sodium acetate buffer and enzymes (pepsin and α-amylase).[4][6]

  • Incubation: Incubate in a shaking water bath at 40°C for 2 hours.[4]

  • Filtration: Centrifuge and filter the extract through a 0.45 µm filter before injection.[4]

Data Presentation

The following tables summarize quantitative data from various HPLC methods for cobalamin analysis, providing a basis for method selection and comparison.

Table 1: Chromatographic Performance for Cobalamin Separation

Cobalamin FormRetention Time (min) - Method 1Retention Time (min) - Method 2
Hydroxocobalamin (OHCbl)N/A~1.32[7]
Cyanocobalamin (CNCbl)~6[1]~1.70[7]
Adenosylcobalamin (AdoCbl)N/A~2.15[7]
Methylcobalamin (MeCbl)N/A~2.44[7]

Note: Retention times are approximate and can vary based on the specific column, instrumentation, and exact mobile phase composition.

Table 2: Method Validation Parameters for Cyanocobalamin Quantification

ParameterIsocratic Method (Protocol 1)Gradient Method
Limit of Detection (LOD) 0.0228 µg/mL[1][5]< 0.16 µg/mL[3][8]
Limit of Quantification (LOQ) 0.069 µg/mL[1][5]< 0.52 µg/mL[3][8]
Linearity Range 0.005% - 0.03%[5]0.0005% - 85% w/w[3][8]
Precision (%RSD) < 2%[5]1.08% - 3.06%[3]
Accuracy (Recovery) Not Specified> 96%[3][8]

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of cobalamin forms by HPLC.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Pharmaceutical Injection Sample dilute Dilute with Mobile Phase start->dilute add_is Add Internal Standard dilute->add_is inject Inject into HPLC add_is->inject hplc_system Isocratic HPLC System (C18 Column) inject->hplc_system detection UV Detection (278 nm) hplc_system->detection quant Quantification detection->quant

Caption: Workflow for Isocratic HPLC Analysis of Cyanocobalamin.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Dietary Supplement Sample (Tablet/Capsule) homogenize Grind and Homogenize start->homogenize extract Enzymatic Extraction (Sodium Acetate Buffer, Pepsin, Amylase) homogenize->extract incubate Incubate at 40°C extract->incubate filter Centrifuge and Filter incubate->filter inject Inject into HPLC filter->inject hplc_system Gradient HPLC System (C8/C18 Column) inject->hplc_system detection DAD or MS Detection hplc_system->detection separation Separation of Cobalamin Forms detection->separation

Caption: Workflow for Gradient HPLC Analysis of Multiple Cobalamin Forms.

Conclusion

HPLC is a versatile and powerful tool for the separation and quantification of various cobalamin forms. The choice of an isocratic or gradient method depends on the specific analytical needs. For quality control of a single known component like cyanocobalamin in a simple matrix, a rapid isocratic method is often sufficient. For the analysis of multiple cobalamin forms in complex matrices such as dietary supplements or food, a gradient HPLC method coupled with appropriate sample preparation, including enzymatic digestion, is necessary to achieve adequate separation and sensitivity. The protocols and data presented in this application note provide a solid foundation for developing and implementing robust HPLC methods for cobalamin analysis in research, quality control, and drug development settings.

References

Application Notes and Protocols for Creating and Characterizing Animal Models of Vitamin B12 Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the establishment and analysis of animal models of Vitamin B12 (cobalamin) deficiency. The methodologies described are essential for investigating the pathophysiology of B12 deficiency and for the preclinical evaluation of novel therapeutic interventions.

Introduction

This compound is a crucial micronutrient for numerous physiological processes, including DNA synthesis and neurological function. Its deficiency can lead to a range of pathologies, from megaloblastic anemia to severe neurological damage. Animal models are indispensable tools for dissecting the molecular mechanisms underlying these conditions and for testing the efficacy and safety of new treatments. This document outlines dietary and genetic methods for inducing this compound deficiency in rodents, along with detailed protocols for the characterization of these models.

Creating Animal Models of this compound Deficiency

The two primary approaches for developing animal models of this compound deficiency are dietary manipulation and genetic modification.

Dietary Induction of this compound Deficiency

This is the most common method, involving feeding animals a diet completely devoid of this compound. To achieve a more severe and rapid onset of deficiency, it is often necessary to deplete the B12 stores passed from mother to offspring.

Experimental Workflow for Dietary Induction

G cluster_breeding Breeding and Weaning cluster_experimental Experimental Phase cluster_characterization Characterization Female mice (8 weeks old) Female mice (8 weeks old) B12-deficient diet during pregnancy and lactation B12-deficient diet during pregnancy and lactation Female mice (8 weeks old)->B12-deficient diet during pregnancy and lactation Start Diet Male offspring Male offspring B12-deficient diet during pregnancy and lactation->Male offspring Weaning (Day 19) Weaning (Day 19) Male offspring->Weaning (Day 19) Divide into groups Divide into groups Weaning (Day 19)->Divide into groups Control Group Control Group Divide into groups->Control Group B12-supplemented diet Deficient Group Deficient Group Divide into groups->Deficient Group B12-deficient diet Feeding period (90 days) Feeding period (90 days) Control Group->Feeding period (90 days) Deficient Group->Feeding period (90 days) Biochemical Analysis Biochemical Analysis Feeding period (90 days)->Biochemical Analysis Hematological Analysis Hematological Analysis Feeding period (90 days)->Hematological Analysis Histopathological Analysis Histopathological Analysis Feeding period (90 days)->Histopathological Analysis Behavioral Analysis Behavioral Analysis Feeding period (90 days)->Behavioral Analysis

Caption: Workflow for dietary induction of this compound deficiency.

Protocol for Dietary Induction in Mice

  • Animal Selection: Use female BALB/c mice at 8 weeks of age for breeding.

  • Breeding Diet: Feed the female mice a custom-formulated this compound-deficient diet throughout mating, gestation, and lactation. This minimizes the transfer of B12 to the fetuses.

  • Offspring and Weaning: Use the male offspring for the study. Wean the pups on day 19 post-birth.

  • Group Allocation: Divide the weaned mice into two groups:

    • Control Group: Fed the B12-deficient diet but receive daily oral supplementation of 0.1 µg of cyanocobalamin.

    • B12-Deficient Group: Fed the B12-deficient diet exclusively.

  • Experimental Diet Composition: A soy-based diet is typically used as plant proteins lack this compound.[1] The diet should be stored at 4°C, and fresh food provided daily.

  • Housing: House mice individually in stainless steel screen-bottom cages to prevent coprophagy, which can be a source of B12. Maintain a constant temperature (22 ± 3°C) and a 12-hour light/dark cycle.

  • Duration: Maintain the respective diets for a period of 90 days to induce a severe deficiency state.

Table 1: Example Composition of a this compound-Deficient Diet

ComponentAmount (g/kg of diet)
Soybean Protein250
Soybean Oil100
Glucose Anhydrous603.5
Minerals (AIN-76)As per standard
Vitamins (AIN-76, without B12)As per standard
Succinylsulfathiazole10 (1% by weight)
Folic Acid0.003 (3 mg/kg)

This composition is based on previously published diets and may require optimization.[1]

Genetic Models of this compound Deficiency

Genetically engineered mice, particularly those with targeted deletions of genes involved in B12 transport, offer a more controlled model of deficiency.

TCblR/CD320 Knockout (KO) Mouse

The transcobalamin receptor (TCblR), also known as CD320, is essential for the cellular uptake of this compound. Mice lacking this receptor (Cd320-/-) develop signs of B12 deficiency even on a B12-replete diet.[2] This model is particularly useful for studying the neurological manifestations of B12 deficiency.[2][3]

Characterizing Animal Models of this compound Deficiency

A multi-faceted approach is required to thoroughly characterize the phenotype of B12-deficient animal models.

Biochemical Characterization

The gold standard for diagnosing this compound deficiency involves measuring key metabolites in the blood.

Signaling Pathways Affected by this compound Deficiency

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_deficiency B12 Deficiency Impact Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase Methionine Synthase Methionine Synthase This compound (MeCbl) This compound (MeCbl) This compound (MeCbl)->Methionine Synthase Cofactor Methylmalonyl-CoA Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Increased Methylmalonic Acid (MMA) Increased Methylmalonic Acid (MMA) Methylmalonyl-CoA->Increased Methylmalonic Acid (MMA) Methylmalonyl-CoA Mutase Methylmalonyl-CoA Mutase This compound (AdoCbl) This compound (AdoCbl) This compound (AdoCbl)->Methylmalonyl-CoA Mutase Cofactor B12 Deficiency B12 Deficiency Increased Homocysteine Increased Homocysteine B12 Deficiency->Increased Homocysteine B12 Deficiency->Increased Methylmalonic Acid (MMA)

Caption: Key metabolic pathways impacted by this compound deficiency.

Protocol for Biochemical Analysis

  • Sample Collection: Collect blood samples from the animals after an overnight fast.[4]

  • Biomarker Measurement: Analyze plasma or serum for the following key biomarkers:

    • Total this compound: To confirm reduced levels of the vitamin.

    • Holo-transcobalamin (HoloTC): The active form of B12, considered an early marker of deficiency.

    • Homocysteine (Hcy): Expected to be elevated due to the role of B12 as a cofactor for methionine synthase.[5]

    • Methylmalonic Acid (MMA): Expected to be significantly increased as B12 is a cofactor for methylmalonyl-CoA mutase.[5] Urinary MMA can also be measured.

Table 2: Expected Biochemical Changes in B12-Deficient Rodents

BiomarkerControl GroupB12-Deficient GroupReference
Plasma this compoundNormalSignificantly Lower[4]
Plasma HomocysteineNormalSignificantly Higher[4]
Urinary MMA (mol/mol creatinine)0.6 ± 0.28.1 ± 3.5
Hepatic B12 (pmol/g)449.5 ± 70.512.7 ± 4.1
Testicular B12 (pmol/g)263.7 ± 33.910.2 ± 2.7
Hematological Analysis

This compound deficiency can affect hematopoiesis, leading to anemia.

Protocol for Hematological Analysis

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Complete Blood Count (CBC): Use an automated hematology analyzer to measure parameters such as:

    • Hemoglobin (HGB)

    • Mean Corpuscular Volume (MCV)

    • Mean Corpuscular Hemoglobin (MCH)

    • Red Cell Distribution Width (RDW)

    • Platelet Count

Table 3: Representative Hematological Findings in Cd320-/- Mice

ParameterCd320+/+ (Normal Diet)Cd320-/- (B12-Deficient Diet)P-value
HGB (g/dL)14.5 ± 0.213.8 ± 0.2< 0.01
MCH (pg)16.2 ± 0.115.7 ± 0.1< 0.01
RDW (%)26.8 ± 0.530.2 ± 0.7< 0.002
Platelets (10^3/µL)1085 ± 42884 ± 54< 0.002

Data adapted from a study on Cd320-/- mice.[2]

Histopathological Characterization

Examining tissue morphology is crucial for identifying pathological changes, especially in the nervous system and other affected organs.

Protocol for Histopathological Analysis

  • Tissue Collection: At the end of the experimental period, euthanize the animals and perfuse with a suitable fixative (e.g., 4% paraformaldehyde).

  • Tissue Processing: Dissect and collect relevant tissues, including:

    • Brain

    • Spinal cord

    • Sciatic nerve

    • Liver

    • Testes

  • Histology: Process the tissues for paraffin embedding, sectioning, and staining with standard histological stains like Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Analyze the stained sections for pathological changes such as neuronal degeneration, demyelination, and atrophy of seminiferous tubules.[6]

Behavioral Characterization

Behavioral tests can reveal neurological deficits associated with B12 deficiency.

Protocol for Open Field Test

The open field test is used to assess locomotor activity and anxiety-like behavior.[7][8]

  • Apparatus: A square arena (e.g., 60 x 60 cm) with walls, the floor of which is divided into a central and a peripheral zone.[8]

  • Procedure:

    • Place a mouse in the center of the arena.

    • Allow the mouse to explore freely for 5 minutes.

    • Record the session using a camera mounted above the arena.

    • Clean the arena with 30% ethanol between trials.

  • Parameters to Measure:

    • Total distance traveled

    • Time spent in the central area

    • Rearing frequency

    • Instances of self-grooming

    • Number of fecal boli and urinations

Table 4: Typical Behavioral Changes in B12-Deficient Mice (e.g., TCblR/CD320 KO)

Behavioral MeasureWild Type (WT)B12-Deficient Model (KO)Interpretation
Total Distance TraveledHigherSignificantly LowerDecreased locomotor activity
Rearing FrequencyHigherSignificantly LowerReduced exploratory behavior
Self-GroomingLowerSignificantly HigherIncreased anxiety-like behavior
Defecation/UrinationLowerSignificantly HigherIncreased anxiety-like behavior

These findings suggest an anxiety-like phenotype in the knockout mice.[7][9]

Conclusion

The creation and thorough characterization of animal models are fundamental to advancing our understanding of this compound deficiency. The protocols and data presented here provide a robust framework for researchers to develop reliable and reproducible models. These models are invaluable for investigating the systemic and neurological consequences of B12 deficiency and for the preclinical assessment of potential therapeutic strategies.

References

Unlocking Vitamin B12: A Guide to Assessing Bioavailability from Food Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for Evaluating the Bioavailability of Vitamin B12

The intricate process of this compound (cobalamin) absorption, and its subsequent availability for bodily functions, is a critical area of study in nutrition science and drug development. Accurate assessment of this compound bioavailability from various food matrices is paramount for understanding dietary adequacy, developing effective fortified foods, and designing novel therapeutic interventions for deficiency. This document provides a comprehensive overview of established and emerging methods for this purpose, complete with detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate technique for their specific needs.

Overview of Assessment Methodologies

The methodologies for assessing this compound bioavailability can be broadly categorized into in vivo, in vitro, and indirect biomarker-based approaches. Each category offers distinct advantages and limitations in terms of physiological relevance, cost, throughput, and the specific questions they can answer.

In Vivo Methods: These methods directly measure the absorption of this compound in a living organism, providing the most physiologically relevant data.

  • Schilling Test (Historical Context): Once the gold standard, this test utilized radiolabeled cobalamin to quantify absorption and diagnose pernicious anemia. However, due to the use of radioactive isotopes, it is now considered obsolete and is rarely performed.[1][2][3]

  • Stable Isotope Methods: A modern and safer alternative to the Schilling test, this method employs non-radioactive, stable isotopes of elements within the this compound molecule (e.g., 13C).[4][5][6] The appearance of the labeled this compound in the plasma after oral administration is tracked using mass spectrometry.[4]

  • CobaSorb Test: This non-radioactive method assesses the change in the concentration of holotranscobalamin (holoTC), the biologically active form of this compound, in the blood before and after oral administration of a known dose of the vitamin.[7][8]

In Vitro Methods: These laboratory-based techniques utilize cell cultures to model the intestinal barrier and study the mechanisms of this compound transport.

  • Caco-2 Cell Model: This line of human colon adenocarcinoma cells, when cultured, differentiates to form a polarized monolayer that mimics the intestinal epithelium.[9][10] It is a widely used model to study the intestinal permeability and transport of nutrients and drugs, including this compound.

Indirect Biomarker Methods: These methods assess this compound status by measuring the levels of specific molecules in the blood or urine that are affected by the availability of the vitamin.

  • Holotranscobalamin (HoloTC) Measurement: HoloTC represents the fraction of this compound bound to the transport protein transcobalamin, which is the form readily taken up by cells. Low levels of holoTC are an early indicator of this compound deficiency.[11][12]

  • Urinary Methylmalonic Acid (uMMA) Measurement: this compound is a cofactor for the enzyme that converts methylmalonyl-CoA to succinyl-CoA. In cases of this compound deficiency, this conversion is impaired, leading to an accumulation and increased excretion of methylmalonic acid (MMA) in the urine.[[“]]

Comparative Analysis of Methodologies

The selection of an appropriate method for assessing this compound bioavailability depends on the specific research question, available resources, and ethical considerations. The following table summarizes the key quantitative and qualitative parameters of the discussed methods.

MethodPrincipleSample TypeKey AdvantagesKey LimitationsSensitivitySpecificityCost
Schilling Test In vivo measurement of radiolabeled B12 excretionUrineHistorically significant, provided direct absorption data.Obsolete due to radioactivity.HighHighHigh (historically)
Stable Isotope Method In vivo tracking of non-radioactive labeled B12PlasmaHigh precision and accuracy, safe for human use.Requires sophisticated equipment (mass spectrometry), can be expensive.HighHighHigh
CobaSorb Test In vivo measurement of holoTC change after B12 doseSerum/PlasmaNon-radioactive, relatively simple.Qualitative or semi-quantitative, influenced by baseline holoTC levels.GoodModerateModerate
Caco-2 Cell Model In vitro measurement of B12 transport across a cell monolayerCell culture mediaHigh throughput, allows for mechanistic studies.Lacks the complexity of a whole biological system, results may not fully correlate with in vivo data.Not directly applicableNot directly applicableModerate
Holotranscobalamin (HoloTC) Indirect measurement of biologically active B12Serum/PlasmaEarly indicator of B12 deficiency.Can be influenced by other factors affecting transcobalamin levels.High (98.9%)[11]Moderate (50%)[11]Moderate
Urinary Methylmalonic Acid (uMMA) Indirect measurement of a B12-dependent metaboliteUrineNon-invasive, reflects functional B12 status.Can be elevated in renal dysfunction, not specific to absorption.HighModerateLow to Moderate

Detailed Experimental Protocols

In Vivo Method: Stable Isotope-Labeled this compound Bioavailability Protocol

This protocol outlines the general steps for assessing this compound bioavailability using a stable isotope-labeled form, such as 13C-cyanocobalamin.

Objective: To quantify the oral bioavailability of this compound from a food source or supplement.

Materials:

  • Stable isotope-labeled this compound (e.g., [13C]-cyanocobalamin)

  • Test food or supplement matrix

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Internal standards for LC-MS/MS analysis

Protocol:

  • Subject Recruitment and Baseline Sampling:

    • Recruit healthy volunteers after obtaining informed consent.

    • Collect a baseline blood sample after an overnight fast to determine endogenous levels of unlabeled this compound.

  • Administration of Labeled this compound:

    • Administer a precisely known amount of the stable isotope-labeled this compound, either in a capsule or incorporated into the test food.

  • Serial Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours). The exact timing will depend on the expected absorption kinetics.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Perform protein precipitation and solid-phase extraction to isolate this compound from the plasma matrix.

    • Add an internal standard to correct for analytical variability.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of both the labeled and unlabeled forms of this compound.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the labeled this compound over time.

    • Calculate the area under the curve (AUC) for the oral dose.

    • To determine absolute bioavailability, an intravenous dose of the labeled this compound would also need to be administered to a separate group of subjects (or in a crossover design) to determine the AUC for intravenous administration.

    • Bioavailability (%) = (AUCoral / AUCintravenous) x (Doseintravenous / Doseoral) x 100.

In Vitro Method: Caco-2 Cell Permeability Assay for this compound

This protocol describes the use of the Caco-2 cell model to assess the transport of this compound across an intestinal-like barrier.

Objective: To determine the in vitro permeability of this compound and to study the role of intrinsic factor (IF) in its transport.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound (e.g., cyanocobalamin)

  • Human intrinsic factor (IF)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS or a suitable analytical method for this compound quantification

  • Transepithelial electrical resistance (TEER) meter

Protocol:

  • Caco-2 Cell Culture and Seeding:

    • Culture Caco-2 cells in flasks until they reach 80-90% confluency.

    • Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells on the inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the Caco-2 monolayers. A TEER value above 200 Ω·cm² generally indicates a confluent monolayer.

    • Perform a Lucifer yellow permeability assay. Low permeability of this fluorescent marker confirms the integrity of the tight junctions.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare the transport solutions:

      • Apical (donor) solution: HBSS containing a known concentration of this compound, with or without the addition of human intrinsic factor.

      • Basolateral (receiver) solution: Fresh HBSS.

    • Add the apical solution to the apical chamber and the basolateral solution to the basolateral chamber of the Transwell® inserts.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling:

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Immediately replace the volume of the collected sample with fresh, pre-warmed HBSS in the basolateral chamber.

    • At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of this compound transport to the basolateral chamber (µg/s).

      • A is the surface area of the Transwell® membrane (cm²).

      • C0 is the initial concentration of this compound in the apical chamber (µg/mL).

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.

VitaminB12_Absorption_Pathway Food-Bound B12 Food-Bound B12 Stomach Stomach Food-Bound B12->Stomach Ingestion Free B12 Free B12 Stomach->Free B12 Pepsin & HCl Intrinsic Factor (IF) Intrinsic Factor (IF) B12-IF Complex B12-IF Complex Intrinsic Factor (IF)->B12-IF Complex Small Intestine (Ileum) Small Intestine (Ileum) Enterocyte Enterocyte Small Intestine (Ileum)->Enterocyte Receptor-mediated endocytosis Enterocyte->Free B12 Release from IF Transcobalamin (TC) Transcobalamin (TC) HoloTC HoloTC Transcobalamin (TC)->HoloTC Portal Circulation (HoloTC) Portal Circulation (HoloTC) Free B12->B12-IF Complex Binds to IF Free B12->HoloTC Binds to TC B12-IF Complex->Small Intestine (Ileum) HoloTC->Portal Circulation (HoloTC)

Caption: The physiological pathway of this compound absorption in the human body.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Caco-2 cells on Transwell® Seed Caco-2 cells on Transwell® Culture for 21 days (Differentiation) Culture for 21 days (Differentiation) Seed Caco-2 cells on Transwell®->Culture for 21 days (Differentiation) Assess Monolayer Integrity (TEER, Lucifer Yellow) Assess Monolayer Integrity (TEER, Lucifer Yellow) Culture for 21 days (Differentiation)->Assess Monolayer Integrity (TEER, Lucifer Yellow) Add B12 ± IF to Apical Chamber Add B12 ± IF to Apical Chamber Assess Monolayer Integrity (TEER, Lucifer Yellow)->Add B12 ± IF to Apical Chamber Incubate (37°C) Incubate (37°C) Add B12 ± IF to Apical Chamber->Incubate (37°C) Sample from Basolateral Chamber at time points Sample from Basolateral Chamber at time points Incubate (37°C)->Sample from Basolateral Chamber at time points Quantify B12 Concentration (LC-MS/MS) Quantify B12 Concentration (LC-MS/MS) Sample from Basolateral Chamber at time points->Quantify B12 Concentration (LC-MS/MS) Calculate Papp Value Calculate Papp Value Quantify B12 Concentration (LC-MS/MS)->Calculate Papp Value

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Assessment_Methods_Relationship cluster_direct Direct Assessment cluster_indirect Indirect Assessment This compound Bioavailability This compound Bioavailability In Vivo (Stable Isotope, CobaSorb) In Vivo (Stable Isotope, CobaSorb) This compound Bioavailability->In Vivo (Stable Isotope, CobaSorb) Holotranscobalamin (HoloTC) Holotranscobalamin (HoloTC) This compound Bioavailability->Holotranscobalamin (HoloTC) In Vitro (Caco-2) In Vitro (Caco-2) In Vivo (Stable Isotope, CobaSorb)->In Vitro (Caco-2) In Vivo (Stable Isotope, CobaSorb)->In Vitro (Caco-2) Mechanistic Insight Urinary Methylmalonic Acid (uMMA) Urinary Methylmalonic Acid (uMMA) Holotranscobalamin (HoloTC)->Urinary Methylmalonic Acid (uMMA) Holotranscobalamin (HoloTC)->Urinary Methylmalonic Acid (uMMA) Functional Consequence

Caption: Logical relationship between direct and indirect methods for assessing this compound bioavailability.

Conclusion

The assessment of this compound bioavailability is a multifaceted endeavor, with a range of methodologies available to researchers. The choice of method should be carefully considered based on the specific research objectives and available resources. While in vivo methods using stable isotopes offer the highest degree of physiological relevance for quantitative assessment, in vitro models like the Caco-2 cell line provide a valuable tool for high-throughput screening and mechanistic studies. Indirect biomarkers such as holotranscobalamin and urinary methylmalonic acid serve as crucial indicators of this compound status and can complement direct bioavailability measurements. By understanding the principles, protocols, and comparative strengths of these methods, researchers can effectively investigate the complex world of this compound nutrition and its impact on human health.

References

Application Note: Quantitative Analysis of Vitamin B12 in Dietary Supplements by Capillary Zone Electrophoresis (CZE)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and efficient Capillary Zone Electrophoresis (CZE) method for the quantitative determination of cyanocobalamin (Vitamin B12) in commercial dietary supplements. Capillary electrophoresis offers significant advantages over traditional methods like HPLC, including reduced solvent consumption, shorter analysis times, and high separation efficiency.[1][2] The described protocol provides a complete workflow, from sample preparation to data analysis, suitable for quality control and research environments.

Introduction

This compound is a water-soluble vitamin essential for neurological function and red blood cell formation. Its concentration in multivitamin tablets and supplements must be accurately determined to ensure product quality and compliance with label claims. Capillary electrophoresis is a powerful analytical technique that separates ions based on their electrophoretic mobility in an electric field.[2] This method provides a simple, rapid, and reliable approach for the routine analysis of this compound in various pharmaceutical dosage forms.[3]

Principle of Separation

In Capillary Zone Electrophoresis (CZE), a sample is introduced into a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, analytes migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. Neutral molecules move with the electroosmotic flow (EOF). For the analysis of B-complex vitamins, a simple tetraborate buffer is often effective, providing good resolution in a short time.[4] Detection is typically performed using a UV-Vis detector, as this compound has a characteristic absorbance maximum.

Experimental Protocol

Materials and Reagents
  • Apparatus:

    • Capillary Electrophoresis system with a Diode Array Detector (DAD) or UV-Vis detector.

    • Uncoated fused-silica capillary (e.g., 50 µm I.D., ~50-60 cm total length).

    • pH meter.

    • Analytical balance.

    • Vortex mixer.

    • Sonicator bath.

    • Centrifuge.

    • Syringe filters (0.45 µm).

  • Chemicals and Reagents:

    • Cyanocobalamin (this compound) standard (analytical grade).

    • Sodium tetraborate decahydrate (Borax).

    • Boric acid.

    • Sodium hydroxide (for pH adjustment).

    • Deionized water (18 MΩ·cm).

    • Methanol (HPLC grade).

Standard and Sample Preparation

4.1. Buffer Preparation (20 mM Borate Buffer, pH 9.2)

  • Weigh and dissolve an appropriate amount of sodium tetraborate in deionized water to prepare a 20 mM solution.

  • Adjust the pH to 9.2 using a boric acid or sodium hydroxide solution.

  • Filter the buffer through a 0.45 µm filter before use.

4.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of cyanocobalamin standard and dissolve it in a 10 mL volumetric flask with deionized water. This solution should be stored protected from light.

  • Working Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the borate buffer.

4.3. Sample Preparation (from Supplement Tablets)

  • Weigh and Grind: Weigh and finely grind a representative number of supplement tablets (e.g., 20 tablets) to obtain a homogenous powder.[4]

  • Extraction: Accurately weigh an amount of the powder equivalent to the average tablet weight and transfer it to a 50 mL volumetric flask.[4]

  • Dissolution: Add approximately 40 mL of deionized water. Vortex vigorously for 2 minutes and sonicate for 15-20 minutes to ensure complete dissolution of the vitamin.[5]

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with deionized water.

  • Clarification: Centrifuge a portion of the solution at high speed (e.g., 6000 rpm) for 5 minutes to pellet insoluble excipients.[6]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an analysis vial.[5]

CZE Method Parameters

The following table summarizes the instrumental conditions for the CZE analysis.

ParameterCondition
Capillary Fused-Silica, Uncoated
   Total Length50.2 cm
   Effective Length40.0 cm
   Inner Diameter50 µm
Background Electrolyte (BGE) 20 mM Sodium Tetraborate, pH 9.2
Applied Voltage +20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 seconds)
Detection DAD at 361 nm (for this compound)
Analysis Time < 10 minutes

Note: The detection wavelength for this compound (cyanocobalamin) is typically set at its absorbance maximum, around 361 nm.

Results and Data Presentation

System Suitability and Validation

The method should be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity.

6.1. Linearity Linearity is assessed by injecting calibration standards across a range of concentrations. The peak area is plotted against concentration, and a linear regression analysis is performed.

6.2. Precision Repeatability (intra-day precision) and intermediate precision (inter-day precision) are evaluated by analyzing multiple preparations of a sample. The Relative Standard Deviation (RSD) for migration time and peak area is calculated.

6.3. Accuracy Accuracy is often determined through recovery studies by spiking a sample matrix with a known amount of this compound standard. The percentage recovery is then calculated.

Quantitative Data Summary

The following tables present typical performance data for the CZE method.

Table 1: Method Validation Parameters for this compound Analysis

Parameter Typical Result
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (R²) > 0.999
Migration Time Repeatability (%RSD) < 1.0%
Peak Area Repeatability (%RSD) < 2.0%
Limit of Detection (LOD) ~0.6 µg/mL
Limit of Quantitation (LOQ) ~1.8 µg/mL
Accuracy (Recovery %) 98.7% - 101.7%

(Data synthesized from typical performance characteristics of CE methods for vitamin analysis).[1][3]

Table 2: Analysis of a Commercial Supplement Sample

Parameter Result
Label Claim 100 µg / tablet
Average Tablet Weight 500 mg
Sample Powder Weighed 500 mg
Final Dilution Volume 50 mL
Measured Concentration (µg/mL) 1.95 µg/mL
Calculated Amount per Tablet 97.5 µg

| % of Label Claim | 97.5% |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample acquisition to final quantification.

G cluster_prep Sample & Standard Preparation cluster_analysis CZE Analysis cluster_data Data Processing sample Supplement Tablet grind Weigh & Grind sample->grind dissolve Dissolve, Vortex & Sonicate grind->dissolve clarify Centrifuge & Filter dissolve->clarify inject Hydrodynamic Injection clarify->inject standard B12 Standard stock Prepare Stock Solution standard->stock working Prepare Working Standards stock->working working->inject separate CE Separation (+20 kV, 25°C) inject->separate detect UV Detection (361 nm) separate->detect electro Electropherogram detect->electro quant Quantification (vs. Standards) electro->quant report Final Report (% Label Claim) quant->report G peak_area Peak Area from Electropherogram conc_vial Concentration in Vial (µg/mL) peak_area->conc_vial Calculated using cal_curve Calibration Curve (Area vs. Concentration) cal_curve->conc_vial final_amt Final Amount (µg / tablet) conc_vial->final_amt Corrected for dilution Dilution Factor (e.g., 50 mL) dilution->final_amt sample_wt Sample Weight (mg) sample_wt->final_amt

References

Application Notes: Competitive Protein-Binding Assays for Serum Vitamin B12 Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin B12, or cobalamin, is an essential nutrient critical for hematopoiesis and neurological function. Its deficiency can lead to serious health issues, including megaloblastic anemia and irreversible nerve damage.[1] Accurate measurement of serum B12 is crucial for diagnosing deficiency. Competitive protein-binding (CPB) assays are the most common methods used in clinical laboratories for this purpose.[2] These assays are based on the principle of competition between the this compound in a patient's sample and a known quantity of labeled this compound for a limited number of binding sites on a specific binding protein.[1][3] The amount of labeled B12 that binds is inversely proportional to the concentration of B12 in the sample.

Principle of the Assay

The core of the CPB assay lies in the competition for binding sites. The assay system contains a specific B12-binding protein, most commonly purified intrinsic factor (IF), which is essential for the absorption of B12 in the small intestine.[1][4][5] A known amount of labeled B12 (e.g., with a radioisotope, enzyme, or chemiluminescent molecule) is added to the reaction. When a patient's serum is introduced, the unlabeled B12 from the serum competes with the labeled B12 to bind to the limited and constant amount of IF. After an incubation period where equilibrium is reached, the IF-bound B12 is separated from the free (unbound) B12. The signal from the label is then measured in either the bound or the free fraction. A high concentration of B12 in the patient's serum will result in less labeled B12 binding to the IF, leading to a low signal, and vice versa.

G

Key Assay Components

  • Binding Proteins:

    • Intrinsic Factor (IF): The preferred binding protein due to its high specificity for active this compound over inactive analogues.[1][6] Most modern commercial assays use purified IF.[2]

    • Haptocorrin (HC) / R-protein: This protein binds both active B12 and its inactive analogues.[7] Assays using HC can sometimes give misleadingly high results and are less common for primary diagnosis.[8][9] However, measuring total corrinoids with HC can be useful in specific research contexts, such as food analysis.[6]

  • Labeled this compound (Tracer):

    • Radioisotopes (e.g., 57Co): Used in traditional radioimmunoassays (RIA). These methods are highly sensitive but involve handling radioactive materials.[3][10]

    • Enzymes (e.g., HRP, AP): Used in Enzyme-Linked Immunosorbent Assays (ELISA), offering a colorimetric or chemiluminescent signal.[3][11]

    • Chemiluminescent Labels (e.g., Acridinium esters): Used in automated chemiluminescence immunoassays (CLIA), providing high sensitivity and a wide dynamic range.[10][12]

  • Separation Methods:

    • Charcoal Adsorption: A classic method where charcoal is used to bind and precipitate the small, free B12 molecules, leaving the larger protein-bound B12 in the supernatant for measurement.

    • Solid-Phase Immobilization: In modern automated assays, the binding protein (IF) is often immobilized onto a solid surface (like magnetic microparticles or the walls of a microtiter plate), simplifying the separation of bound and free fractions.[3]

Potential Interferences

Accurate measurement can be affected by several factors:

  • Intrinsic Factor Antibodies: In patients with pernicious anemia, autoantibodies against IF may be present.[4] These antibodies can interfere with the assay, sometimes leading to falsely normal or elevated B12 results despite a severe deficiency.[13][14] Proper sample pretreatment is designed to denature these antibodies, but high titers can still cause issues.[13]

  • Haptocorrin: High levels of haptocorrin in certain conditions (e.g., liver disease, some cancers) can interfere with assays, particularly if the IF is not highly purified.[2][15]

  • Biotin (Vitamin B7): High doses of biotin supplements can interfere with assays that use streptavidin-biotin binding for signal generation, a common feature in many immunoassays.[5]

Experimental Protocols

The following are generalized protocols. For clinical or research applications, always refer to the specific instructions provided with commercial assay kits.

Protocol 1: General Sample Preparation for Serum B12 Measurement

This protocol describes the essential first step of releasing B12 from its endogenous binding proteins.

1. Reagents:

  • Pretreatment Reagent 1 (Alkaline Solution): e.g., Sodium Hydroxide (NaOH) to raise pH.

  • Pretreatment Reagent 2 (Reducing Agent): e.g., Dithiothreitol (DTT) to denature binding proteins.[3]

  • Potassium Cyanide (KCN): Often included to convert all cobalamin forms to the more stable cyanocobalamin, which is the form used for the tracer and calibrators.[16] (Note: KCN is highly toxic. Handle with extreme caution under appropriate safety protocols).

2. Procedure:

  • Pipette 15-100 µL of patient serum, calibrator, or control into a labeled test tube.

  • Add the alkaline pretreatment reagent as specified by the assay manufacturer. Mix gently.

  • Add the DTT and KCN-containing reagent. Mix and incubate for the recommended time (e.g., 15-30 minutes at room temperature) to ensure complete release of B12 and denaturation of binding proteins.[1]

  • The sample is now ready for the competitive binding step.

Protocol 2: Manual Competitive Binding Assay (Illustrative)

This protocol illustrates the steps of a manual assay, such as a traditional RIA or ELISA.

1. Reagents & Materials:

  • Pretreated samples, calibrators, and controls.

  • Intrinsic Factor (IF) reagent (purified IF in a buffer).

  • Labeled B12 (Tracer) reagent (e.g., 57Co-B12 or HRP-B12).

  • Separation Reagent (e.g., Dextran-coated charcoal suspension).

  • For ELISA: Substrate solution (e.g., TMB).

  • Microtiter plates or test tubes.

  • Centrifuge.

  • Signal detector (Gamma counter for RIA, plate reader for ELISA).

2. Assay Procedure:

  • To each tube/well, add the IF reagent.

  • Add the pretreated sample, calibrator, or control.

  • Add the Labeled B12 (Tracer) reagent.

  • Mix gently and incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.

  • Separation Step: Add the well-mixed charcoal suspension to each tube. Incubate for a short period (e.g., 10-15 minutes) to allow the charcoal to bind the free B12.

  • Centrifuge the tubes to pellet the charcoal.

  • Detection Step:

    • For RIA: Carefully decant the supernatant (containing the IF-bound 57Co-B12) into a new tube and measure the radioactivity in a gamma counter.

    • For ELISA: After a wash step to remove unbound reagents, add the substrate and measure the absorbance/luminescence in a plate reader.

  • Data Analysis: Construct a standard curve by plotting the signal of the calibrators against their known concentrations. Determine the B12 concentration in patient samples and controls by interpolating their signal values from the standard curve.

G Start Start: Patient Serum Sample Pretreat 1. Pretreatment (Alkaline + DTT) Release & Denature Start->Pretreat Add_IF 2. Add Limited Intrinsic Factor (IF) Pretreat->Add_IF Add_Tracer 3. Add Labeled B12 (Tracer) Add_IF->Add_Tracer Incubate 4. Incubate (Competitive Binding Occurs) Add_Tracer->Incubate Separate 5. Separation (e.g., Charcoal or Magnetic Beads) Separate Bound from Free Incubate->Separate Detect 6. Detection Measure Signal from Label (e.g., Radioactivity, Light) Separate->Detect Calculate 7. Calculation (vs. Standard Curve) Detect->Calculate Result End: Serum B12 Concentration Calculate->Result

Data Presentation

Table 1: Performance Characteristics of Different B12 Assay Methodologies

FeatureMicrobiological AssayRadioimmunoassay (RIA)Competitive ELISA / CLIA
Principle Measures B12-dependent bacterial growth (e.g., L. leichmannii)[10]Competitive binding with 57Co-labeled B12[10]Competitive binding with enzyme/light-labeled B12[1][3]
Turnaround Time Days[17]Hours to a dayMinutes to hours[1]
Specificity Can measure biologically active B12 but may react to some analoguesHigh with purified IFHigh with purified IF[1]
Sensitivity GoodHighVery High[18]
Example LoD N/AVariable2.2 pg/mL to 10 ng/mL[11][18]
Disadvantages Slow, laborious, potential for antibiotic interference[17]Radioactive waste, specialized equipmentPotential for IF antibody and biotin interference[5][13]

Table 2: Typical Serum this compound Reference Ranges and Clinical Interpretation

B12 Level (pg/mL)B12 Level (pmol/L)Interpretation & Recommended Action
> 400> 295Deficiency Unlikely
200 - 400148 - 295Borderline/Equivocal.[5] Further testing (e.g., Methylmalonic Acid, MMA) is recommended.[5]
< 200< 148Deficiency Likely.[5] Investigate for underlying causes (e.g., pernicious anemia).[5]

G Start Measure Total Serum B12 Decision1 B12 Level? Start->Decision1 Deficient < 200 pg/mL (Deficient) Decision1->Deficient Low Borderline 200-400 pg/mL (Borderline) Decision1->Borderline Equivocal Normal > 400 pg/mL (Normal) Decision1->Normal Normal Test_IF_APCA Test for: - Intrinsic Factor Antibodies - Anti-Parietal Cell Antibodies Deficient->Test_IF_APCA Test_MMA Test for: Methylmalonic Acid (MMA) Borderline->Test_MMA End_Normal Deficiency Unlikely Normal->End_Normal End_PA Diagnosis: Pernicious Anemia Likely Test_IF_APCA->End_PA Decision2 MMA Level? Test_MMA->Decision2 MMA_High MMA > 378 nmol/L (Indicates Deficiency) Decision2->MMA_High High MMA_Normal MMA Normal (Deficiency Unlikely) Decision2->MMA_Normal Normal MMA_High->Test_IF_APCA MMA_Normal->End_Normal

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for Methylmalonic Acid (MMA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methylmalonic acid (MMA) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental parameters for accurate and reliable MMA detection.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of methylmalonic acid (MMA) and succinic acid critical?

A1: MMA and its structural isomer, succinic acid, are often present in biological samples, with succinic acid typically at much higher concentrations. These two molecules have nearly identical mass-to-charge ratios (m/z), making them indistinguishable by mass spectrometry alone.[1][2] Therefore, robust chromatographic separation is essential to prevent the overestimation of MMA concentrations and ensure accurate quantification.[1] Various analytical columns, including C18, pentafluorophenyl, and cyano phases, have been tested to achieve baseline resolution.[1]

Q2: What are the common sample preparation techniques for MMA analysis?

A2: Common sample preparation techniques for MMA analysis include:

  • Protein Precipitation: A simple and rapid method where a solvent like methanol with formic acid is added to the sample to precipitate proteins.[3]

  • Liquid-Liquid Extraction (LLE): This technique is used to separate MMA from the sample matrix. It often involves acidification of the sample to improve the transfer of MMA into an organic solvent.[1]

  • Solid-Phase Extraction (SPE): SPE can be used for cleanup and concentration of MMA from complex matrices. Mixed-mode anion exchange chemistries are often employed.[4][5]

  • Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to make the non-volatile MMA amenable to analysis.[1][6][7][8] Common derivatizing agents include silylating agents (e.g., BSTFA) and alkyl chloroformates.[6][9] Derivatization to form di-butyl esters is also used in some Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods to improve sensitivity and chromatographic retention.[1][2]

Q3: What are typical Multiple Reaction Monitoring (MRM) transitions for MMA and its internal standard?

A3: For LC-MS/MS analysis of the di-butyl ester derivative of MMA in positive ion mode, common MRM transitions are:

  • MMA: m/z 231 → 119 (quantifier) and m/z 231 → 175.1 (qualifier)[1]

  • d3-MMA (internal standard): m/z 234.1 → 122.1 (quantifier) and m/z 234.1 → 178.1 (qualifier)[1]

For underivatized MMA in negative ion mode, the transition m/z 117 → 72 is commonly used.[10]

Q4: How can I improve the sensitivity of my MMA assay?

A4: To improve sensitivity, consider the following:

  • Optimize Sample Preparation: Ensure efficient extraction and minimize sample loss. For volatile analytes, be cautious during evaporation steps.[4]

  • Derivatization: For GC-MS, derivatization is essential.[1] For LC-MS/MS, derivatization can enhance ionization efficiency.

  • Use of High-Performance Surfaces: Employing columns with inert surfaces, such as those with MaxPeak High Performance Surfaces (HPS) Technology, can mitigate the adsorption of acidic analytes like MMA to the column hardware, leading to increased peak areas and heights.

  • Optimize Mass Spectrometry Parameters: Fine-tune parameters such as spray voltage, vaporizer temperature, and collision energy to maximize the signal for your specific instrument.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Possible Cause Suggested Solution
Secondary Interactions with Column Hardware Use a column with an inert surface to minimize analyte adsorption.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For reversed-phase chromatography of acidic compounds, a lower pH (e.g., using 0.1% formic acid) can improve peak shape.
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary.
Issue 2: Inadequate Separation of MMA and Succinic Acid
Possible Cause Suggested Solution
Suboptimal Column Chemistry Test different reversed-phase columns (e.g., C18, Phenyl-Hexyl) or consider alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography.[1][11]
Incorrect Mobile Phase Composition Optimize the mobile phase gradient and organic solvent percentage. Isocratic elution with an optimized mobile phase can provide good resolution.[1]
Inappropriate Flow Rate Adjust the flow rate to improve separation efficiency.
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Cause Suggested Solution
Ion Suppression from Matrix Components Improve sample cleanup using techniques like SPE or LLE.[4][5] Diluting the sample can also reduce matrix effects.
Inefficient Ionization Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperatures.[1] Consider using a different ionization mode (positive vs. negative) if applicable.
Analyte Adsorption Use columns with inert surfaces to prevent loss of analyte to the column hardware.
Suboptimal MRM Transitions Infuse a standard solution of MMA to fine-tune and select the most intense and specific MRM transitions.
Issue 4: High Background or Interferences
Possible Cause Suggested Solution
Contamination from Lab Consumables Be aware that malonic acid, which can interfere with MMA analysis, may be present in lab plastics.[12] Use high-quality, low-bleed consumables.
Carryover Optimize the wash steps in your autosampler program. Injecting a blank after a high-concentration sample can help identify and troubleshoot carryover.[13]
Mobile Phase Contamination Prepare fresh mobile phases using high-purity solvents and additives.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for MMA quantification.

Table 1: Method Performance and Linearity

Parameter Value Reference
Calibration Range25–2500 nmol/L[1]
10–500 ng/mL[3]
33–4227 nmol/L[14]
Correlation Coefficient (r²)> 0.99[1]
≥ 0.999[4][13]
Limit of Detection (LOD)22.1 nmol/L[1]
15 nmol/L[14]
Lower Limit of Quantification (LLOQ)33 nmol/L[14]

Table 2: Precision and Accuracy

Parameter Value Reference
Intra-assay Precision (%CV)1.42–2.69%[15]
< 1.8%[13]
Inter-assay Precision (%CV)4.9–7.9%[1]
3.09–5.27%[15]
< 1.7%[13]
Mean Recovery94 ± 5.5%[1]
92.40–105.95%[15]
Accuracy (% Bias)-1.0% to 0.8%[13]

Experimental Protocols

Protocol 1: LC-MS/MS with Derivatization and Liquid-Liquid Extraction

This protocol is based on the method described by de la Fara et al.[1]

  • Sample Preparation:

    • To 75 µL of serum, add an internal standard (d3-MMA).

    • Perform a liquid-liquid extraction.

    • Derivatize MMA to its di-butyl ester form.

  • LC Conditions:

    • Column: Hypersil Gold C18 (2.1 mm × 50 mm, 1.9 µm particle size)

    • Mobile Phase: Isocratic elution with 0.1% acetic acid in methanol:water (60:40)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 3 µL

  • MS/MS Parameters (Positive ESI):

    • Spray Voltage: 4500 V

    • Vaporizer Temperature: 350 °C

    • Sheath Gas Pressure: 30 arbitrary units

    • Auxiliary Gas Flow: 5 arbitrary units

    • Ion Transfer Capillary Temperature: 290 °C

    • Collision Gas Pressure: 1.2 mTorr

    • MRM Transitions:

      • MMA: m/z 231 → 119 and 175.1

      • d3-MMA: m/z 234.1 → 122.1 and 178.1

Protocol 2: LC-MS/MS with Protein Precipitation (No Derivatization)

This protocol is based on the method by Restek.[3]

  • Sample Preparation:

    • To 100 µL of sample, add 300 µL of 0.5% formic acid in methanol.

    • Vortex for 10 seconds at 3000 rpm.

    • Centrifuge at 4000 rpm for 10 minutes at 10 °C.

    • Filter the supernatant.

  • LC Conditions:

    • Column: Force C18

  • MS/MS Parameters:

    • (Specific parameters not detailed in the abstract, but would be optimized for the specific instrument).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Serum/Plasma) istd Add Internal Standard (d3-MMA) start->istd extraction Extraction (LLE, SPE, or Protein Precipitation) istd->extraction derivatization Derivatization (Optional for LC-MS/MS, Mandatory for GC-MS) extraction->derivatization lc LC Separation (Critical for Isomer Resolution) derivatization->lc ms Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for MMA analysis.

troubleshooting_logic cluster_peak_shape_solutions Peak Shape Solutions cluster_separation_solutions Separation Solutions cluster_sensitivity_solutions Sensitivity Solutions start Poor Chromatographic Result? peak_shape Issue: Poor Peak Shape start->peak_shape Yes separation Issue: Co-elution of MMA and Succinic Acid start->separation No, but... sol_inert Use Inert Column peak_shape->sol_inert sol_ph Optimize Mobile Phase pH peak_shape->sol_ph sol_load Reduce Sample Load peak_shape->sol_load sensitivity Issue: Low Sensitivity separation->sensitivity No, but... sol_column Test Different Column Chemistries separation->sol_column sol_mobile Optimize Mobile Phase separation->sol_mobile sol_cleanup Improve Sample Cleanup sensitivity->sol_cleanup sol_source Optimize MS Source sensitivity->sol_source sol_mrm Verify MRM Transitions sensitivity->sol_mrm

Caption: Troubleshooting decision tree for common MMA analysis issues.

References

Challenges in the stability of different Vitamin B12 vitamers in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin B12 vitamers in solution.

Frequently Asked Questions (FAQs)

Q1: Which this compound vitamer is the most stable in solution?

A1: Cyanocobalamin (CNCbl) is generally considered the most stable of the common this compound vitamers.[1][2] Its stability makes it a frequent choice for food fortification and oral supplements.[1] The other naturally occurring and biologically active forms, such as hydroxocobalamin (OHCbl), methylcobalamin (MeCbl), and adenosylcobalamin (AdoCbl), are significantly more sensitive to degradation from factors like light, temperature, and pH.[3][4]

Q2: What are the primary factors that cause degradation of this compound vitamers in solution?

A2: The stability of this compound vitamers in solution is primarily affected by the following factors:

  • pH: Extreme pH values, both acidic and alkaline, can accelerate degradation. Most vitamers exhibit maximum stability in a slightly acidic to neutral pH range (typically pH 4-7).[5][6][7]

  • Light: Exposure to light, particularly UV and fluorescent light, can cause rapid degradation, especially for methylcobalamin and adenosylcobalamin.[3][4] This process is known as photolysis.[8]

  • Temperature: Elevated temperatures can increase the rate of degradation.[9][10]

  • Oxidizing and Reducing Agents: The presence of substances like ascorbic acid (Vitamin C), peroxides, or thiols can lead to significant degradation.[9][11][12]

  • Other B-Complex Vitamins: In solution, other B vitamins, such as thiamine (B1) and niacinamide, can contribute to the degradation of this compound.[13][14][15]

Q3: How does pH affect the stability of different this compound vitamers?

A3: The optimal pH for this compound stability is generally in the range of 4.0 to 7.0.[5][7]

  • Cyanocobalamin (CNCbl): Shows the highest stability in the pH range of 4.0-7.0.[5] Degradation increases significantly at pH values below 4.0 and above 7.0.

  • Hydroxocobalamin (OHCbl): Is also most stable in the pH range of 4.0-7.0.

  • Methylcobalamin (MeCbl): Is particularly unstable at acidic pH. One study noted a 78% degradation at pH 3.0 within 24 hours at room temperature.[5]

Q4: My methylcobalamin solution is rapidly losing its color and potency. What could be the cause?

A4: Rapid degradation of a methylcobalamin solution is most commonly due to exposure to light. Methylcobalamin is extremely light-sensitive and can degrade within minutes when exposed to ambient laboratory lighting.[16] The degradation often involves the conversion of methylcobalamin to hydroxocobalamin. To prevent this, always prepare and handle methylcobalamin solutions in the dark or under dim red light. Another potential cause is the presence of oxidizing or reducing agents in your solution.

Q5: I am formulating a multivitamin solution containing this compound and Vitamin C. What precautions should I take?

A5: Co-formulating this compound with ascorbic acid (Vitamin C) is challenging due to the reductive degradation of B12 by ascorbic acid.[5][11][12] Hydroxocobalamin is particularly susceptible to this degradation, being destroyed more rapidly than cyanocobalamin.[17] The degradation is most pronounced around pH 5.0.[5][12][17] To minimize this interaction, consider the following:

  • Use the most stable vitamer, cyanocobalamin.

  • Control the pH of the solution to be outside the range of maximum interaction.

  • Protect the solution from light, as light can enhance the degradation in the presence of ascorbic acid.[18]

  • Consider using stabilizing agents or encapsulation techniques.

Troubleshooting Guides

Issue 1: Inconsistent results in this compound stability studies.
Possible Cause Troubleshooting Steps
Light Exposure Ensure all experiments with light-sensitive vitamers (methylcobalamin, adenosylcobalamin) are conducted in a dark room or under red light. Use amber or opaque containers for storage and during analysis.
pH Fluctuation Verify and buffer the pH of your solutions. Small shifts in pH can significantly impact degradation rates.
Contaminants Ensure high purity of all reagents and solvents. Trace amounts of oxidizing or reducing agents can accelerate degradation.
Inadequate Mixing Ensure homogenous mixing of solutions, especially when preparing stock and working solutions.
Temperature Variations Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment.
Issue 2: Rapid degradation of this compound in a B-complex formulation.
Possible Cause Troubleshooting Steps
Interaction with Thiamine (B1) and Niacinamide Degradation products of thiamine can act as reducing agents for this compound.[6] This effect is more pronounced at higher concentrations of thiamine and niacinamide.[13] Consider reducing the concentration of these vitamins or using a more stable B12 vitamer like cyanocobalamin.
Presence of Ascorbic Acid (Vitamin C) If Vitamin C is present, it is a likely cause of degradation. Refer to the FAQ on co-formulating B12 and Vitamin C.
pH of the Formulation The optimal pH for a B-complex formulation containing B12 is a compromise. While B12 is stable around pH 4.0-6.5, thiamine stability can be an issue. A pH of around 5.8 has been suggested as a good compromise for parenteral solutions.[7]

Quantitative Data on Vitamer Stability

Table 1: Effect of pH on the Degradation of this compound Vitamers

VitamerpHConditionDegradation (%)Reference
Methylcobalamin 3.024h, Room Temp78%[5]
9.024h, Room Temp64%[5]
Hydroxocobalamin 3.024h, Room Temp20%[5]
9.024h, Room Temp24%[5]
Cyanocobalamin 3.024h, Room Temp16%[5]
9.024h, Room Temp15%[5]

Table 2: Degradation Kinetics of Cyanocobalamin and Hydroxocobalamin in the Presence of Ascorbic Acid (0.25 x 10⁻³ M) at 25°C

VitamerpHFirst-Order Rate Constant (k, s⁻¹)Half-life (t½, hours)Reference
Cyanocobalamin 1.0 - 8.00.08 - 1.05 x 10⁻⁵13.7 - 137.5[5]
Hydroxocobalamin 1.0 - 8.00.22 - 7.62 x 10⁻⁵2.5 - 87.5[5]

Table 3: Photodegradation of this compound Vitamers under UVA Exposure (pH 7.4)

VitamerObservationReference
Adenosylcobalamin Converted to Hydroxocobalamin within seconds[3]
Methylcobalamin Converted to Hydroxocobalamin within seconds[3]
Hydroxocobalamin Most stable among the tested vitamers[3]
Cyanocobalamin Photolabile, but more stable than Adenosylcobalamin and Methylcobalamin[3]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound Vitamers

This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your specific application and equipment.

1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying different this compound vitamers from their degradation products.

2. Materials and Reagents:

  • This compound standards (Cyanocobalamin, Hydroxocobalamin, Methylcobalamin, Adenosylcobalamin)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

  • Acetic acid or other pH-adjusting agents

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

4. Chromatographic Conditions (Example):

  • Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 3.5)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 361 nm for cyanocobalamin, and a secondary wavelength (e.g., 254 nm) to monitor for degradation products. A DAD is recommended to scan a range of wavelengths.

  • Injection Volume: 20 µL

5. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of each vitamer in a suitable solvent (e.g., water or methanol) and store protected from light at 2-8°C.

  • Working Standard Solutions: Prepare fresh working standard solutions by diluting the stock solutions with the mobile phase.

  • Sample Preparation: Dilute the sample to be tested with the mobile phase to a concentration within the linear range of the assay.

6. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, perform forced degradation studies on the this compound vitamers.

  • Acid Hydrolysis: Treat the vitamer solution with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the vitamer solution with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the vitamer solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid vitamer or a solution to 80°C for 48 hours.

  • Photodegradation: Expose the vitamer solution to UV light (254 nm) or fluorescent light for 24 hours.

7. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Caption: Troubleshooting workflow for unexpected this compound degradation.

Vitamin_B12_Degradation_Pathway_with_Ascorbic_Acid CNCbl Cyanocobalamin (CNCbl) (Co³⁺) B12r Vitamin B12r (Co²⁺) CNCbl->B12r Reduction OHCbl Hydroxocobalamin (OHCbl) (Co³⁺) RingCleavage Irreversible Corrin Ring Cleavage Products (Colorless) OHCbl->RingCleavage Further Oxidation B12r->OHCbl Oxidation B12r->RingCleavage Further Reduction/ Oxidation AscorbicAcid Ascorbic Acid (Reducing Agent) AscorbicAcid->CNCbl AscorbicAcid->OHCbl Oxygen Oxygen Oxygen->B12r Light Light (Photolysis) Light->CNCbl Decyanation

Caption: Simplified degradation pathway of this compound in the presence of ascorbic acid.

References

Improving the sensitivity of immunoassays for low Vitamin B12 concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the sensitivity of immunoassays for low Vitamin B12 concentrations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for accurate and sensitive detection of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound immunoassays, leading to low sensitivity or inaccurate results.

Issue 1: Signal is too low or undetectable for low concentration samples.

Low or undetectable signals are a common challenge when measuring low concentrations of this compound. This can be due to several factors ranging from assay setup to the reagents used.

Possible Causes and Solutions:

Possible Cause Recommended Solution Supporting Evidence/Citation
Suboptimal Reagent Concentrations Optimize the concentrations of the capture antibody, detection antibody, and enzyme conjugate. Perform a checkerboard titration to find the optimal combination.Optimizing reagent concentrations is a key factor in improving assay sensitivity and specificity.[1]
Insufficient Incubation Time Increase the incubation time for the sample and/or detection antibody. This can allow for more binding to occur, especially for low-concentration samples. Consider incubation up to 48 hours with shaking.[2]Longer incubation times can enhance the signal in sandwich-type immunoassays.[2]
Inefficient Signal Generation Switch to a more sensitive detection method. Consider using a substrate that produces a fluorescent or luminescent signal instead of a colorimetric one. These methods offer a higher dynamic range and greater sensitivity.[1]Fluorescence or luminescence signals can be much more sensitive than colorimetric readouts in ELISAs.[1]
Low Antibody Affinity Use antibodies with a higher affinity for this compound. The capture antibody is particularly critical for assay sensitivity.[2]High-affinity antibodies are crucial for the performance of an immunoassay.[3]
Sample Matrix Effects Dilute the sample to reduce the concentration of interfering substances. Ensure that the calibrators and samples have a similar composition.[2]High viscosity or extreme matrix concentrations in samples can slow down the binding of the analyte.[2]

Experimental Workflow for Optimizing a Competitive ELISA for this compound

G cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection prep_plate Coat plate with This compound-protein conjugate prep_block Block non-specific binding sites prep_plate->prep_block add_sample Add standards or samples containing this compound prep_block->add_sample add_ab Add anti-Vitamin B12 antibody (primary antibody) add_sample->add_ab incubate1 Incubate to allow competition for antibody binding add_ab->incubate1 wash1 Wash to remove unbound reagents incubate1->wash1 add_secondary Add enzyme-conjugated secondary antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash incubate2->wash2 add_substrate Add substrate wash2->add_substrate read_signal Read signal (e.g., absorbance, fluorescence) add_substrate->read_signal analyze Analyze data (Inverse relationship between signal and this compound concentration) read_signal->analyze

Caption: Workflow for a competitive this compound immunoassay.

Issue 2: High background noise is obscuring the signal from low concentration samples.

High background can mask the true signal, making it difficult to distinguish between low-level positive samples and negative controls.

Possible Causes and Solutions:

Possible Cause Recommended Solution Supporting Evidence/Citation
Non-specific Binding of Antibodies Enhance blocking steps by using a more effective blocking buffer or increasing the blocking time. Ensure proper washing techniques to remove unbound antibodies.[1]Refining washing protocols and enhancing blocking steps can decrease background noise.[1]
Cross-reactivity of Antibodies Use highly specific monoclonal antibodies to minimize binding to other molecules in the sample matrix.[3]The specificity of the primary antibody is fundamental to a reliable immunoassay.[3]
Contaminated Reagents Use fresh, high-quality reagents and ensure buffers are not contaminated.[3]Contaminated buffers and expired reagents can contribute to poor assay results.[3]
Insufficient Washing Increase the number of wash steps or the volume of wash buffer. Ensure thorough aspiration of wells between washes.[1]Proper plate washing techniques are crucial for improving assay sensitivity and specificity.[1]

Logical Flow for Troubleshooting High Background

G start High Background Observed check_blocking Review Blocking Step (Buffer, Time, Temp) start->check_blocking check_washing Evaluate Washing Protocol (Volume, # of Washes) check_blocking->check_washing If no improvement solution Background Reduced check_blocking->solution Optimized check_antibodies Assess Antibody Specificity and Concentration check_washing->check_antibodies If no improvement check_washing->solution Optimized check_reagents Check Reagent Quality (Contamination, Expiration) check_antibodies->check_reagents If no improvement check_antibodies->solution Optimized check_reagents->solution Replaced/Verified

Caption: A step-by-step guide to troubleshooting high background noise.

Frequently Asked Questions (FAQs)

Q1: What are the critical pre-analytical factors to consider for this compound testing?

A1: Pre-analytical factors such as sample handling, storage, and the type of collection tube can significantly impact the stability and measurement of this compound.[4] It is crucial to follow standardized procedures for sample collection and processing to ensure accurate results. For long-term storage, samples should be kept at -70°C to maintain the stability of this compound for up to a year.[4]

Q2: How can I amplify the signal in my this compound immunoassay?

A2: Several signal amplification strategies can be employed to enhance the sensitivity of your assay. These include:

  • Enzymatic Amplification: Using enzyme-labeled detection reagents (like HRP or AP) that convert a substrate into a detectable product. More sensitive substrates can produce a stronger signal.[2]

  • Fluorescence or Luminescence: Switching to fluorescent or luminescent detection methods can significantly increase sensitivity compared to colorimetric assays.[1]

  • DNA Amplification Probes: These probes consist of a double-stranded DNA molecule that can carry a large number of signaling molecules (e.g., biotin), leading to a substantial increase in signal and up to a 10-fold reduction in the limit of detection.[5]

  • Digital ELISA (Simoa): This technology allows for the detection of single molecules by partitioning the sample into thousands of microscopic wells, offering a dramatic increase in sensitivity.[6]

Signal Amplification Strategies

G enzymatic Enzymatic Amplification (e.g., HRP-TMB) fluorescence Fluorescence/Luminescence sensitivity Increasing Sensitivity enzymatic->sensitivity dna_probe DNA Amplification Probes fluorescence->sensitivity digital_elisa Digital ELISA (Simoa) dna_probe->sensitivity digital_elisa->sensitivity

Caption: Comparison of signal amplification methods by sensitivity.

Q3: My this compound results are unexpectedly high. What could be the cause?

A3: Falsely elevated this compound levels can occur due to interference from endogenous antibodies in the patient's serum, particularly in conditions like multiple myeloma.[7][8] These antibodies can interfere with the assay components, leading to inaccurate results.[8] To troubleshoot this, you can try diluting the sample or using a precipitation method with polyethylene glycol (PEG) to remove the interfering antibodies before analysis.[7][8]

Q4: Are there alternative biomarkers to measure this compound status?

A4: Yes, when serum this compound levels are in the low-normal range but deficiency is still suspected, measuring metabolic markers can be more indicative of a functional deficiency.[4] The most common alternative markers are:

  • Methylmalonic acid (MMA): Levels of MMA increase when there is a functional deficiency of this compound. It is considered a more reliable indicator of deficiency than serum B12 alone.[4]

  • Homocysteine: Homocysteine levels also increase in this compound deficiency, but this marker is less specific as it can be elevated due to other conditions like folate deficiency.[4]

Experimental Protocols

Protocol: Polyethylene Glycol (PEG) Precipitation to Remove Interfering Antibodies

This protocol is adapted from procedures used to address interference in immunoassays due to endogenous antibodies.[7][8]

Materials:

  • Patient serum sample

  • 25% Polyethylene Glycol (PEG) 6000 solution

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Pipette 200 µL of the patient's serum into a microcentrifuge tube.

  • Add an equal volume (200 µL) of 25% PEG 6000 solution to the serum.

  • Mix the solution thoroughly by vortexing.

  • Incubate the mixture at room temperature for 10 minutes to allow for the precipitation of immune complexes.

  • Centrifuge the tube at 1500 x g for 30 minutes.[7]

  • Carefully collect the supernatant, which now contains the serum with reduced levels of interfering antibodies.

  • Analyze the supernatant for this compound concentration using your immunoassay.

  • Compare the result with the analysis of the untreated serum to determine if interference was present. A significant decrease in the this compound concentration after PEG treatment suggests the presence of interfering antibodies in the original sample.[7]

References

Overcoming matrix effects in the analysis of Vitamin B12 in food samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Vitamin B12 in complex food matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental workflow, from sample preparation to data analysis.

Question: I am observing low recovery of this compound from my food sample. What are the potential causes and solutions?

Answer:

Low recovery of this compound is a frequent challenge, often stemming from incomplete extraction from the food matrix or losses during sample clean-up. Here are the primary causes and recommended solutions:

  • Incomplete Liberation from Proteins: this compound in food is typically bound to proteins.[1][2] Inefficient denaturation of these proteins will result in poor extraction efficiency.

    • Solution: Implement an enzymatic digestion step in your protocol. Pepsin is commonly used to hydrolyze proteins and release bound this compound.[3] For starchy matrices like cereals, the addition of α-amylase can further break down the matrix and improve extraction.[1][2][4]

  • Inefficient Extraction: The choice of extraction solvent and conditions plays a critical role in recovery.

    • Solution: this compound is most stable in a slightly acidic environment (pH 4.0-4.5).[1] Use a sodium acetate buffer at this pH for extraction.[3] Heating the sample in the buffer (e.g., 100°C for 35 minutes) can also aid in denaturing proteins and improving extraction efficiency.[3]

  • Losses During Clean-up: Solid-phase extraction (SPE) or other clean-up steps can lead to analyte loss if not optimized.

    • Solution: Immunoaffinity chromatography (IAC) is a highly specific and efficient method for purifying and concentrating this compound from complex food extracts.[1][3][5][6] These columns utilize monoclonal antibodies with high affinity for this compound, leading to excellent recovery and removal of interfering matrix components.[1][5]

Question: My LC-MS/MS analysis is showing significant signal suppression or enhancement. How can I mitigate these matrix effects?

Answer:

Matrix effects, manifesting as ion suppression or enhancement, are a major obstacle in LC-MS/MS analysis of complex samples and can compromise the accuracy and precision of quantification.[7] Here are effective strategies to address this issue:

  • Stable Isotope Dilution Assay (SIDA): This is the gold standard for correcting matrix effects.

    • Solution: Incorporate a stable isotope-labeled internal standard (e.g., ¹⁵N-labeled cobalamins) into your samples at the beginning of the extraction process.[8][9][10] The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization and quantification.[11]

  • Effective Sample Clean-up: Reducing the amount of co-eluting matrix components is crucial.

    • Solution: As mentioned previously, immunoaffinity chromatography (IAC) is highly effective at selectively isolating this compound, thereby significantly reducing matrix interferences.[1][3][5] Solid-phase extraction (SPE) using cartridges like Oasis® HLB can also be used for sample purification.[12]

  • Chromatographic Optimization: Modifying your liquid chromatography (LC) conditions can help separate the analyte from interfering matrix components.

    • Solution: Adjust the gradient elution profile of your mobile phase to improve the separation of this compound from co-eluting compounds.[13] Experiment with different analytical columns, such as a C18 column, to achieve better retention and resolution.[13]

  • Matrix-Matched Calibration: This approach helps to compensate for matrix effects by preparing calibration standards in a blank matrix that is similar to the sample.

    • Solution: If a blank matrix is available, prepare your calibration standards by spiking known concentrations of this compound into the extracted blank matrix. This ensures that the standards and samples experience similar matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common forms of this compound found in food, and how does this affect my analysis?

A1: The primary naturally occurring forms of this compound in foods are hydroxocobalamin, adenosylcobalamin, and methylcobalamin.[1] Cyanocobalamin is a synthetic and more stable form often used in fortified foods and supplements.[1] For total this compound determination, it is common practice to convert all forms to the more stable cyanocobalamin by adding potassium cyanide during the extraction process.[1][2] This simplifies the analysis as you are quantifying a single, stable analyte.

Q2: What are the advantages of using immunoaffinity chromatography (IAC) for sample clean-up?

A2: Immunoaffinity chromatography offers high selectivity and specificity for this compound.[1][5] The columns contain monoclonal antibodies that bind specifically to cobalamins, allowing for efficient separation from complex food matrices.[5] This results in cleaner extracts, reduced matrix effects, and the ability to concentrate the analyte, which is particularly beneficial for samples with low this compound levels.[1]

Q3: When should I use a stable isotope dilution assay (SIDA)?

A3: A stable isotope dilution assay is highly recommended when accurate and precise quantification is critical, especially when dealing with complex and variable food matrices.[8][9][10] SIDA is the most effective method to compensate for matrix effects and variations in extraction recovery, leading to highly reliable results.[11]

Q4: Can I use HPLC with UV detection for this compound analysis, or is LC-MS/MS necessary?

A4: HPLC with UV detection at 361 nm can be used for the analysis of this compound, particularly in fortified foods and supplements where the concentration is relatively high.[3][5] However, for samples with low natural levels of this compound, LC-MS/MS is preferred due to its superior sensitivity and selectivity.[14] The use of immunoaffinity chromatography for sample clean-up and concentration can make HPLC-UV a viable option for a wider range of samples.[1]

Quantitative Data Summary

The following tables summarize key performance data from various studies on this compound analysis, highlighting the effectiveness of different methods in overcoming matrix effects.

Table 1: Recovery of this compound using Different Sample Preparation Methods

Food MatrixSample Preparation MethodRecovery (%)Reference
MeatEnzyme Treatment & Immunoaffinity Purification82 - 121[8][9][10]
Infant FormulaImmunoaffinity Chromatography~97[1]
Infant Formula & Cereal-based Baby FoodSolid-Phase Extraction (Oasis® HLB)99.46 - 99.62[12]
Fortified ProductsImmunoaffinity Chromatography100.8 ± 7.5[15]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis

Analytical MethodFood MatrixLODLOQReference
LC-MS/MS with SIDAMeat0.19 - 0.58 ng/g0.68 - 1.73 ng/g[8][9][10]
UHPLC-MS/MSFermented Plant-based Foods0.03 - 0.4 pg/µL0.2 - 2 pg/µL[13]
HPLC-UVFortified Foods0.10 µ g/100 g0.30 µ g/100 g[15]
LC-MS/MSInfant Formula & Baby Foods0.03 µg/L0.1 µg/L[12]

Experimental Protocols

Protocol 1: Sample Extraction and Enzymatic Digestion for Total this compound

  • Weigh 1-3 g of the homogenized food sample into a suitable container.[1]

  • Add 100-250 mL of sodium acetate buffer (pH 4.5).[1]

  • Add potassium cyanide to convert all cobalamins to cyanocobalamin (Note: Potassium cyanide is highly toxic and requires strict safety precautions).[1]

  • For protein-rich samples, add pepsin and incubate to digest the proteins.[1][3]

  • For starchy samples, add α-amylase to break down the starch.[1][2]

  • Heat the mixture (e.g., autoclave at 121°C for 10 minutes or heat at 100°C for 30-35 minutes) to further denature proteins and aid extraction.[1][3]

  • Cool the extract and centrifuge or filter to clarify.[1]

  • The clarified extract is now ready for clean-up.

Protocol 2: Immunoaffinity Chromatography (IAC) Clean-up

  • Pass the clarified sample extract through the immunoaffinity column at a controlled flow rate.[1][5]

  • Wash the column with water to remove unbound matrix components.[5]

  • Elute the bound this compound from the column using methanol.[5]

  • Evaporate the methanol eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis sample Food Sample extraction Extraction with Acetate Buffer (pH 4.5) + KCN sample->extraction digestion Enzymatic Digestion (Pepsin / α-Amylase) extraction->digestion clarification Centrifugation / Filtration digestion->clarification iac Immunoaffinity Chromatography (IAC) clarification->iac Load Extract elution Elution with Methanol iac->elution reconstitution Evaporation & Reconstitution elution->reconstitution analysis LC-MS/MS or HPLC-UV Analysis reconstitution->analysis Inject Sample troubleshooting_matrix_effects cluster_solutions Mitigation Strategies issue Issue: Signal Suppression/Enhancement (Matrix Effects) sida Stable Isotope Dilution Assay (SIDA) issue->sida Most Effective cleanup Improved Sample Clean-up (IAC) issue->cleanup lc_opt Chromatographic Optimization issue->lc_opt calib Matrix-Matched Calibration issue->calib

References

Technical Support Center: Culturing B12-Dependent Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for culturing vitamin B12-dependent microorganisms.

Frequently Asked Questions (FAQs)

Q1: What are B12-dependent microorganisms?

A1: B12-dependent microorganisms, also known as B12 auxotrophs, are organisms that cannot synthesize this compound (cobalamin) on their own and therefore require an external source of this essential cofactor for their growth and metabolism.[1][2] this compound is crucial for various enzymatic reactions, including DNA synthesis and the metabolism of certain amino acids and fatty acids.[3][4]

Q2: Why is culturing B12-dependent microorganisms challenging?

A2: Culturing these microorganisms can be challenging due to several factors. The biosynthesis of this compound is complex, involving over 30 enzymatic steps, and is exclusive to certain bacteria and archaea.[5][6][7] This makes media preparation critical, as it must be supplemented with the correct form and concentration of B12 or its precursors. Additionally, factors like slow growth rates, potential for contamination by non-dependent microbes, and feedback inhibition by metabolic byproducts can complicate cultivation.[5][6]

Q3: What are the common industrial microorganisms used for B12 production?

A3: Commercially, this compound is primarily produced through bacterial fermentation.[7] The most commonly used microorganisms include Pseudomonas denitrificans, Propionibacterium shermanii (also known as Propionibacterium freudenreichii), and Sinorhizobium meliloti.[6] Genetically engineered strains of Escherichia coli and Bacillus megaterium are also being developed and optimized for B12 production.[5][6][8]

Q4: What are the key supplements to consider when formulating a culture medium for B12-dependent organisms?

A4: Besides a basal medium containing essential carbon, nitrogen, and mineral sources, several key supplements are crucial. Cobalt is a central atom in the B12 molecule and its addition is critical.[7][9] Precursors to the B12 molecule, such as δ-aminolevulinic acid (ALA) and 5,6-dimethylbenzimidazole (DMB), can also significantly enhance production in some organisms.[8] Betaine can act as a methyl-group donor and has been shown to improve B12 biosynthesis.[6]

Q5: What is the difference between aerobic and anaerobic B12 biosynthesis pathways?

A5: Microorganisms can synthesize this compound through two distinct pathways: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway.[6][10] The aerobic pathway, found in organisms like Pseudomonas denitrificans, requires oxygen for the synthesis of the 5,6-dimethylbenzimidazole (DMB) lower ligand of the B12 molecule.[5] The anaerobic pathway, present in bacteria like Propionibacterium shermanii, synthesizes the corrin ring structure in the absence of oxygen.[6][10]

Troubleshooting Guide

Issue 1: No or Poor Growth of Culture
Possible Cause Suggested Solution
Inadequate B12 concentration Optimize the concentration of cyanocobalamin or other cobalamin forms in the medium. Start with a range of 10-100 ng/L and adjust as needed.[1][11] For some algae, concentrations as low as 25 ng/L may be sufficient, while others may require more.[1]
Incorrect form of cobalamin Ensure the supplied cobalamin (e.g., cyanocobalamin, methylcobalamin, adenosylcobalamin) is the form utilized by your specific microorganism.[12]
Degradation of B12 This compound is light-sensitive. Protect media and cultures from direct light. Prepare fresh B12 stock solutions and store them properly (e.g., frozen, in the dark).
Suboptimal culture conditions (pH, temperature) Verify and optimize the pH and temperature of your culture medium. Optimal conditions vary by species. For example, some Lactobacillus species show optimal B12 production at a pH of 7 and temperatures between 30-35°C.[13]
Presence of inhibitory substances Byproducts like propionic acid can inhibit the growth of some B12 producers like Propionibacterium freudenreichii.[6] Consider using strategies like expanded bed adsorption bioreactors or co-culturing with an organism that consumes the inhibitory byproduct.[6]
Issue 2: Inconsistent or Low B12 Yield
Possible Cause Suggested Solution
Suboptimal precursor concentrations Optimize the concentrations of cobalt chloride (CoCl₂), δ-aminolevulinic acid (ALA), and 5,6-dimethylbenzimidazole (DMB). Statistical methods like Plackett-Burman design and response surface methodology can be employed for efficient optimization.[9][14]
Improper aeration The aeration strategy can be critical. For some organisms like Bacillus megaterium, a three-stage fermentation process (aerobic growth, followed by an anaerobic production phase, and a final aerobic phase) has been shown to significantly increase B12 yield.[8]
Feedback inhibition High concentrations of B12 can sometimes inhibit its own synthesis through mechanisms like riboswitches.[6] Consider fed-batch cultivation strategies to maintain optimal B12 levels.
Nutrient limitation Ensure that other essential nutrients (carbon source, nitrogen source, phosphates) are not limiting. For instance, in one study, sucrose and peptone were found to be the best carbon and nitrogen sources, respectively, for B12 production by Lactobacillus rhamnosus.[13]
Issue 3: Culture Contamination
Possible Cause Suggested Solution
Contaminated reagents or media Autoclave all media and solutions. Use sterile, individually wrapped disposable supplies. Obtain media components from reputable suppliers who certify their quality.
Poor aseptic technique Work in a certified biological safety cabinet. Minimize talking, coughing, or sneezing in the work area. Wipe down all surfaces and bottles with 70% alcohol before use.
Mycoplasma contamination Mycoplasma is a common and difficult-to-detect contaminant. Regularly test your cultures for mycoplasma using PCR-based methods or DNA staining. If detected, discard the culture or use specific mycoplasma elimination reagents.
Cross-contamination with other cell lines Ensure proper labeling and segregation of different cultures. Never use the same pipette for different cell lines.

Data Presentation

Table 1: Optimization of Medium Components for this compound Production by Propionibacterium freudenreichii ssp. shermanii

ComponentInitial ConcentrationOptimized ConcentrationImpact on B12 Production
Calcium pantothenateVariesOptimized via statistical designSignificant positive influence
NaH₂PO₄·2H₂OVariesOptimized via statistical designSignificant positive influence
Casein hydrolysateVariesOptimized via statistical designSignificant positive influence
GlycerolVariesOptimized via statistical designSignificant positive influence
FeSO₄·7H₂OVariesOptimized via statistical designSignificant positive influence
Data synthesized from a study that reported a 93% increase in final vitamin concentration compared to the original medium using a two-step statistical experimental design.[14]

Table 2: Effect of Supplements on this compound Production by Bacillus megaterium

SupplementConcentrationFold Increase in B12 Yield
δ-aminolevulinic acid (ALA)100 mg/L> 21-fold
5,6-dimethylbenzimidazole (DMB)100 mg/L> 8-fold
CoCl₂, ALA, DMB + Three-stage fermentationVaries> 170-fold
Data extracted from a study on the development of a two-step cultivation strategy for B. megaterium.[8]

Experimental Protocols

Protocol 1: Three-Stage Fermentation for Enhanced B12 Production in Bacillus megaterium

This protocol is adapted from a study that significantly enhanced B12 production by dividing the fermentation process into three distinct stages.[8]

1. Inoculum Preparation: a. Prepare a suitable inoculum medium (e.g., modified Terrific Broth). b. Inoculate the medium with a single colony of B. megaterium. c. Incubate aerobically at 37°C with shaking (e.g., 200 rpm) until the culture reaches the mid-logarithmic phase.

2. Fermentation - Stage 1 (Aerobic Growth): a. Inoculate the main production medium in a shake flask with the prepared inoculum. b. Incubate under aerobic conditions at 37°C with vigorous shaking (e.g., 200 rpm) to maximize biomass accumulation. The duration of this stage should be optimized for the specific strain.

3. Fermentation - Stage 2 (Anaerobic B12 Precursor Production): a. Transfer the culture to an anaerobic environment (e.g., an anaerobic incubator or by sparging with an inert gas). b. Incubate at 37°C without shaking. During this stage, the bacteria will produce the precursors for this compound.

4. Fermentation - Stage 3 (Aerobic B12 Formation): a. Return the culture to aerobic conditions by resuming shaking (e.g., 200 rpm). b. At the beginning of this stage, supplement the medium with 5,6-dimethylbenzimidazole (DMB) to a final concentration of 100 mg/L. This step facilitates the conversion of the precursor to the final this compound molecule. c. Continue incubation for a predetermined period to allow for the completion of B12 synthesis.

5. This compound Extraction and Analysis: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., using lysozyme). c. Quantify the this compound concentration in the cell extract using methods like HPLC.[8]

Visualizations

Experimental_Workflow_B12_Production cluster_prep Preparation cluster_fermentation Three-Stage Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Stage1 Stage 1: Aerobic Growth (Biomass Accumulation) Inoculum->Stage1 Media Media Formulation (+ Basal Nutrients, CoCl2, ALA) Media->Stage1 Stage2 Stage 2: Anaerobic Incubation (Precursor Synthesis) Stage1->Stage2 DMB Add DMB Stage2->DMB Stage3 Stage 3: Aerobic Incubation (B12 Formation) Harvest Cell Harvesting Stage3->Harvest Extract B12 Extraction Harvest->Extract Quantify Quantification (HPLC) Extract->Quantify DMB->Stage3 Troubleshooting_Logic_Poor_Growth cluster_checks Initial Checks cluster_solutions Potential Solutions Start Poor or No Growth Observed CheckB12 Check B12 Concentration & Form Start->CheckB12 CheckConditions Verify pH & Temperature Start->CheckConditions CheckAsepsis Review Aseptic Technique Start->CheckAsepsis OptimizeB12 Optimize B12 Supplementation CheckB12->OptimizeB12 AdjustConditions Adjust Culture Conditions CheckConditions->AdjustConditions TestContamination Test for Contaminants (e.g., Mycoplasma) CheckAsepsis->TestContamination

References

Addressing the limitations of serum B12 as a deficiency marker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for assessing vitamin B12 status, focusing on the limitations of serum B12 and the application of advanced biomarkers.

Frequently Asked Questions (FAQs)

Q1: Why is serum B12 considered an unreliable marker for diagnosing this compound deficiency?

While widely used, total serum this compound measurement has significant limitations. A large portion, approximately 80%, of circulating B12 is bound to haptocorrin and is not biologically active or available for cellular uptake.[1][2][3] This means that total serum B12 levels may not accurately reflect the metabolically active this compound status within the cells.[1][4] Consequently, a patient can have a normal or even high serum B12 level while experiencing a functional B12 deficiency at the cellular level, a condition sometimes referred to as "paradoxical this compound deficiency."[4][5] Studies have shown that the sensitivity of serum B12 testing can be low, potentially missing a significant number of deficient individuals.

Q2: What are the primary alternative biomarkers for assessing this compound status?

The primary alternative and more functionally relevant biomarkers for this compound status are:

  • Holotranscobalamin (holoTC): This is the biologically active fraction of this compound that is bound to the transport protein transcobalamin.[6][7] It represents the portion of B12 that can be taken up by cells and is considered a more sensitive and earlier marker of B12 deficiency than total serum B12.[3][6][8]

  • Methylmalonic Acid (MMA): MMA is a specific functional marker of this compound deficiency.[9][10] this compound is an essential cofactor for the conversion of methylmalonyl-CoA to succinyl-CoA. In a B12 deficient state, this conversion is impaired, leading to an accumulation of MMA in the blood and urine.[4]

  • Homocysteine (tHcy): Total homocysteine is another functional marker that can be elevated in this compound deficiency. This compound is a cofactor for the conversion of homocysteine to methionine.[11][12] However, homocysteine is less specific than MMA, as its levels can also be elevated due to folate or vitamin B6 deficiency, as well as renal impairment.[3][11]

Q3: My experiment shows a normal serum B12 level, but the functional biomarkers (MMA/holoTC) indicate a deficiency. How should I interpret these results?

This is a common scenario that highlights the limitations of relying solely on serum B12. A normal serum B12 with elevated MMA and/or low holoTC strongly suggests a functional this compound deficiency. This means that while the total amount of B12 in the blood may be within the reference range, the body's cells are not receiving an adequate supply of the active form of the vitamin, leading to metabolic disturbances. It is recommended to trust the functional biomarker results in this case, as they provide a more accurate picture of the true B12 status at the cellular level.[4]

Q4: Can renal function affect the results of B12 biomarker testing?

Yes, renal function can significantly impact the levels of certain B12 biomarkers. Methylmalonic acid (MMA) is excreted by the kidneys, so in patients with renal insufficiency, MMA levels can be falsely elevated, not due to B12 deficiency but due to reduced clearance.[4][13] Homocysteine levels are also known to increase with impaired kidney function.[11] Therefore, it is crucial to consider the patient's renal function when interpreting MMA and homocysteine results. Holotranscobalamin levels are generally considered to be less affected by renal function.

Q5: What factors other than diet and renal function can influence B12 biomarker levels?

Several factors can affect B12 biomarker levels, including:

  • Medications: Certain drugs, such as metformin and proton pump inhibitors, can interfere with this compound absorption.[3][4][12]

  • Gastrointestinal conditions: Disorders like pernicious anemia, atrophic gastritis, and inflammatory bowel disease can impair B12 absorption.[11][12]

  • Pregnancy: During pregnancy, total serum B12 and haptocorrin levels may decrease, while holoTC is considered more stable.[3][9]

  • Genetic factors: Inborn errors of B12 metabolism can lead to functional deficiencies despite normal serum levels.[4]

  • Age: The prevalence of B12 deficiency increases with age, often due to decreased gastric acid production and a higher incidence of atrophic gastritis.[11][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Discordant Serum B12 and Functional Biomarker Results - High proportion of biologically inactive B12 bound to haptocorrin.- Early stage of deficiency where total serum B12 has not yet declined.[2]- Presence of B12 analogues interfering with the assay.- Prioritize the results of functional biomarkers (MMA, holoTC) for diagnosis.- Consider a combination of tests for a comprehensive assessment.[6]
Elevated MMA with Normal Serum B12 and HoloTC - Renal insufficiency leading to reduced MMA clearance.[4]- Assess the patient's renal function (e.g., serum creatinine, eGFR).- Interpret MMA results in the context of renal function.
Elevated Homocysteine with Normal B12, HoloTC, and MMA - Folate deficiency.- Vitamin B6 deficiency.- Genetic defects in homocysteine metabolism.[3]- Measure serum or red blood cell folate and plasma vitamin B6 levels.- Consider genetic testing if other causes are ruled out.
Low HoloTC with Normal Serum B12 and MMA - Early indicator of negative B12 balance before metabolic changes occur.[6]- Monitor the patient and consider re-testing in a few months.- Evaluate for risk factors for B12 deficiency.
Unexpectedly High Serum B12 Levels - Liver disease.- Myeloproliferative disorders.- High intake of B12 supplements.[6]- Investigate for underlying medical conditions.- Review the patient's supplement intake history.

Quantitative Data Summary

The following tables provide a summary of the diagnostic performance and reference ranges for key this compound biomarkers. Note that reference ranges may vary slightly between laboratories.

Table 1: Comparison of Diagnostic Accuracy of this compound Biomarkers

BiomarkerSensitivitySpecificityNotes
Serum this compound 13% - 75%45% - 100%Highly variable depending on the cutoff and reference standard used.[14]
Holotranscobalamin (holoTC) ~87%-Considered a more sensitive marker for early deficiency.[15]
Methylmalonic Acid (MMA) ~83%-Highly specific for B12 deficiency in the absence of renal impairment.[15]
Homocysteine (tHcy) ~64%-Sensitive but not specific, as it can be elevated by other factors.[11][15]

Table 2: Typical Reference Ranges for this compound Biomarkers

BiomarkerConventional Reference RangeOptimal/Functional Range
Serum this compound 180 - 914 ng/L (133 - 675 pmol/L)[16]>400 pg/mL (>295 pmol/L)[5]
Holotranscobalamin (holoTC) 25.1 - 165.0 pmol/L[6]54.0 - 165.0 pmol/L[6]
Methylmalonic Acid (MMA) < 370 nmol/L< 271 nmol/L[6]
Homocysteine (tHcy) < 15 µmol/L[11]5 - 10 µmol/L

Experimental Protocols

Protocol 1: Measurement of Serum Methylmalonic Acid (MMA) by LC-MS/MS

This protocol is a generalized procedure based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

1. Sample Preparation (Protein Precipitation and Derivatization)

  • Aliquot 100 µL of serum, calibrators, or quality control samples into a microcentrifuge tube.[17]

  • Add 300 µL of a precipitation solution (e.g., 0.5% formic acid in methanol) containing a deuterated internal standard (MMA-d3).[17][18]

  • Vortex the mixture for 10 seconds and then centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[17]

  • Transfer the supernatant to a clean tube or a filter vial.[17]

  • For methods requiring derivatization, the extracted MMA is converted to a more volatile ester (e.g., dibutyl ester) by adding butanol and an acid catalyst, followed by heating. The sample is then dried and reconstituted in the mobile phase.[10][19]

2. LC-MS/MS Analysis

  • Inject the prepared sample into the LC-MS/MS system.

  • Chromatographic separation is typically achieved on a C18 reversed-phase column with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).[17][18] The chromatography must be optimized to separate MMA from its isobaric isomer, succinic acid.

  • The mass spectrometer is operated in negative or positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions for both MMA and the internal standard.

3. Data Analysis

  • Quantify the MMA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of MMA.

Protocol 2: Measurement of Serum Holotranscobalamin (holoTC) by ELISA

This protocol is a generalized procedure for a competitive enzyme-linked immunosorbent assay (ELISA).

1. Sample Pre-treatment

  • Prepare patient serum samples by adding an equal volume of a pre-treatment solution provided with the ELISA kit. This step helps to release B12 from its binding proteins.[1][20]

2. ELISA Procedure

  • Pipette 100 µL of calibrators, controls, and pre-treated patient samples in duplicate into the wells of a microtiter plate pre-coated with an anti-holotranscobalamin antibody.[1][20]

  • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.[1][20]

  • Decant the contents of the wells and blot the plate dry. Do not wash at this stage.[1][20]

  • Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-holoTC) to each well.[1][20]

  • Incubate for a specified time (e.g., 35 minutes) at room temperature.[1][20]

  • Wash the wells multiple times (e.g., 5 times) with the provided wash buffer to remove unbound reagents.[20]

  • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) in the dark to allow for color development.[20]

  • Stop the reaction by adding 100 µL of stop solution to each well.[20]

3. Data Analysis

  • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of holoTC in the samples by comparing their absorbance values to the standard curve generated from the calibrators.

Visualizations

VitaminB12_Metabolism DietaryB12 Dietary B12 (bound to protein) Stomach Stomach DietaryB12->Stomach FreeB12 Free B12 Stomach->FreeB12 Pepsin, HCl IF Intrinsic Factor Stomach->IF B12_IF B12-IF Complex FreeB12->B12_IF IF->B12_IF Ileum Ileum B12_IF->Ileum Absorption Bloodstream Bloodstream Ileum->Bloodstream HoloTC Holotranscobalamin (Active B12) Bloodstream->HoloTC HaptoB12 Haptocorrin-B12 (Inactive) Bloodstream->HaptoB12 Cells Body Cells HoloTC->Cells Cellular Uptake MethionineSynthase Methionine Synthase HoloTC->MethionineSynthase MMACoAMutase Methylmalonyl-CoA Mutase HoloTC->MMACoAMutase Methionine Methionine MethionineSynthase->Methionine Homocysteine Homocysteine Homocysteine->MethionineSynthase SuccinylCoA Succinyl-CoA MMACoAMutase->SuccinylCoA MMACoA Methylmalonyl-CoA MMACoA->MMACoAMutase MMA Methylmalonic Acid (MMA) MMACoA->MMA Deficiency leads to accumulation

Caption: this compound absorption and metabolic pathways.

B12_Diagnostic_Workflow Start Clinical Suspicion of B12 Deficiency MeasureB12 Measure Total Serum B12 Start->MeasureB12 B12_Result Serum B12 Level? MeasureB12->B12_Result LowB12 < 150 pg/mL B12_Result->LowB12 Low BorderlineB12 150-400 pg/mL B12_Result->BorderlineB12 Borderline NormalB12 > 400 pg/mL B12_Result->NormalB12 Normal DeficiencyConfirmed B12 Deficiency Confirmed LowB12->DeficiencyConfirmed MeasureFunctional Measure Functional Markers (MMA and/or HoloTC) BorderlineB12->MeasureFunctional DeficiencyUnlikely B12 Deficiency Unlikely NormalB12->DeficiencyUnlikely FunctionalResult Functional Markers? MeasureFunctional->FunctionalResult AbnormalFunctional Abnormal (High MMA or Low HoloTC) FunctionalResult->AbnormalFunctional Abnormal NormalFunctional Normal FunctionalResult->NormalFunctional Normal AbnormalFunctional->DeficiencyConfirmed NormalFunctional->DeficiencyUnlikely

Caption: Diagnostic workflow for this compound deficiency.

References

Strategies to prevent the degradation of cobalamins during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of cobalamins during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause cobalamin degradation?

A1: Cobalamins are sensitive to several factors that can lead to their degradation. The most significant factors include exposure to light (photodegradation), temperature fluctuations, and suboptimal pH levels.[1][2][3] Additionally, interactions with other substances, such as other vitamins (e.g., ascorbic acid, thiamine, riboflavin), reducing agents, and certain excipients, can accelerate degradation.[1][2][4][5][6]

Q2: What is the optimal pH range for storing cobalamin solutions?

A2: The optimal pH for cyanocobalamin stability is generally between 4.0 and 6.5.[1][7] Stability decreases significantly in alkaline and strongly acidic conditions. For mixed parenteral formulations of vitamin B12 with other B vitamins, a pH of 5.8 has been identified as optimal.[1]

Q3: Are there differences in stability among various forms of cobalamin?

A3: Yes, different forms of cobalamin (vitamers) exhibit varying stability. Cyanocobalamin is generally the most stable form, which is why it is commonly used for fortification and in supplements.[3][8] Hydroxocobalamin and methylcobalamin are known to be more susceptible to degradation, particularly from light exposure.[9][10][11] For instance, one study showed that under fluorescent light, the potency of a methylcobalamin solution dropped by 44.1% in just 5 minutes.[9]

Q4: What are the recommended storage temperatures for cobalamins?

A4: For standard this compound supplements, storage at a controlled room temperature of 15-30°C (58-86°F) is recommended.[12] For long-term storage of serum samples containing this compound, -70°C has been shown to be effective for maintaining concentration for at least a year.[13][14] While refrigeration (2-8°C) is suitable for short-term storage of some preparations, it is essential to follow the manufacturer's specific instructions.[1][12]

Q5: How does light exposure affect cobalamin stability?

A5: Light, particularly UV and fluorescent light, is highly detrimental to cobalamins, causing photodegradation.[15][16] This process can involve the breaking of the cobalt-carbon bond and the formation of free radicals, leading to a loss of potency and changes in the molecular structure.[15] Methylcobalamin is exceptionally sensitive to light.[9][17][18] To mitigate this, cobalamin solutions should always be protected from light, for example, by using amber vials or other light-protective packaging.[9][19]

Q6: Can other vitamins in a multi-vitamin formulation affect cobalamin stability?

A6: Yes, other vitamins, particularly ascorbic acid (Vitamin C), thiamine (Vitamin B1), and riboflavin (Vitamin B2), can negatively impact cobalamin stability.[1][4] Ascorbic acid can cause significant degradation, with the effect being more pronounced at higher temperatures and with light exposure.[2][5][6] Thiamine and nicotinamide have also been shown to contribute to the breakdown of this compound in solution.[20][21][22]

Troubleshooting Guide

Problem 1: Rapid loss of cobalamin potency in a liquid formulation.

Possible Cause Troubleshooting Step
Photodegradation Ensure the formulation is stored in light-protective containers (e.g., amber vials) and shielded from direct light sources, including ambient laboratory light.[9][19] For highly sensitive forms like methylcobalamin, consider working under red light.[9]
Suboptimal pH Measure the pH of the formulation. Adjust the pH to the optimal range of 4.0-6.5 for cyanocobalamin using appropriate buffers, such as phosphate or acetate buffers.[1][7]
Incompatible Excipients Review the formulation for the presence of reducing agents (e.g., ascorbic acid, reducing sugars) or other B vitamins that are known to degrade cobalamins.[6] Consider reformulation with compatible excipients.
Elevated Temperature Store the formulation at the recommended temperature. For multi-vitamin preparations, refrigeration may be necessary.[1] Avoid repeated freeze-thaw cycles.

Problem 2: Inconsistent results in cobalamin stability studies.

Possible Cause Troubleshooting Step
Analytical Method Variability Validate the analytical method (e.g., HPLC, UV-Vis) for specificity, linearity, accuracy, and precision. Ensure consistent sample preparation and handling.
Sample Handling Minimize the exposure of samples to light during preparation and analysis. Use amber glassware and protect samples from ambient light.[9][23]
Degradation During Analysis If using HPLC, ensure the mobile phase is compatible and does not induce on-column degradation. Check for the appearance of new degradation peaks in the chromatogram.

Quantitative Data on Cobalamin Degradation

Table 1: Effect of Other Vitamins on Cyanocobalamin Stability

Condition Degradation (%) Time Reference
In multi-ingredient (B1 + B6 + B12) parenteral preparations28% to 37%12 months[24]
With ascorbic acid (in the dark)up to 65%24 hours[6]
With thiamine and niacin (pH 4-4.5)Progressive deteriorationNot specified[21]

Table 2: Stability of Methylcobalamin Under Light Exposure

Light Source Exposure Time Potency Loss (%) Reference
Fluorescent Lab Lighting5 minutes44.1%[9]
Fluorescent Lab Lighting10 minutes67.7%[9]
Fluorescent Lab Lighting15 minutes83.3%[9]

Table 3: Comparative Stability of Cobalamin Vitamers at Different pH Levels (Room Temperature)

Vitamer pH Degradation (%) Time Reference
Methylcobalamin3.079%24 hours[10][11]
Hydroxocobalamin3.020%24 hours[11]
Cyanocobalamin3.016%24 hours[11]
Methylcobalamin9.064%24 hours[11]
Hydroxocobalamin9.024%24 hours[11]
Cyanocobalamin9.015%24 hours[11]

Experimental Protocols

Protocol 1: Stability Assessment of Cobalamins using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general stability-indicating HPLC method for the determination of cobalamins.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[25][26]

  • Reagents:

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate.

    • Orthophosphoric acid.

    • Water (HPLC grade).

  • Chromatographic Conditions (Example for Methylcobalamin): [25]

    • Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile (55:35:10, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a stock solution of the cobalamin standard in the mobile phase.

    • Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 2-160 µg/mL for methylcobalamin).[25]

    • Prepare samples for analysis by diluting them to fall within the calibration range.

    • Filter all solutions through a 0.45 µm membrane filter before injection.

    • Inject the standards and samples into the HPLC system.

    • Identify and quantify the cobalamin peak based on its retention time and peak area compared to the standards.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Spectrophotometric Analysis of Cyanocobalamin and Hydroxocobalamin

This protocol describes a two-component spectrophotometric method for the simultaneous determination of cyanocobalamin and its degradation product, hydroxocobalamin.[4][24]

  • Instrumentation:

    • UV-Visible Spectrophotometer.

    • 10 mm quartz cuvettes.

  • Reagents:

    • Acetate buffer (pH 4.0).

  • Procedure:

    • Prepare solutions of pure cyanocobalamin and hydroxocobalamin in acetate buffer to determine their absorptivity values at 525 nm and 550 nm.

    • Prepare the sample solution containing a mixture of cyanocobalamin and hydroxocobalamin, diluted with acetate buffer to an appropriate concentration.

    • Measure the absorbance of the sample solution at 525 nm and 550 nm.

    • Calculate the concentrations of cyanocobalamin and hydroxocobalamin in the sample using simultaneous equations (Vierordt's method) based on the known absorptivity values of the pure compounds at the two wavelengths.

Visualizations

Cobalamin_Degradation_Pathways Cobalamin Cobalamin (e.g., Cyanocobalamin, Methylcobalamin) Hydroxocobalamin Hydroxocobalamin Cobalamin->Hydroxocobalamin e.g., photolysis of methylcobalamin Ring_Cleavage Corrin Ring Cleavage Products (Inactive) Cobalamin->Ring_Cleavage direct oxidation Degradation_Factors Degradation Factors Degradation_Factors->Cobalamin induce Photolysis Light (UV, Fluorescent) Photolysis->Degradation_Factors Hydrolysis pH (Acidic/Alkaline) Hydrolysis->Degradation_Factors Oxidation_Reduction Other Vitamins (e.g., Ascorbic Acid) Reducing Agents Oxidation_Reduction->Degradation_Factors Thermal_Stress Heat Thermal_Stress->Degradation_Factors Degradation_Products Degradation Products Loss_of_Potency Loss of Potency Degradation_Products->Loss_of_Potency Hydroxocobalamin->Degradation_Products Hydroxocobalamin->Ring_Cleavage further degradation Ring_Cleavage->Degradation_Products

Caption: Key degradation pathways of cobalamins.

Troubleshooting_Workflow Start Start: Cobalamin Degradation Observed Check_Light Is the sample protected from light? Start->Check_Light Protect_Light Action: Use amber vials and minimize light exposure. Check_Light->Protect_Light No Check_pH Is the pH within the optimal range (4-6.5)? Check_Light->Check_pH Yes Protect_Light->Check_pH Adjust_pH Action: Adjust pH using a suitable buffer. Check_pH->Adjust_pH No Check_Temp Is the storage temperature appropriate? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Action: Store at recommended temperature (e.g., room temp or refrigerated). Check_Temp->Adjust_Temp No Check_Formulation Are there incompatible substances present? Check_Temp->Check_Formulation Yes Adjust_Temp->Check_Formulation Reformulate Action: Consider reformulation with compatible excipients. Check_Formulation->Reformulate Yes Stable Cobalamin is Stable Check_Formulation->Stable No Reformulate->Stable

Caption: Troubleshooting workflow for cobalamin degradation.

References

Optimizing conditions for enzymatic assays involving B12-dependent enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with B12-dependent enzyme assays.

Troubleshooting Guide

This section addresses common problems encountered during the setup and execution of enzymatic assays involving B12-dependent enzymes.

Question: Why am I observing low or no enzyme activity?

Answer: Low or no activity in B12-dependent enzyme assays can stem from several factors, ranging from cofactor instability to improper assay conditions. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Low/No Enzyme Activity

start Start: Low/No Enzyme Activity check_b12 1. Verify B12 Cofactor Integrity start->check_b12 b12_ok Is the B12 cofactor light-sensitive and handled properly (e.g., in the dark)? check_b12->b12_ok b12_bad Action: Prepare fresh cofactor. Work under red light or in the dark. b12_ok->b12_bad No check_enzyme 2. Assess Enzyme Integrity & Concentration b12_ok->check_enzyme Yes b12_bad->check_b12 enzyme_ok Was the enzyme stored correctly (-80°C) and is the concentration verified (e.g., Bradford)? check_enzyme->enzyme_ok enzyme_bad Action: Verify storage conditions. Measure protein concentration. enzyme_ok->enzyme_bad No check_reducing 3. Confirm Reducing Environment enzyme_ok->check_reducing Yes enzyme_bad->check_enzyme reducing_ok Is a reducing agent (e.g., DTT) present to maintain the active Co(I) state of the cobalamin? check_reducing->reducing_ok reducing_bad Action: Add fresh DTT or other reducing agent to the assay buffer. reducing_ok->reducing_bad No check_conditions 4. Optimize Assay Buffer Conditions reducing_ok->check_conditions Yes reducing_bad->check_reducing conditions_ok Are pH, temperature, and ionic strength optimal for your specific enzyme? check_conditions->conditions_ok conditions_bad Action: Perform pH and temperature optimization experiments. conditions_ok->conditions_bad No check_substrate 5. Validate Substrate conditions_ok->check_substrate Yes conditions_bad->check_conditions substrate_ok Is the substrate concentration appropriate (e.g., near Km)? Is the substrate stable? check_substrate->substrate_ok substrate_bad Action: Check substrate purity/stability. Perform a substrate titration curve. substrate_ok->substrate_bad No end Problem Resolved substrate_ok->end Yes substrate_bad->check_substrate

Caption: Troubleshooting workflow for low or no enzyme activity.

Question: My assay results are not reproducible. What are the common causes of high variability?

Answer: High variability in enzymatic assays can be frustrating. The following points outline the most common sources of irreproducibility with B12-dependent enzymes.

  • Inconsistent Cofactor Preparation: Vitamin B12 derivatives, particularly adenosylcobalamin (AdoCbl) and methylcobalamin (MeCbl), are light-sensitive. Exposure to light can cause photolysis, leading to the inactive Co(III) form. Always prepare and handle B12 cofactors in the dark or under dim red light.

  • Oxidation of the Cobalamin Cofactor: The active form of the B12 cofactor in many enzymes is the Co(I) state, which is extremely sensitive to oxidation. Ensure your assay buffer is thoroughly deoxygenated and contains a sufficient concentration of a reducing agent like DTT or TCEP.

  • Pipetting Errors: Given the often low concentrations of enzyme and cofactor, small pipetting inaccuracies can lead to large variations in results. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Temperature Fluctuations: Enzyme kinetics are highly dependent on temperature. Use a temperature-controlled spectrophotometer or water bath to ensure a consistent assay temperature.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for B12-dependent enzymes and their cofactors?

A1:

  • Enzymes: Store purified B12-dependent enzymes at -80°C in a buffer containing a cryoprotectant like glycerol (20-50%). Avoid repeated freeze-thaw cycles.

  • Cofactors (AdoCbl, MeCbl): Store as solids or concentrated stock solutions at -20°C or -80°C, protected from light. Wrap tubes in aluminum foil.

Q2: How do I determine the optimal pH and temperature for my B12-dependent enzyme assay?

A2: You will need to perform optimization experiments. A common approach is to use a matrix of conditions.

Table 1: Example pH and Temperature Optimization Parameters

ParameterRange to TestBuffer System Examples
pH 6.0 - 9.0 (in 0.5 unit increments)MES (pH 6.0-6.5), Phosphate (pH 6.5-7.5), Tris-HCl (pH 7.5-8.5), CHES (pH 8.5-9.0)
Temperature 20°C - 45°C (in 5°C increments)Use a temperature-controlled cuvette holder or water bath.

Measure the initial reaction velocity at each condition to determine the optimum.

Q3: What concentration of reducing agent should I use?

A3: The concentration of the reducing agent is critical. Dithiothreitol (DTT) is commonly used.

Table 2: Recommended Concentrations for Assay Components

ComponentTypical Concentration RangeNotes
Dithiothreitol (DTT)1 - 10 mMPrepare fresh daily. Higher concentrations may be needed for highly oxygen-sensitive enzymes.
B12 Cofactor0.1 - 20 µMShould be determined empirically. Often used in excess relative to the enzyme.
Substrate0.1x - 10x KmA substrate titration curve is necessary to determine the Km.
Enzyme10 - 200 nMDepends on the specific activity of the enzyme. Should be in the linear range of the assay.

Experimental Protocols

Protocol 1: Determining Enzyme Concentration using the Bradford Assay

  • Prepare a standard curve: Use a stock solution of Bovine Serum Albumin (BSA) at 2 mg/mL. Prepare a series of dilutions ranging from 0.1 to 1.0 mg/mL.

  • Prepare samples: Dilute your purified enzyme sample to fall within the range of the standard curve.

  • Assay:

    • Add 5 µL of each standard and unknown sample to separate wells of a 96-well plate.

    • Add 250 µL of Bradford reagent to each well.

    • Incubate at room temperature for 5 minutes.

    • Measure the absorbance at 595 nm using a plate reader.

  • Analysis: Plot the absorbance of the BSA standards versus their concentration. Use the equation of the resulting line to calculate the concentration of your enzyme sample.

Protocol 2: A General Spectrophotometric Assay for a B12-Dependent Enzyme

This protocol describes a continuous assay monitoring the change in absorbance of a substrate or product over time.

  • Prepare the Assay Buffer: A typical buffer might be 50 mM Potassium Phosphate pH 7.5, 100 mM NaCl, and 5 mM DTT. Deoxygenate the buffer by bubbling with argon or nitrogen gas for at least 30 minutes.

  • Set up the Reaction Mixture: In a quartz cuvette, protected from light, combine the following (example volumes):

    • Assay Buffer (to a final volume of 1 mL)

    • B12 Cofactor (e.g., 10 µL of a 100x stock)

    • Substrate (e.g., 20 µL of a 50x stock)

  • Equilibrate: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes in a temperature-controlled spectrophotometer.

  • Initiate the Reaction: Add the enzyme to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the initial velocity (rate of change in absorbance per minute) from the linear portion of the reaction progress curve.

Signaling Pathway Visualization

cluster_EnzymeCycle Generic B12-Dependent Enzyme Catalytic Cycle E_CoIII E-Cbl(III) (Inactive) E_CoII E-Cbl(II) E_CoIII->E_CoII 1e- reduction (Flavoprotein) E_CoI E-Cbl(I) (Supernucleophilic) E_CoII->E_CoI 1e- reduction (Flavoprotein) Substrate_Radical Substrate Radical E_CoII->Substrate_Radical Homolytic Cleavage of Co-C bond E_CoI->E_CoII Alkylation with R-group Substrate Substrate Substrate->Substrate_Radical H-atom abstraction Product Product Alkyl_R Alkyl Group (R) (from AdoCbl or MeCbl) Product_Radical Product Radical Substrate_Radical->Product_Radical Rearrangement Product_Radical->E_CoII Product_Radical->Product H-atom donation

Caption: Generalized catalytic cycle for a B12-dependent enzyme.

Method refinement for distinguishing between B12 analogs in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the distinction of B12 analogs in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating and quantifying different vitamin B12 analogs?

A1: The most prevalent and robust methods involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] Ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) are used for separation, followed by mass spectrometry for detection and quantification.[1][5][6] These techniques offer high sensitivity and selectivity, which is crucial for distinguishing structurally similar B12 analogs (vitamers) such as cyanocobalamin (CNCbl), hydroxocobalamin (OHCbl), methylcobalamin (MeCbl), and adenosylcobalamin (AdoCbl).[4][7] Spectroscopic methods, including UV-Vis, fluorescence, and Raman spectroscopy, can also be employed for identification.[8][9][10]

Q2: Why is it challenging to analyze B12 analogs in complex matrices like food or biological samples?

A2: The analysis of B12 analogs in complex samples presents several challenges:

  • Low Concentrations: this compound is often present at very low levels (ng/g), requiring highly sensitive analytical methods.[1][2]

  • Matrix Complexity: The sample matrix can contain interfering substances that complicate extraction and analysis.[1][2][7]

  • Analyte Instability: Some B12 analogs are sensitive to light and heat, which can lead to degradation during sample preparation.[2][4]

  • Protein Binding: In biological samples, B12 is bound to proteins, necessitating an extraction step to release it.[2]

  • Presence of Inactive Analogs: Samples may contain inactive B12 analogs (e.g., pseudo-B12) that can interfere with assays that are not sufficiently specific.[4][11]

Q3: Is it possible to distinguish between active B12 and inactive analogs?

A3: Yes, modern analytical techniques can differentiate between active and inactive B12 analogs. LC-MS/MS methods are particularly effective because they can be configured to detect specific ion fragments unique to the active forms of B12.[4] Some older methods, like microbiological assays, may not be able to distinguish between them.[12]

Q4: What is the purpose of converting all cobalamins to cyanocobalamin (CNCbl) before analysis?

A4: Converting all B12 analogs to the more stable cyanocobalamin form is a common strategy to simplify analysis and improve stability, especially when the goal is to measure total this compound content.[1][2] This process involves treating the sample with cyanide. However, this approach does not allow for the quantification of individual, naturally occurring analogs.[4]

Troubleshooting Guides

HPLC/UPLC-MS/MS Methods
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape / Tailing - Inappropriate mobile phase pH.- Optimize the mobile phase pH. A pH of 6.0 has been shown to produce optimal peak symmetry for some cobalamins.[13]
- Column contamination or degradation.- Flush the column with a strong solvent. If the problem persists, replace the column.
- Secondary interactions with the stationary phase.- Try a different column chemistry, such as a C18 or a reversed-phase amide column.[5][13]
Low Sensitivity / Poor Signal - Inefficient ionization in the mass spectrometer.- Optimize MS parameters such as cone voltage and desolvation temperature.
- Matrix effects suppressing the analyte signal.- Improve sample cleanup using solid-phase extraction (SPE).[1][2]
- Analyte degradation during sample preparation.- Protect samples from light and heat.[4]
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Ensure proper mixing and degassing of the mobile phase.[14]
- Column temperature variations.- Use a column oven to maintain a stable temperature.[15]
- Pump malfunction or leaks.- Check the pump for leaks and ensure it is delivering a consistent flow rate.[14]
Co-elution of Analogs - Insufficient chromatographic resolution.- Optimize the gradient elution profile (e.g., the ratio of aqueous to organic solvent over time).[16]
- Incorrect column selection.- Test different stationary phases (e.g., C18, RP-amide) to achieve better separation.[5][13]

Experimental Protocols

Protocol 1: UHPLC-MS/MS for Quantification of B12 Analogs in Dairy Products

This protocol is adapted from a method for analyzing cobalamin in ripened cheese.[1][2]

1. Sample Preparation and Extraction:

  • Homogenize the sample.
  • To convert all B12 forms to cyanocobalamin for total B12 measurement, treat the sample with a cyanide solution.
  • Perform solid-phase extraction (SPE) for cleanup and pre-concentration of the analyte.

2. UHPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used.[5]
  • Mobile Phase: A gradient of water with 0.3% formic acid (A) and acetonitrile with 0.3% formic acid (B) can be effective.[2]
  • Flow Rate: Typically around 0.3-0.4 mL/min.
  • Injection Volume: 5-10 µL.[6][15]

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) for specific transitions of the B12 analogs. For cyanocobalamin, a common transition is 678.43 > 147.15.[2]

Protocol 2: Spectroscopic Analysis of B12 Derivatives

This protocol provides a general workflow for using spectroscopic methods.

1. Sample Preparation:

  • Dissolve the purified B12 analog in a suitable solvent.
  • Ensure the concentration is within the linear range of the spectrophotometer.

2. UV-Vis Spectroscopy:

  • Acquire the absorption spectrum, typically between 200-700 nm. Different B12 analogs will have distinct absorption maxima.

3. Fluorescence Spectroscopy:

  • Determine the optimal excitation wavelength from the absorption spectrum.
  • Acquire the emission spectrum.

4. Raman Spectroscopy:

  • The unique cobalt-corrin ring structure of this compound provides a distinct Raman signature, allowing for direct molecular identification.[10]
  • Acquire the Raman spectrum using an appropriate laser excitation wavelength.

Data Presentation

Table 1: UHPLC-MS/MS Parameters for B12 Analog Analysis

Parameter Setting Reference
Column Waters Atlantis C18
Mobile Phase A 20 mM Ammonium Formate in Water[15]
Mobile Phase B Acetonitrile[15]
Flow Rate 0.2 mL/min[15]
Column Temperature 35 °C[15]
Injection Volume 10 µL[15]
Ionization ESI Positive[2]
Detection Multiple Reaction Monitoring (MRM)[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for B12 Analogs

Method Analyte LOD LOQ Reference
LC-MS/MSCyanocobalamin0.03 µg/L0.1 µg/L[12]
LC-MS/MSAdoCbl, MeCbl, OHCbl~0.01 ng/mL-[4]
UV-Vis SpectrophotometryMethylcobalamin250 µg/L833 µg/L[17]
UV-Vis SpectrophotometryCyanocobalamin100 µg/L333 µg/L[17]

Visualizations

Experimental_Workflow_B12_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Complex Mixture (e.g., Food, Serum) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., with cyanide for total B12) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LC UHPLC/HPLC Separation Cleanup->LC Inject Purified Extract MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification of Analogs MS->Quantification Generate Mass Spectra Reporting Reporting Results Quantification->Reporting Troubleshooting_Logic Start Problem Encountered (e.g., Poor Peak Shape) Check_Mobile_Phase Is Mobile Phase pH Optimized? Start->Check_Mobile_Phase Optimize_pH Adjust Mobile Phase pH Check_Mobile_Phase->Optimize_pH No Check_Column Is Column Contaminated? Check_Mobile_Phase->Check_Column Yes Optimize_pH->Check_Column Flush_Column Flush or Replace Column Check_Column->Flush_Column Yes Check_Method Is Gradient Profile Optimal? Check_Column->Check_Method No Flush_Column->Check_Method Optimize_Gradient Modify Gradient Elution Check_Method->Optimize_Gradient No Resolved Problem Resolved Check_Method->Resolved Yes Optimize_Gradient->Resolved

References

Validation & Comparative

The Gold Standard Debate: Validating Methylmalonic Acid as a Functional Biomarker for Vitamin B12 Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Accurate assessment of Vitamin B12 status is critical in research and clinical settings, as deficiency can lead to severe neurological and hematological disorders. While serum this compound is a common initial screening tool, its limitations in reflecting functional B12 status at the tissue level have led to the investigation of metabolic biomarkers. Among these, methylmalonic acid (MMA) has emerged as a highly sensitive and specific indicator of this compound deficiency. This guide provides a comprehensive comparison of MMA with other biomarkers, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in its validation and application.

Biomarker Performance: A Quantitative Comparison

The clinical utility of a biomarker is determined by its sensitivity, specificity, and predictive value. The following table summarizes the performance of MMA in comparison to other common biomarkers for this compound deficiency.

BiomarkerSensitivitySpecificityKey AdvantagesKey Limitations
Methylmalonic Acid (MMA) High (up to 98.4%)[1][2]High (more specific than homocysteine)[3][4]Reflects metabolic B12 deficiency at the tissue level.Can be elevated in renal insufficiency, dehydration, and certain genetic disorders.[5]
Homocysteine (tHcy) High (up to 95.9%)[1][2][3]Lower than MMA[1][3]Readily measured in most clinical laboratories.Elevated in folate and Vitamin B6 deficiency, renal failure, and hypothyroidism.[1][3]
Holotranscobalamin (HoloTC) Emerging evidence suggests high utilityModerateRepresents the biologically active fraction of B12.An indeterminate 'grey area' may still exist.
Total Serum this compound Variable (13% to 75%)Variable (45% to 100%)Widely available and inexpensive.Does not always reflect functional B12 status; can be normal in cases of deficiency.

Cut-off Values for Diagnosing this compound Deficiency:

The interpretation of biomarker levels depends on established cut-off values, which can vary based on the laboratory and patient population.

BiomarkerGenerally Accepted Cut-off for DeficiencyPopulation/Study Specific Cut-offs
Methylmalonic Acid (MMA) > 260 - 350 nmol/L[3][6]Newborns: > 0.423 µM; End-Stage Renal Disease: > 750 nmol/L[7]
Homocysteine (tHcy) > 12 - 15 µmol/L[6]Newborns: > 4.77 µmol/L
Holotranscobalamin (HoloTC) < 25 - 35 pmol/L[3]Indeterminate range: 25-70 pmol/L[3]
Total Serum this compound < 180 - 300 pg/mL[1][6]Indeterminate range: 180-350 ng/L[1]

Metabolic Pathway of this compound and Methylmalonic Acid

This compound, in the form of adenosylcobalamin, is an essential cofactor for the enzyme methylmalonyl-CoA mutase. This enzyme catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of odd-chain fatty acids and certain amino acids. In a state of this compound deficiency, the activity of methylmalonyl-CoA mutase is impaired, leading to an accumulation of L-methylmalonyl-CoA, which is subsequently hydrolyzed to methylmalonic acid (MMA). The elevated levels of MMA in the blood and urine are therefore a direct functional indicator of this compound deficiency at the cellular level.[8][5]

B12_Metabolic_Pathway cluster_Mitochondrion Mitochondrion cluster_B12 Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase MMA Methylmalonic Acid (MMA) Methylmalonyl_CoA->MMA Hydrolysis in B12 Deficiency TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle B12 This compound (Adenosylcobalamin) Methylmalonyl_CoA_Mutase B12->Methylmalonyl_CoA_Mutase

This compound's role in methylmalonic acid metabolism.

Experimental Protocols

Accurate quantification of MMA is crucial for its validation as a biomarker. The most widely accepted method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Measurement of Serum Methylmalonic Acid by LC-MS/MS

This protocol is a generalized representation based on common methodologies.[9][10][11][12]

1. Sample Preparation (Protein Precipitation and Derivatization):

  • Objective: To remove interfering proteins and convert MMA into a form suitable for LC-MS/MS analysis.

  • Procedure:

    • To 100 µL of serum, calibrator, or control in a microcentrifuge tube, add 200 µL of a solution of methanol containing a deuterated internal standard (MMA-D3).[11]

    • Vortex the mixture for 5 seconds and incubate on ice for 5 minutes to facilitate protein precipitation.[11]

    • Centrifuge at 13,000 RPM for 10 minutes to pellet the precipitated proteins.[11]

    • Transfer 150 µL of the supernatant to a new tube.

    • For methods requiring derivatization, add a derivatizing agent (e.g., butanol) and incubate to form MMA-dibutyl ester.[10][12]

    • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water).

2. LC-MS/MS Analysis:

  • Objective: To separate MMA from other sample components and quantify it based on its mass-to-charge ratio.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.[12][13]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or acetic acid).[9][12]

    • Flow Rate and Temperature: Optimized to achieve good separation of MMA from its isomer, succinic acid.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative or positive ion mode, depending on the derivatization method.[11][12]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two specific mass transitions are monitored for both MMA and the internal standard (MMA-D3).[10]

3. Data Analysis and Quantification:

  • A calibration curve is generated by plotting the peak area ratio of the MMA to the internal standard against the known concentrations of the calibrators.

  • The concentration of MMA in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for B12 Deficiency Diagnosis

The following diagram illustrates a typical workflow for the diagnosis of this compound deficiency, incorporating MMA as a key functional biomarker.

B12_Diagnosis_Workflow Start Clinical Suspicion of B12 Deficiency Serum_B12 Measure Total Serum B12 Start->Serum_B12 B12_Low B12 < 180 pg/mL Serum_B12->B12_Low Low B12_Indeterminate 180 pg/mL < B12 < 350 pg/mL Serum_B12->B12_Indeterminate Indeterminate B12_Normal B12 > 350 pg/mL Serum_B12->B12_Normal Normal Treat_B12 Treat for B12 Deficiency B12_Low->Treat_B12 Measure_MMA_HoloTC Measure MMA and/or HoloTC B12_Indeterminate->Measure_MMA_HoloTC B12_Def_Unlikely B12 Deficiency Unlikely B12_Normal->B12_Def_Unlikely MMA_Elevated MMA Elevated? Measure_MMA_HoloTC->MMA_Elevated MMA_Elevated->Treat_B12 Yes MMA_Elevated->B12_Def_Unlikely No Consider_Other Consider Other Causes of Symptoms B12_Def_Unlikely->Consider_Other

Diagnostic workflow for this compound deficiency.

Conclusion

Methylmalonic acid has been robustly validated as a superior functional biomarker for this compound deficiency, offering greater specificity than homocysteine and providing a more accurate reflection of metabolic status than total serum B12 levels.[3][4] While renal function must be considered when interpreting MMA levels, its high sensitivity makes it an invaluable tool in cases of diagnostic uncertainty.[5] For researchers and drug development professionals, the incorporation of MMA testing provides a more precise and reliable method for assessing this compound status, ensuring accurate patient stratification and endpoint evaluation in clinical trials. The use of standardized and validated LC-MS/MS methodologies is paramount for achieving the high-quality data necessary for these applications.

References

A Comparative Analysis of Cyanocobalamin and Methylcobalamin Bioavailability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the absorption, metabolic fate, and comparative efficacy of two common forms of Vitamin B12.

This guide provides a comprehensive comparison of cyanocobalamin and methylcobalamin, two prominent forms of this compound used in supplementation and clinical research. By examining their bioavailability, metabolic pathways, and the experimental data that underpins our current understanding, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work.

Executive Summary

Cyanocobalamin, a synthetic and cost-effective form of this compound, is widely used in supplements and fortified foods due to its stability.[1] In contrast, methylcobalamin is a naturally occurring, active coenzyme form of the vitamin. The fundamental difference lies in their metabolic activation. Cyanocobalamin requires a multi-step conversion process in the body to become metabolically active, while methylcobalamin is, in theory, readily available for cellular processes.[2]

Experimental evidence presents a nuanced picture of their respective bioavailabilities. Some studies suggest that cyanocobalamin may be absorbed slightly more efficiently, while others indicate that methylcobalamin is retained better within the body, with lower urinary excretion.[3][4] Both forms have been shown to be effective in correcting this compound deficiency.[3] The choice between them may depend on the specific application, patient population, and therapeutic goals.

Quantitative Data on Bioavailability

ParameterCyanocobalaminMethylcobalaminStudy Details & Remarks
Absorption (%) ~49% (of a 1 mcg dose)~44% (of a 1 mcg dose)Data from a study comparing single 1 mcg doses.[3]
Urinary Excretion Approximately 3 times higher than methylcobalaminLower urinary excretion suggests better tissue retention.This finding indicates that a larger proportion of absorbed cyanocobalamin is not retained by the body.[3]
Peak Plasma Concentration (Cmax) Data not available from a direct comparative oral study.Data not available from a direct comparative oral study.Cmax for a 5mg oral dose of cyanocobalamin was reported, but a corresponding value for methylcobalamin from the same study is unavailable.[5][6]
Time to Peak Plasma Concentration (Tmax) ~6.83 hours (for a 5mg oral dose)Data not available from a direct comparative oral study.Tmax for a 5mg oral dose of cyanocobalamin was reported, but a corresponding value for methylcobalamin from the same study is unavailable.[5][6]
Area Under the Curve (AUC) Data not available from a direct comparative oral study.Data not available from a direct comparative oral study.AUC reflects total drug exposure over time. The absence of direct comparative data is a significant gap in the literature.

Note on Data Interpretation: The lack of a unified, directly comparative study necessitates a cautious approach when evaluating these quantitative parameters. The presented absorption and excretion data are from different studies, which may have had varying methodologies.

Metabolic Pathways

The metabolic fates of cyanocobalamin and methylcobalamin are distinct, primarily in the initial steps following absorption.

Cyanocobalamin: As a synthetic compound, cyanocobalamin must undergo conversion to be utilized by the body. This process involves the enzymatic removal of the cyanide molecule, a step that requires specific cellular enzymes. The resulting cobalamin molecule is then converted into the two active coenzyme forms: methylcobalamin and adenosylcobalamin.[2]

Methylcobalamin: As a naturally active form, methylcobalamin can theoretically be used directly by certain enzymes. However, upon entering a cell, the methyl group is cleaved, and the core cobalamin molecule is used to synthesize both active coenzyme forms as needed by the cell.[7]

G cluster_cyanocobalamin Cyanocobalamin Pathway cluster_methylcobalamin Methylcobalamin Pathway cluster_common_pathway Common Intracellular Pathway Cyanocobalamin Oral Cyanocobalamin Decyanation Decyanation (Removal of Cyanide) Cyanocobalamin->Decyanation Cobalamin_C Cobalamin Decyanation->Cobalamin_C Intracellular_Methylcobalamin Intracellular Methylcobalamin Cobalamin_C->Intracellular_Methylcobalamin Intracellular_Adenosylcobalamin Intracellular Adenosylcobalamin Cobalamin_C->Intracellular_Adenosylcobalamin Methylcobalamin_oral Oral Methylcobalamin Demethylation Demethylation (Removal of Methyl Group) Methylcobalamin_oral->Demethylation Cobalamin_M Cobalamin Demethylation->Cobalamin_M Cobalamin_M->Intracellular_Methylcobalamin Cobalamin_M->Intracellular_Adenosylcobalamin Methionine_Synthase Methionine Synthase (Cytosol) Intracellular_Methylcobalamin->Methionine_Synthase Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase (Mitochondria) Intracellular_Adenosylcobalamin->Methylmalonyl_CoA_Mutase

Figure 1: Metabolic pathways of cyanocobalamin and methylcobalamin.

Experimental Protocols

A robust comparison of bioavailability requires a well-designed clinical trial. The following outlines a representative experimental protocol for a randomized, parallel-group study, based on publicly available clinical trial information.[8]

1. Study Design: A randomized, parallel-group, triple-blind, placebo-controlled clinical trial.

2. Participant Population:

  • Healthy adult volunteers, often with marginal this compound deficiency to observe a clear effect.

  • Inclusion criteria: Age 18 years or older, stable diet (e.g., vegetarian), serum this compound levels within a specified range (e.g., 148-221 pmol/L).[8]

  • Exclusion criteria: Conditions or medications affecting B12 absorption (e.g., bariatric surgery, proton pump inhibitors), anemia, pregnancy.[8]

3. Intervention:

  • Participants are randomly assigned to one of three groups:

    • Group 1: Oral cyanocobalamin supplement.

    • Group 2: Oral methylcobalamin supplement.

    • Group 3: Placebo.

  • Dosage: A standardized daily dose (e.g., 1000 µg) is administered for a defined period (e.g., 85 days).[8]

4. Pharmacokinetic Sampling and Analysis:

  • Blood samples are collected at multiple time points:

    • Pre-dose (baseline).

    • Post-dose at various intervals (e.g., day 8, 15, 29, 43, 64, and 85) to determine serum this compound concentrations.[8]

  • Analytical Method: Serum total this compound is measured by a validated method such as chemiluminescence immunoassay.[8]

  • Pharmacokinetic Parameters: Cmax, Tmax, and AUC are calculated from the serum concentration-time data.

5. Biomarker Analysis:

  • To assess metabolic activity, levels of the following are measured:

    • Holotranscobalamin (the active form of B12).

    • Methylmalonic acid (MMA).

    • Homocysteine.[8]

  • These markers provide insight into the functional status of this compound at the cellular level.

G Start Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization Group_C Group 1: Oral Cyanocobalamin Randomization->Group_C Group_M Group 2: Oral Methylcobalamin Randomization->Group_M Group_P Group 3: Placebo Randomization->Group_P Dosing Daily Dosing (e.g., 85 days) Group_C->Dosing Group_M->Dosing Group_P->Dosing Blood_Sampling Serial Blood Sampling (Days 0, 8, 15, 29, 43, 64, 85) Dosing->Blood_Sampling Analysis Biochemical & Pharmacokinetic Analysis - Serum B12 (Cmax, Tmax, AUC) - Holotranscobalamin - MMA - Homocysteine Blood_Sampling->Analysis Data_Comparison Comparative Data Analysis Analysis->Data_Comparison

Figure 2: Workflow for a comparative bioavailability clinical trial.

Conclusion

The existing body of research indicates that both cyanocobalamin and methylcobalamin are effective at increasing serum this compound levels. Cyanocobalamin's advantages lie in its stability and lower cost, making it a common choice for food fortification and standard supplements. Methylcobalamin, being a naturally active form, may offer benefits in terms of retention and for individuals with certain genetic variations that could impair the conversion of cyanocobalamin.[2]

For the research and drug development community, the choice between these two forms should be guided by the specific research question or therapeutic goal. For general supplementation studies, cyanocobalamin has a long history of use and proven efficacy. For studies focusing on neurological health or in populations with potential metabolic impairments, methylcobalamin may be a more targeted option.

A clear need exists for a comprehensive, head-to-head clinical trial that directly compares the pharmacokinetic profiles of oral cyanocobalamin and methylcobalamin. Such a study would provide invaluable data for optimizing this compound supplementation strategies and for the development of new therapeutic applications.

References

Cross-validation of different analytical methods for Vitamin B12 measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the quantification of Vitamin B12 (cobalamin). It is designed to assist researchers, scientists, and professionals in drug development in selecting the most appropriate method for their specific needs by offering a detailed comparison of performance characteristics, supported by experimental data.

Introduction

This compound is a crucial water-soluble vitamin involved in various metabolic processes, including DNA synthesis and neurological function. Accurate measurement of this compound is vital in clinical diagnostics, nutritional monitoring, and pharmaceutical quality control. A variety of analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide focuses on the three major categories of methods: microbiological assays, competitive binding immunoassays, and chromatographic techniques.

Overview of Analytical Methods

The primary methods for this compound determination include:

  • Microbiological Assays: These traditional methods rely on the growth of microorganisms, such as Lactobacillus delbrueckii, which require this compound for their proliferation. The extent of microbial growth is proportional to the concentration of this compound in the sample.

  • Immunoassays: These methods, including Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescence Immunoassays (CLIA), are based on the competitive binding principle between labeled and unlabeled this compound for a limited number of specific binding sites on an antibody or intrinsic factor.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques that separate this compound from other components in a sample, allowing for highly specific and sensitive quantification.

Performance Characteristics of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, accuracy, precision, and the nature of the sample matrix. The following tables summarize the quantitative performance characteristics of the different methods based on published data.

Table 1: Immunoassay Performance Characteristics for Serum this compound
ParameterDxI 800 UnicelADVIA Centaur XPRoche Cobas E601Architect i2000sr
Principle ChemiluminescenceChemiluminescenceElectrochemiluminescenceChemiluminescence
Correlation (r) 0.898 - 0.959 (vs. others)[1]0.898 - 0.987 (vs. others)[1]0.959 - 0.987 (vs. others)[1]0.957 - 0.987 (vs. others)[1]
Mean Bias -122 pg/mL (vs. others)[1]N/AN/AN/A
Concordance (CCC) 0.9161[1]N/AN/AN/A

N/A: Not Available in the provided search results.

Table 2: Chromatographic Methods Performance Characteristics
ParameterHPLC-UVUPLC-UVLC-MS/MS (Serum)LC-MS/MS (Food/Supplements)
Linearity Range 1 - 10 µg/mL[2][3]0.015 - 1 µg/mL[4]20 - 4000 pmol/L0.5 - 1000 µg/L
Correlation (r²) >0.999[2][3][5]>0.999[4]N/A>0.999[6][7]
LOD 1.119 µg/mL[2]~0.02 µg/mL[4]N/A0.01 - 0.2 µg/L[6]
LOQ 0.839 µg/mL[2]N/AN/A0.04 - 0.8 µg/L[6]
Precision (%RSD) < 2% (Intra-day)[2]1.3%[4]2.6 - 4.1% (Intra-assay)0.5 - 13%[8]
Accuracy/Recovery (%) 96.87 - 101.52%[2][3]N/A89.3 - 109.5%[9]89 - 120%[8]

LOD: Limit of Detection; LOQ: Limit of Quantitation; %RSD: Relative Standard Deviation. N/A: Not Available in the provided search results.

Experimental Workflows and Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible results. Below are generalized workflows and methodologies for the key analytical techniques.

Microbiological Assay Workflow

The microbiological assay is a multi-step process that requires careful aseptic techniques.

Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Extraction (pH 4.5, heat) Plating Add Sample/Standard and Inoculum to Plates Sample_Prep->Plating Media_Prep Prepare Assay Medium (this compound-free) Media_Prep->Plating Inoculum_Prep Prepare Inoculum (L. delbrueckii) Inoculum_Prep->Plating Incubation Incubate (37°C, 16-24h) Plating->Incubation Measurement Measure Turbidity (Spectrophotometer) Incubation->Measurement Calculation Calculate Concentration (vs. Standard Curve) Measurement->Calculation

Caption: Workflow for this compound Microbiological Assay.

Experimental Protocol: Microbiological Assay

  • Sample Preparation: Extract this compound from the sample by autoclaving in an acidic buffer (pH 4.5-5.0). For food and feed samples, enzymatic treatment with proteases and amylases may be necessary to release bound vitamin.[4] All forms of cobalamin are converted to the more stable cyanocobalamin by the addition of potassium cyanide.

  • Media and Inoculum Preparation: Prepare a this compound-free assay medium. Culture the test organism, such as Lactobacillus delbrueckii (ATCC 7830), and prepare a standardized inoculum.

  • Assay Procedure: Add serial dilutions of the sample extract and a cyanocobalamin standard to tubes or microtiter plates containing the assay medium. Inoculate with the prepared culture.

  • Incubation: Incubate the tubes or plates at 37°C for 16-24 hours.[10]

  • Measurement: Measure the turbidity or acid production resulting from microbial growth using a spectrophotometer.

  • Quantification: Construct a standard curve by plotting the response (e.g., absorbance) against the known concentrations of the cyanocobalamin standard. Determine the this compound concentration in the sample by interpolating its response on the standard curve.

Immunoassay Workflow

Immunoassays offer a more rapid and high-throughput alternative to microbiological assays.

Caption: General Workflow for Competitive Immunoassays.

Experimental Protocol: Immunoassay (General)

  • Sample Pre-treatment: The sample is treated to release this compound from its binding proteins. This typically involves using a releasing agent or altering the pH.

  • Competitive Binding: The treated sample is incubated in a microplate well coated with a specific antibody or intrinsic factor. A known amount of enzyme-labeled this compound is added. The this compound in the sample and the labeled this compound compete for binding to the limited number of binding sites.

  • Washing: The wells are washed to remove any unbound this compound and labeled this compound.

  • Signal Generation: A substrate for the enzyme is added. The enzyme converts the substrate into a colored product or generates a chemiluminescent signal.

  • Measurement: The intensity of the color or light is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

  • Quantification: A standard curve is generated using known concentrations of this compound, and the concentration in the sample is determined from this curve.

Chromatographic Method Workflow (HPLC/LC-MS/MS)

Chromatographic methods provide the highest specificity and are often considered reference methods.

Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Extraction Extraction (e.g., Acetate buffer) Cleanup Clean-up (e.g., Immunoaffinity column) Extraction->Cleanup Derivatization Conversion to CN-Cobalamin (Optional) Cleanup->Derivatization Injection Inject into HPLC/LC-MS/MS Derivatization->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calculation Calculate Concentration (vs. Calibration Curve) Peak_Integration->Calculation

Caption: Workflow for HPLC and LC-MS/MS Analysis.

Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Extraction: Extract this compound from the sample using a sodium acetate buffer in the presence of sodium cyanide. For solid samples, homogenization and heating (e.g., 100°C for 30 minutes) are typically required.[11]

    • Clean-up: To remove matrix interferences and concentrate the analyte, pass the extract through an immunoaffinity column specific for this compound.[12] Elute the purified this compound with a suitable solvent.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[2][3]

    • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is employed.

    • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

    • Detection: Monitor the absorbance at 361 nm.[11]

  • Quantification: Create a calibration curve by injecting known concentrations of a cyanocobalamin standard. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Experimental Protocol: LC-MS/MS

  • Sample Preparation: The extraction and clean-up steps are similar to those for HPLC. However, the conversion to cyanocobalamin may not be necessary if the different forms of cobalamin are to be quantified individually.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Similar to HPLC, a C18 column is often used for separation. The mobile phase typically consists of water and acetonitrile, often with an additive like formic acid to improve ionization.[13]

    • Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Quantification: An internal standard (e.g., a stable isotope-labeled this compound) is often added to the sample prior to extraction to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Cross-Validation and Method Comparison

The choice of an analytical method should be guided by the specific application.

  • Microbiological assays , while being the traditional method and reflecting biological activity, are labor-intensive, time-consuming, and can be susceptible to interference from antibiotics and other compounds.[12]

  • Immunoassays are well-suited for high-throughput clinical screening due to their speed and automation. However, results can vary between different manufacturers' kits, and there can be issues with specificity, including cross-reactivity with inactive this compound analogues.[1][14]

  • Chromatographic methods , particularly LC-MS/MS , are considered the gold standard for specificity and accuracy.[15] They can distinguish between different forms of cobalamin and are less prone to matrix interference. However, they require more expensive instrumentation and skilled operators. HPLC-UV offers a more accessible chromatographic option but with lower sensitivity compared to LC-MS/MS.[12]

Conclusion

The cross-validation of different analytical methods for this compound measurement reveals a trade-off between throughput, specificity, and cost. For large-scale clinical screening, modern automated immunoassays are often preferred. For research, drug development, and confirmation of immunoassay results, the high specificity and accuracy of LC-MS/MS make it the method of choice. Microbiological assays, while historically important, are now less commonly used in routine analysis but can still be valuable for assessing the overall biological activity of this compound. The data and protocols presented in this guide provide a foundation for informed decision-making in the selection of the most suitable analytical method for this compound quantification.

References

A Comparative Guide to Oral versus Intramuscular Vitamin B12 Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, experimental protocols, and patient-centric outcomes associated with oral and intramuscular (IM) administration of Vitamin B12 for the treatment of its deficiency. The information is synthesized from systematic reviews and randomized controlled trials to support evidence-based decision-making in clinical and research settings.

Efficacy and Clinical Outcomes

Traditionally, this compound deficiency has been treated with intramuscular injections to bypass potential gastrointestinal absorption barriers.[1][2] However, a growing body of evidence from randomized controlled trials (RCTs) demonstrates that high-dose oral this compound supplementation is an equally effective alternative.[3][4] The mechanism enabling oral efficacy, even in patients with pernicious anemia, is passive diffusion, which allows for the absorption of approximately 1% of a high oral dose, independent of intrinsic factor.[4][5]

Systematic reviews of RCTs have concluded that oral and IM this compound supplementation show similar effects in normalizing serum B12 levels.[1][6][7] One review of two RCTs found that daily oral doses of 2000 µg were as effective as IM injections in achieving short-term hematological and neurological responses.[8][9] In one of these trials, the mean serum B12 levels were significantly higher in the oral group compared to the IM group at both 2 and 4 months.[3][8][9] Another study comparing 1,000 mcg/day of oral B12 with IM B12 found no significant differences in efficacy.[6] However, a trial using 2,000 mcg/day of oral B12 found it to be more effective at increasing blood levels than IM administration.[4][6]

From a patient perspective, the oral route is often preferred.[10] One study noted that 83.4% of patients preferred oral administration.[10] Furthermore, adherence to oral therapy has been shown to be very high, with one trial reporting 99.6% adherence based on an electronically monitored pill-punch card.[6]

Quantitative Data Summary

The following table summarizes key quantitative outcomes from comparative clinical trials.

Study (First Author, Year)Participants (Oral/IM)Oral DoseIntramuscular DoseFollow-upKey Outcome: Serum B12 Levels (pg/mL)
Kuzminski, 1998[3]18 / 152000 µ g/day 1000 µg at days 1, 3, 7, 10, 14, 21, 30, 60, 904 monthsOral: 1005 ± 595 vs. IM: 325 ± 165 (P < 0.0005) at 4 months.
Bolaman, 2003[8]26 / 341000 µ g/day 1000 µ g/day for 1 week, then weekly for 4 weeks, then monthly90 daysBoth groups showed a significant increase from baseline (P < 0.001).
Sanz-Cuesta, 2020[10]140 / 1431000 µ g/day 1000 µ g/week for 4 weeks, then monthly52 weeksSuccess Rate (Normal B12): Oral 73.6% vs. IM 80.4% at 52 weeks.
Bensky, 2019 (Swiss Trial)[6]19 / 181000 µ g/day 1000 µg weekly for 4 weeks28 daysNormalization of B12 levels: Oral 84.2% vs. IM 100%.

Experimental Protocols

Subject Recruitment and Dosing Regimens
  • Inclusion Criteria: Participants typically include adult patients diagnosed with this compound deficiency, often defined by serum B12 levels below a certain threshold (e.g., <244 pg/mL).[2]

  • Oral Administration Protocol: A common high-dose oral regimen involves 1000 µg to 2000 µg of cyanocobalamin administered daily.[3][6][8]

  • Intramuscular Administration Protocol: A standard IM regimen often begins with loading doses of 1000 µg of cyanocobalamin or hydroxocobalamin daily or weekly for an initial period, followed by monthly maintenance injections.[2][8][11]

Measurement of Serum this compound

Accurate measurement of serum B12 is critical for assessing efficacy. Several laboratory methods are employed:

  • Microbiological Assays: These are traditional methods that rely on the growth of microorganisms, such as Lactobacillus leichmannii or Euglena gracilis, which require this compound for proliferation.[12] The growth rate is proportional to the amount of B12 in the serum sample.

  • Competitive Binding Radioisotope Dilution Assays: These assays were widely used and involve a radiolabeled B12 competing with the patient's serum B12 for binding sites on a B12-binding protein like intrinsic factor.[12][13] The amount of bound radioactivity is inversely proportional to the concentration of B12 in the patient's serum.

  • Electrochemiluminescence Immunoassay (ECLIA): This is a modern, automated competitive test principle.[14] The process involves releasing B12 from its binding proteins in the sample, followed by incubation with a specific B12-binding protein (e.g., intrinsic factor). The amount of light generated in a subsequent reaction is inversely proportional to the B12 concentration.[14]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for a comparative trial and the physiological absorption pathways of this compound.

G cluster_setup Phase 1: Trial Setup cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-Up & Analysis Recruit Patient Recruitment (B12 Deficiency Diagnosis) Consent Informed Consent Recruit->Consent Baseline Baseline Assessment (Serum B12, Clinical Metrics) Consent->Baseline Random Randomization Baseline->Random Oral Oral B12 Arm (e.g., 1000-2000 µg/day) Random->Oral IM Intramuscular B12 Arm (Loading then Maintenance Doses) Random->IM FollowUp Follow-Up Assessments (e.g., 1, 2, 4 months) Oral->FollowUp IM->FollowUp Data Data Collection (Serum Levels, Adherence, Adverse Events) FollowUp->Data Analysis Efficacy & Safety Analysis Data->Analysis

Caption: Workflow for a randomized trial comparing oral vs. IM this compound.

G cluster_oral cluster_absorption Dietary Dietary B12 (Low Dose) Stomach Stomach: B12 binds to Intrinsic Factor (IF) Dietary->Stomach Requires IF OralSupp High-Dose Oral B12 (1000-2000 µg) Ileum Terminal Ileum: Absorption Site OralSupp->Ileum Passive Diffusion (Bypasses need for IF) ~1% Absorption Stomach->Ileum B12-IF Complex Bloodstream Enters Bloodstream Ileum->Bloodstream Active Transport (IF-Dependent)

Caption: Physiological pathways of this compound absorption.

Conclusion

The evidence from numerous randomized controlled trials and systematic reviews robustly supports the use of high-dose oral this compound supplementation as a reliable and effective alternative to intramuscular injections for correcting this compound deficiency.[1][7] Oral therapy (1000-2000 µg daily) demonstrates comparable efficacy in normalizing serum B12 levels and achieving hematological and neurological responses.[8] Given the lower long-term cost, high patient preference, and non-invasive nature, oral administration should be considered a primary treatment modality for the majority of patients with this compound deficiency.[10][15][16]

References

Vitamin B12 and Cardiovascular Health: A Systematic Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vitamin B12, an essential micronutrient vital for neurological function and red blood cell formation, has long been investigated for its potential role in cardiovascular health. The primary hypothesis linking this compound to cardiovascular disease (CVD) centers on its crucial role as a cofactor in the metabolism of homocysteine, an amino acid implicated in endothelial dysfunction and atherothrombosis. This systematic review synthesizes the current evidence from meta-analyses of randomized controlled trials (RCTs) and observational studies to provide a comprehensive comparison of the effects of this compound supplementation on various cardiovascular outcomes. We present quantitative data in structured tables for clear comparison, detail the experimental protocols of key clinical trials, and provide visual representations of the key signaling pathways.

The Homocysteine Hypothesis: A Central Mechanism

This compound, along with folate (vitamin B9) and vitamin B6, is a critical cofactor in the one-carbon metabolism pathway that regulates homocysteine levels.[1] Specifically, this compound is essential for the function of methionine synthase, an enzyme that catalyzes the remethylation of homocysteine to methionine. A deficiency in this compound can lead to an accumulation of homocysteine in the blood, a condition known as hyperhomocysteinemia. Elevated homocysteine levels are associated with increased oxidative stress, inflammation, and endothelial dysfunction, all of which are key processes in the pathogenesis of atherosclerosis and cardiovascular disease.[2]

Homocysteine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Acceptor Homocysteine Homocysteine SAH->Homocysteine H2O Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Homocysteine->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHF->THF MS Methionine Synthase MTHF->MS B12 This compound (Methylcobalamin) B12->MS B6 Vitamin B6 B6->Homocysteine MS->Homocysteine

Diagram of the homocysteine metabolism pathway.

This compound Supplementation and Major Cardiovascular Outcomes: A Review of Meta-Analyses

Despite the strong biochemical rationale, the clinical evidence from large-scale RCTs on the benefits of this compound supplementation for the prevention of cardiovascular events has been largely inconsistent. While observational studies have often suggested an inverse association between this compound levels and CVD risk, meta-analyses of RCTs have yielded more nuanced results.

All-Cause Mortality and Cardiovascular Mortality

Several meta-analyses have investigated the impact of B-vitamin supplementation on mortality with largely null findings. However, a recent dose-response meta-analysis of cohort studies suggested a positive association between high serum this compound concentrations and an increased risk of all-cause mortality.[1][3][4]

OutcomeNo. of Studies (Participants)Effect Estimate (95% CI)Key Finding
All-Cause Mortality 15 (7,046 deaths)RR: 1.00 (0.94–1.06)[2]No significant effect of B vitamin supplementation on all-cause mortality.
22 (92,346)HR per 100 pmol/L increase: 1.04 (1.01–1.08)[1][4]A slight increase in all-cause mortality risk with higher serum B12 levels in the general population.
10 (>600 pmol/L)HR: 1.50 (1.29–1.74)[1]High serum B12 concentrations were positively associated with all-cause mortality.
Cardiovascular Mortality 9 (N/A)RR: 0.96 (0.88–1.05)[5]No significant effect of combined B vitamin supplementation on cardiovascular death.
2 (N/A)HR for high serum B12: 2.04 (0.99–4.19)[1][4]A positive, though not statistically significant, association between high serum B12 and cardiovascular mortality.

RR: Relative Risk; HR: Hazard Ratio; CI: Confidence Interval.

Myocardial Infarction (MI)

The effect of B vitamin supplementation on the risk of myocardial infarction has been extensively studied, with most meta-analyses showing no significant benefit.

No. of Studies (Participants)Effect Estimate (95% CI)Key Finding
19 (54,976)RR: 0.99 (0.93–1.06)[6]No significant association between B vitamin supplementation and the risk of MI.[6]
13 (N/A)RR: 1.00 (0.92–1.09)[5]No effect of combined B vitamin supplementation on the incidence of MI.

RR: Relative Risk; CI: Confidence Interval.

Stroke

In contrast to other cardiovascular outcomes, some meta-analyses have suggested a potential modest benefit of B vitamin supplementation, including this compound, in reducing the risk of stroke.

No. of Studies (Participants)Effect Estimate (95% CI)Key Finding
18 (N/A)RR: 0.94 (0.85–1.03)[6]A non-significant trend towards a reduced risk of stroke with B vitamin supplementation.
10 (N/A)RR: 0.88 (0.82–0.95)[7]A significant 12% reduction in the risk of stroke with B vitamin supplementation.
10 (N/A)RR: 0.88 (0.81–0.97)[5]A 12% reduction in stroke risk with combined supplementation of B vitamins.

RR: Relative Risk; CI: Confidence Interval.

Major Adverse Cardiovascular Events (MACE)

The composite outcome of MACE, which typically includes cardiovascular death, MI, and stroke, has also been a primary endpoint in many trials. The overall evidence does not support a significant benefit of B vitamin supplementation in reducing MACE.

No. of Studies (Participants)Effect Estimate (95% CI)Key Finding
23 (56,925)RR: 0.98 (0.93–1.03)[6]B vitamin supplementation had little to no effect on the incidence of MACE.[6]
8 (N/A)RR: 0.98 (0.92–1.04)[5]No significant effect of combined B vitamin supplementation on MACE.
15 (37,358)OR: 1.01 (0.96–1.06)No significant difference in the number of cardiovascular events between the B vitamin supplementation and control groups.

RR: Relative Risk; OR: Odds Ratio; CI: Confidence Interval.

This compound and Lipid Metabolism

Emerging evidence suggests that this compound may also play a role in lipid metabolism. In its role as a cofactor for methylmalonyl-CoA mutase in the mitochondria, this compound is involved in the metabolism of odd-chain fatty acids and some amino acids.[8] A deficiency can lead to the accumulation of methylmalonic acid (MMA), which may inhibit fatty acid oxidation.[9] Furthermore, as a key component of one-carbon metabolism, this compound influences the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for DNA and histone methylation, which can in turn regulate the expression of genes involved in lipid synthesis and metabolism.[8][10]

Lipid_Metabolism_B12 B12 This compound MethylmalonylCoA Methylmalonyl-CoA B12->MethylmalonylCoA Adenosylcobalamin Cofactor SAM S-Adenosylmethionine (SAM) B12->SAM Methionine Synthase PropionylCoA Propionyl-CoA (from odd-chain fatty acids) PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase MMA Methylmalonic Acid (MMA) MethylmalonylCoA->MMA Krebs Krebs Cycle SuccinylCoA->Krebs CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MMA->CPT1 Inhibition FAO Fatty Acid Oxidation CPT1->FAO DNMT DNA Methyltransferases (DNMTs) SAM->DNMT Methyl Donor GeneExpression Altered Gene Expression (Lipid Metabolism Genes) DNMT->GeneExpression

This compound's role in lipid metabolism.

Clinical studies on the direct effect of this compound supplementation on lipid profiles have shown mixed results. Some studies suggest that this compound deficiency is associated with an adverse lipid profile, including higher total cholesterol and triglycerides. However, intervention studies have not consistently demonstrated a significant improvement in lipid parameters with B12 supplementation.

Experimental Protocols of Key Clinical Trials

The conflicting results from meta-analyses may be partly explained by the heterogeneity in the experimental protocols of the included RCTs. Key variations include the dosage of this compound and other B vitamins, the duration of the intervention, and the baseline characteristics of the study populations.

Trial Name/First AuthorYearParticipant CharacteristicsIntervention (Daily Dose)Duration of Follow-up
HOPE-220065,522 patients ≥55 years with vascular disease or diabetes.[11][12]2.5 mg folic acid, 50 mg vitamin B6, 1 mg this compound vs. placebo.[11][12]5 years[11][12]
VITATOPS20108,164 patients with recent stroke or transient ischemic attack.2 mg folic acid, 25 mg vitamin B6, 0.5 mg this compound vs. placebo.Median 3.4 years
SEARCH201012,064 survivors of myocardial infarction.2 mg folic acid, 1 mg this compound vs. placebo.6.7 years
NORVIT20063,749 patients with acute myocardial infarction.0.8 mg folic acid, 0.4 mg this compound, 40 mg vitamin B6 vs. placebo.Median 3.5 years
WENBIT20083,096 patients undergoing coronary angiography.0.8 mg folic acid, 0.4 mg this compound, 40 mg vitamin B6 vs. placebo.Median 3.2 years

Conclusion

The role of this compound in cardiovascular health is complex and not fully elucidated. While there is a strong biological plausibility for its involvement, primarily through its role in homocysteine metabolism, large-scale clinical trials have not consistently demonstrated a benefit of this compound supplementation in reducing major cardiovascular events, with the possible exception of a modest reduction in stroke risk.

The discrepancy between observational studies and RCTs highlights the need for further research to identify specific populations that may benefit from this compound supplementation. Future studies should consider factors such as baseline this compound and homocysteine levels, genetic polymorphisms affecting B vitamin metabolism, and the presence of underlying conditions such as renal impairment. For drug development professionals, the nuanced findings suggest that a one-size-fits-all approach to this compound supplementation for cardiovascular disease prevention is unlikely to be effective. Instead, a more personalized approach, potentially targeting individuals with confirmed deficiency or specific genetic predispositions, may hold more promise. The emerging role of this compound in lipid metabolism also warrants further investigation to understand its potential as a therapeutic target for dyslipidemia.

References

A Comparative Analysis of Vitamin B12 Absorption in Young and Elderly Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological and clinical aspects of Vitamin B12 (cobalamin) absorption in young versus elderly populations. The age-associated decline in the efficiency of this compound uptake, particularly from dietary sources, is a critical consideration in geriatric medicine and pharmacology. This document outlines the key differences in absorption mechanisms, presents available quantitative data, details relevant experimental protocols for assessment, and visualizes the underlying biological pathways and diagnostic workflows.

Key Differences in this compound Absorption: Young vs. Elderly

This compound absorption is a complex, multi-step process that is notably impacted by the physiological changes associated with aging. While the absorption of crystalline this compound from supplements may not significantly decline in healthy older adults, the uptake of protein-bound this compound from food is frequently impaired.[1][2] This discrepancy is primarily attributed to the high prevalence of atrophic gastritis in the elderly population.[3]

Food-Cobalamin Malabsorption in the Elderly:

The most significant age-related change affecting this compound status is the development of food-cobalamin malabsorption.[4][5] This condition is characterized by the inability to release this compound from its protein-bound state in food, a crucial first step in its absorption.[4] The primary cause of this is atrophic gastritis, an age-associated inflammation and thinning of the stomach lining, which leads to:

  • Reduced Gastric Acid Secretion (Hypochlorhydria/Achlorhydria): Stomach acid is essential for cleaving this compound from dietary proteins.[6] A decline in its production with age hinders this initial release.

  • Decreased Pepsin Activity: The enzyme pepsin, which also aids in the liberation of protein-bound B12, is less effective in a less acidic environment.

It is estimated that 10-30% of individuals over the age of 50 may have difficulty absorbing protein-bound this compound.[7]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences in parameters related to this compound absorption between young and elderly populations.

Table 1: Prevalence of Conditions Affecting this compound Absorption

ParameterYoung Adults (20-40 years)Elderly Adults (>65 years)Source(s)
Prevalence of Atrophic Gastritis Low20-50%[3]
Prevalence of Pernicious Anemia Rare~2%[8]
Estimated Prevalence of B12 Deficiency <5%10-15% (up to 40% in some studies)[8]

Table 2: Comparative this compound Absorption (Conceptual)

Type of this compoundYoung AdultsElderly Adults (with Atrophic Gastritis)Source(s)
Crystalline B12 (Supplements) Efficient AbsorptionGenerally Efficient Absorption[1]
Protein-Bound B12 (Food) Efficient AbsorptionSignificantly Reduced Absorption[1]

Note: Specific percentage of absorption varies widely based on individual health, dietary intake, and the presence of malabsorptive conditions. Direct comparative studies providing precise percentages are limited.

Experimental Protocols for Assessing this compound Absorption

Several methods have been developed to assess the efficiency of this compound absorption. While some are now considered obsolete, they provide historical context for the evolution of diagnostic procedures.

The Schilling Test (Largely Obsolete)

The Schilling test was historically the gold standard for assessing this compound absorption.[9][10] It is now rarely performed due to the use of radioactive isotopes and the availability of alternative methods.[9] The test was conducted in four stages to differentiate between various causes of malabsorption.

Methodology:

  • Stage 1: The patient is administered an oral dose of radiolabeled this compound. An intramuscular injection of non-radiolabeled B12 is given an hour later to saturate the body's B12 binding sites, ensuring that any absorbed radiolabeled B12 is excreted in the urine. A 24-hour urine collection is analyzed for radioactivity. Normal absorption results in >10% excretion of the radioactive dose.[10][11]

  • Stage 2: If Stage 1 is abnormal, the test is repeated with the co-administration of oral intrinsic factor. If urine radioactivity normalizes, it indicates pernicious anemia (a lack of intrinsic factor).[9][12]

  • Stage 3: If Stage 2 is abnormal, a course of antibiotics is given before repeating the test to assess for bacterial overgrowth, which can impair B12 absorption.[10]

  • Stage 4: If Stage 3 is abnormal, pancreatic enzymes are administered with the radiolabeled B12 to test for pancreatic insufficiency.[10]

Modern Diagnostic Approaches

Current assessment of this compound status and absorption relies on blood tests that measure the vitamin and its metabolic byproducts.

1. Serum Holotranscobalamin (HoloTC) Measurement and the CobaSorb Test:

Holotranscobalamin, or "active B12," is the fraction of serum this compound that is bound to the transport protein transcobalamin and is available for uptake by cells.[13]

  • Protocol for HoloTC Measurement (ELISA/Immunoassay):

    • Sample Collection: A blood sample is collected from the patient.

    • Assay Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) or other immunoassay is used.[13][14] The assay typically involves monoclonal antibodies specific to holotranscobalamin.

    • Procedure: The patient's serum is incubated in microplate wells coated with anti-holoTC antibodies. After washing, a secondary, enzyme-linked antibody is added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the concentration of holoTC.

    • Quantification: The concentration is determined by comparison to a standard curve.

  • The CobaSorb Test: This functional test assesses the ability to absorb this compound.

    • Baseline Measurement: A baseline blood sample is taken to measure holoTC levels.

    • Oral B12 Administration: The patient is given a high oral dose of non-radiolabeled this compound (e.g., three 9 µg doses over 24 hours).[15][16]

    • Follow-up Measurement: A second blood sample is taken 24 hours after the last B12 dose to measure the change in holoTC.

    • Interpretation: A significant increase in holoTC levels indicates normal absorption, while a lack of increase suggests malabsorption.[17]

2. Serum Methylmalonic Acid (MMA) and Homocysteine Measurement:

These are functional markers of this compound deficiency. When B12 is deficient, levels of MMA and homocysteine accumulate in the blood.

  • Protocol for MMA and Homocysteine Measurement (LC-MS/MS):

    • Sample Preparation: A blood sample (serum or plasma) is collected. For total homocysteine measurement, a reducing agent like dithiothreitol (DTT) is added to release protein-bound homocysteine.[18] The sample is then deproteinized, typically with methanol.[18]

    • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[19][20]

    • Procedure: The prepared sample is injected into the LC system, which separates MMA, homocysteine, and their isomers. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. Specific fragments are detected and quantified.

    • Quantification: Stable isotope-labeled internal standards are used for accurate quantification.[20]

Mandatory Visualizations

This compound Absorption Pathway

B12_Absorption_Pathway cluster_stomach Stomach cluster_duodenum Duodenum cluster_ileum Terminal Ileum cluster_circulation Circulation Food_B12 Dietary Protein-Bound B12 Free_B12 Free B12 Food_B12->Free_B12 Pepsin & HCl B12_R_Complex B12-R-Protein Complex Free_B12->B12_R_Complex Binds R_Protein R-Protein R_Protein->B12_R_Complex IF Intrinsic Factor B12_IF_Complex B12-Intrinsic Factor Complex IF->B12_IF_Complex Free_B12_2 Free B12 B12_R_Complex->Free_B12_2 Pancreatic Proteases Free_B12_2->B12_IF_Complex Enterocyte Enterocyte B12_IF_Complex->Enterocyte Cubilin-Amnionless Receptor B12_TCII B12-Transcobalamin II (HoloTC) Enterocyte->B12_TCII Binds to Transcobalamin II Tissues Tissues B12_TCII->Tissues Delivery to Tissues

Caption: The physiological pathway of this compound absorption.

Experimental Workflow for Diagnosing B12 Malabsorption

Diagnostic_Workflow cluster_initial Initial Assessment cluster_functional Functional Testing cluster_absorption Absorption Testing cluster_diagnosis Diagnosis Clinical_Suspicion Clinical Suspicion of B12 Deficiency (e.g., in an elderly patient) Serum_B12 Measure Total Serum B12 Clinical_Suspicion->Serum_B12 Low_Normal_B12 Low or Borderline Serum B12 Measure_MMA_Hcy Measure Serum MMA & Homocysteine Low_Normal_B12->Measure_MMA_Hcy Elevated_Markers Elevated MMA and/or Homocysteine (Confirms Deficiency) CobaSorb Perform CobaSorb Test Elevated_Markers->CobaSorb CobaSorb_Result CobaSorb Test Result CobaSorb->CobaSorb_Result Malabsorption Diagnosis: B12 Malabsorption CobaSorb_Result->Malabsorption No increase in HoloTC Normal_Absorption Normal Absorption (Consider dietary insufficiency) CobaSorb_Result->Normal_Absorption Significant increase in HoloTC

Caption: A typical workflow for the diagnosis of this compound malabsorption.

Age-Related Factors Leading to B12 Malabsorption

Age_Factors Aging Aging Atrophic_Gastritis Increased Prevalence of Atrophic Gastritis Aging->Atrophic_Gastritis Reduced_Acid Reduced Gastric Acid (Hypochlorhydria) Atrophic_Gastritis->Reduced_Acid Reduced_Pepsin Reduced Pepsin Activity Atrophic_Gastritis->Reduced_Pepsin Impaired_Release Impaired Release of Protein-Bound B12 Reduced_Acid->Impaired_Release Reduced_Pepsin->Impaired_Release Malabsorption Food-Cobalamin Malabsorption Impaired_Release->Malabsorption

Caption: The cascade of age-related factors contributing to this compound malabsorption.

References

Meta-analysis of the association between Vitamin B12 levels and cognitive function

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of major meta-analyses investigating the controversial association between vitamin B12 levels and cognitive function, tailored for researchers, scientists, and drug development professionals.

The potential role of this compound in maintaining cognitive health has been a subject of extensive research, yielding a complex and often conflicting body of evidence. While observational studies have frequently reported an association between low this compound status and cognitive impairment, randomized controlled trials (RCTs) and subsequent meta-analyses have struggled to demonstrate a clear causal relationship or a significant benefit of supplementation on cognitive outcomes. This guide provides a comparative analysis of key meta-analyses to dissect the nuances of the available evidence, offering a valuable resource for researchers in the field.

Core Findings Across Meta-Analyses

A general consensus across multiple meta-analyses is that while lower this compound levels are associated with poorer cognitive performance in cross-sectional studies, the evidence supporting this compound supplementation to prevent or improve cognitive decline in older adults is weak.[[“]] Many observational studies have linked higher this compound status to better cognitive outcomes; however, these associations often diminish after adjusting for confounding variables or in prospective analyses.[[“]][2][3]

A critical aspect of this field is the role of homocysteine, an amino acid that is elevated in this compound deficiency and has been linked to cognitive impairment and dementia.[4][5] B-vitamin supplementation, including B12, effectively lowers homocysteine levels.[4] Despite this biochemical efficacy, the cognitive benefits of this reduction remain largely unproven in large-scale studies.[3][6][7]

Emerging research suggests that traditional serum B12 measurements may not be the most accurate indicator of functional B12 status. Newer biomarkers such as methylmalonic acid (MMA) and holotranscobalamin (holoTC) are showing more consistent associations with cognitive decline and may be more sensitive indicators of deficiency at the metabolic level.[2][8]

Comparative Analysis of Meta-Analyses

Meta-Analysis (First Author, Year) Number of Studies Included Total Participants Key Findings & Effect Sizes Conclusions
O'Leary et al., 2012 35 prospective cohort studies14,325No consistent association between serum this compound and cognitive decline or dementia. Four studies using newer biomarkers (MMA, holoTC) showed an association between poor B12 status and increased risk of cognitive decline.[2]Serum B12 may not be a reliable marker. Future studies should utilize more sensitive biomarkers like MMA and holoTC.[2][8]
Ford et al., 2013 19 RCTsNot specifiedB-vitamin supplementation did not show an improvement in cognitive function for individuals with (SMD = 0.10, 95% CI -0.08 to 0.28) or without (SMD = -0.03, 95% CI -0.1 to 0.04) significant cognitive impairment.[4]Supplementation with B vitamins does not appear to improve cognitive function, regardless of baseline cognitive status.[4]
B-Vitamin Treatment Trialists' Collaboration, 2014 11 large RCTs22,000Homocysteine lowering by B vitamins had no significant effect on global cognitive function (z-score difference: -0.01; 95% CI: -0.03, 0.02).[7]Lowering homocysteine with B vitamins does not translate to a significant impact on cognitive aging or global cognitive function.[7]
Shen et al., 2017 Not specified (Meta-analysis of studies on Parkinson's Disease)Not specifiedIn Parkinson's disease patients, those with cognitive dysfunction had lower this compound levels (MD=-47.58, 95%CI [-72.07, -23.09]) and higher homocysteine levels (MD=5.05, 95%CI [4.03, 6.07]).[9]A correlation exists between lower B12, higher homocysteine, and cognitive impairment in the specific context of Parkinson's disease.[9]
Li et al., 2019 21 observational studies155 - 7,030 per studyHigher levels of this compound (OR = 0.77, 95% CI = 0.61-0.97) and folate (OR = 0.68, 95% CI = 0.51-0.90) were associated with better cognition in cross-sectional studies, but not in prospective studies.[3]B vitamins may not be modifiable risk factors for slowing cognitive decline in community-dwelling older individuals.[3]
Oudbier et al., 2021 16 RCTs6,276No evidence for an effect of B12 alone or in combination with other B vitamins on any subdomain of cognitive function.[6][10]This compound supplementation is likely ineffective for improving cognitive function in individuals without advanced neurological disorders.[6][10]
Wang et al., 2022 Not specified>3,431 (for cognitive decline analysis)B vitamin supplementation was associated with a slowing of cognitive decline in non-dementia populations (MD, 0.15, 95%CI 0.04 to 0.25), especially with early and long-duration intervention.Long-term B vitamin supplementation may have a modest benefit in slowing cognitive decline in individuals without dementia.[11]

Experimental Protocols and Methodologies

The methodologies employed in these meta-analyses share a common framework, as illustrated in the workflow diagram below. The process begins with a systematic and comprehensive literature search across multiple databases, followed by a stringent selection of studies based on predefined inclusion and exclusion criteria. Data is then extracted and the quality of the included studies is assessed before statistical analysis is performed to synthesize the results.

MetaAnalysisWorkflow A Systematic Literature Search (e.g., PubMed, Embase, Cochrane) B Study Selection (Inclusion/Exclusion Criteria) A->B Screening C Data Extraction (Study characteristics, outcomes, etc.) B->C Eligible Studies D Quality Assessment (e.g., Cochrane Risk of Bias tool) C->D E Statistical Analysis (e.g., Calculating pooled effect sizes) D->E F Heterogeneity Assessment (e.g., I² statistic) E->F Investigate variability H Publication of Findings E->H G Subgroup/Sensitivity Analyses F->G Explore sources G->H

Figure 1: Generalized workflow for a meta-analysis.

A detailed look at the methodologies reveals key differences that can influence the outcomes of the meta-analyses:

  • Search Strategy: Most meta-analyses utilize comprehensive search strategies across major databases like MEDLINE, Embase, and the Cochrane Library.[3] The specific keywords and date ranges of the searches can vary, potentially leading to the inclusion of different sets of studies.

  • Inclusion Criteria: The criteria for including studies are critical. For instance, some meta-analyses focus solely on RCTs[4][6][10], while others include observational studies (both prospective and cross-sectional).[2][3][8] The target population also varies, with some focusing on healthy older adults[3], individuals with pre-existing cognitive impairment[4], or specific patient populations like those with Parkinson's disease.[9]

  • Statistical Analysis: The statistical models used to pool data, such as random-effects or fixed-effect models, are chosen based on the anticipated heterogeneity between studies. The choice of effect size (e.g., odds ratio, standardized mean difference) is also a key methodological consideration.

The Homocysteine Hypothesis and this compound's Role

The "homocysteine hypothesis" posits that elevated levels of homocysteine are neurotoxic and contribute to cognitive decline and dementia. This compound is a crucial cofactor in the metabolic pathway that remethylates homocysteine to methionine. A deficiency in this compound can lead to an accumulation of homocysteine. The diagram below illustrates this simplified biochemical relationship.

HomocysteineMetabolism Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Remethylation CognitiveImpairment Cognitive Impairment Homocysteine->CognitiveImpairment High levels associated with CognitiveFunction Normal Cognitive Function Methionine->CognitiveFunction Supports B12 This compound (Cofactor) B12->Homocysteine  Required for conversion

Figure 2: Simplified role of this compound in homocysteine metabolism.

While this pathway provides a strong biological rationale for the investigation of this compound in cognitive health, the consistent failure of homocysteine-lowering B-vitamin supplementation to improve cognitive outcomes in major clinical trials suggests that the relationship is more complex than initially hypothesized.[7] It is possible that elevated homocysteine is a marker of underlying pathology rather than a direct causative agent, or that by the time cognitive symptoms are present, the damage is irreversible by supplementation alone.

Conclusion and Future Directions

The collective evidence from numerous meta-analyses indicates that while a strong association between low this compound status and cognitive impairment exists in observational data, the current body of evidence from RCTs does not support the use of this compound supplementation to prevent or treat cognitive decline in the general older population.[[“]][6][10]

Future research in this area should focus on several key aspects:

  • Early and Long-Term Intervention: Some evidence suggests that long-term supplementation initiated before the onset of significant cognitive decline may be more effective.[11]

  • Sensitive Biomarkers: A greater emphasis on more sensitive and specific biomarkers of this compound status, such as holoTC and MMA, is needed to accurately identify individuals who may benefit from supplementation.[2][8]

  • Targeted Populations: Research should focus on specific, well-defined populations who may be at higher risk for both this compound deficiency and cognitive decline, such as individuals with specific genetic polymorphisms or malabsorption syndromes.

For drug development professionals, the story of this compound and cognition serves as a cautionary tale about the complexities of translating observational findings and biomarker-based hypotheses into effective therapeutic interventions. A deeper understanding of the underlying mechanisms and the limitations of the current evidence base is crucial for designing future clinical trials in the cognitive health space.

References

Safety Operating Guide

Proper Disposal of Vitamin B12 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Vitamin B12, also known as cyanocobalamin, is crucial for maintaining a safe and compliant laboratory environment. While this compound is not generally classified as a hazardous substance, it is imperative to follow established protocols to prevent environmental contamination and ensure workplace safety.[1][2][3][4] Adherence to local, regional, and national regulations regarding chemical waste is mandatory.[5][6]

Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on its form—solid, liquid, or as part of a solution with other chemicals. It is critical to avoid discharging this compound into sewer systems or allowing it to contaminate water, food, or animal feed.[7][8][9]

Solid this compound Waste:

For pure, unused, or uncontaminated solid this compound, the following disposal options are recommended:

Disposal MethodDescription
Licensed Chemical Destruction Plant Transfer the material to a facility authorized for chemical destruction.[7]
Controlled Incineration Incinerate the material in a controlled manner with flue gas scrubbing.[7]
Sanitary Landfill Dispose of the material in a sanitary landfill in accordance with local regulations.[2]

For small spills of solid this compound, contain the material with a dust-binding agent before collection and disposal.[8] For larger spills, sweep or shovel the material into a suitable, labeled container for disposal according to regulations.[8]

Contaminated Materials and Packaging:

Proper disposal of materials that have come into contact with this compound is also essential:

MaterialDisposal Protocol
Contaminated Labware (e.g., gloves, wipes) Collect in a suitable, labeled container and manage as chemical waste.[6]
Empty this compound Containers Triple-rinse the container. The rinsed container can then be recycled or reconditioned. Alternatively, puncture it to prevent reuse and dispose of it in a sanitary landfill.[7]
Combustible Packaging Dispose of through controlled incineration with flue gas scrubbing.[7]

Experimental Protocols for Safe Handling and Disposal

Safe handling practices are fundamental to minimizing exposure and ensuring proper disposal.

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemical-resistant gloves.
Eye Protection Safety glasses or goggles.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a respirator may be necessary.[7][9]
Lab Coat Standard laboratory coat.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated.[7]

  • Don PPE: Wear appropriate personal protective equipment.

  • Containment: Prevent the spill from spreading or entering drains.[7][8]

  • Cleanup (Dry Spills): Use dry cleanup procedures to avoid generating dust.[9] Collect the material using a scoop or shovel and place it in a labeled container for disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all cleanup materials as chemical waste.

Disposal of this compound Solutions

While some guidelines suggest that dilute, non-hazardous nutrient solutions containing vitamins may be poured down the drain, it is crucial to consider the concentration and other components in the solution.[10] Given the advice to avoid sewer disposal for this compound, it is best practice to treat all this compound solutions as chemical waste.[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_start Start: this compound Waste Generated cluster_form Determine Waste Form cluster_solid_disposal Solid Waste Disposal Path cluster_liquid_disposal Liquid Waste Disposal Path cluster_sharps_disposal Sharps Waste Disposal Path Start Identify this compound Waste IsSolid Solid or Contaminated Material? Start->IsSolid IsLiquid Aqueous Solution? IsSolid->IsLiquid No SolidWaste Collect in Labeled Chemical Waste Container IsSolid->SolidWaste Yes IsSharps Needles/Sharps? IsLiquid->IsSharps No LiquidWaste Collect in Labeled Chemical Waste Container (Do NOT pour down drain) IsLiquid->LiquidWaste Yes SharpsWaste Place in FDA-Approved Sharps Container IsSharps->SharpsWaste Yes DisposeSolid Dispose via: - Licensed Chemical Destruction - Controlled Incineration - Sanitary Landfill SolidWaste->DisposeSolid DisposeLiquid Dispose as Chemical Waste via Institutional Protocol LiquidWaste->DisposeLiquid DisposeSharps Dispose According to Community & Institutional Biohazard Guidelines SharpsWaste->DisposeSharps

Caption: Decision workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vitamin B12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. While Vitamin B12 (cyanocobalamin) is generally considered to have low toxicity, proper handling and disposal are crucial to maintain a safe working environment and prevent contamination.[1][2] This guide provides essential, step-by-step procedures for the safe management of this compound in both solid and liquid forms, from initial handling to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its powdered form, the use of appropriate personal protective equipment is mandatory to minimize exposure. The primary concern with powdered this compound is the potential for dust formation, which can be inhaled and may create a dust explosion hazard.[1][3][4]

Essential PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2][5][6]Protects eyes from dust particles and splashes.
Hand Protection Impervious gloves (e.g., nitrile, chloroprene, or butyl rubber).[2][7]Prevents direct skin contact. It is important to inspect gloves for any damage before use.[8]
Body Protection A lab coat or chemical protection suit is recommended.[1][5]Protects skin and personal clothing from contamination.
Respiratory Protection A suitable respirator or particle filter should be used when high concentrations of dust are present or if ventilation is inadequate.[2][7]Prevents inhalation of fine particles.

Step-by-Step Handling and Disposal Procedures

Adhering to a standardized workflow ensures both safety and the integrity of your research. The following protocols outline the best practices for handling and disposing of this compound.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Workspace prep_ppe->prep_area Ensure safety first handle_powder Weigh/Handle Powder (Minimize Dust) prep_area->handle_powder Proceed to handling handle_solution Prepare/Use Solution handle_powder->handle_solution Dissolve decontaminate Decontaminate Surfaces (e.g., with alcohol) handle_solution->decontaminate Post-experiment spill_powder Powder Spill: Contain with dust-binding material spill_powder->decontaminate spill_solution Solution Spill: Absorb with inert material spill_solution->decontaminate dispose_waste Collect Waste in Labeled Containers decontaminate->dispose_waste Collect all waste dispose_final Dispose According to Local Regulations dispose_waste->dispose_final dispose_ppe Dispose of Contaminated PPE dispose_ppe->dispose_final

Figure 1: Workflow for the safe handling and disposal of this compound.

Operational Plan: From Receipt to Disposal

  • Storage: Upon receipt, store this compound in a cool, dry, and well-ventilated place, protected from light.[1][6] Keep containers tightly sealed.[7][9]

  • Preparation:

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to minimize dust generation.[4][5]

    • Ensure all necessary PPE is worn correctly.

    • Prevent the buildup of electrostatic charge, as dust can form an explosive mixture with air.[1][2]

  • Handling:

    • When weighing or transferring the powder, do so carefully to avoid creating dust clouds.[10]

    • For solutions, handle with the same level of care, using appropriate containment to avoid spills.

    • Avoid contact with skin and eyes.[5][11]

  • Spill Management:

    • For solid spills: Do not use compressed air to clean surfaces.[1] Instead, carefully sweep or vacuum the spillage and collect it in a suitable, labeled container for disposal.[11] Small amounts can be contained with a dust-binding material.[1][4]

    • For liquid spills: Absorb the solution with a non-combustible material like sand or diatomite and place it in a container for disposal.[5]

  • Decontamination: Clean all work surfaces thoroughly after handling is complete. A 10% bleach solution or alcohol can be used for decontamination.[5][12]

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Collection: All waste materials, including contaminated PPE, should be collected in clearly labeled, sealed containers.[10]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1][4] Do not discharge into drains or surface waters.[1][4]

  • Unused Product: Unused or expired this compound should be disposed of as chemical waste and not flushed down the toilet or poured down a drain.[13] Consult with your institution's environmental health and safety department for specific guidance.

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.